molecular formula C6H2ClF2NO2 B073774 1-Chloro-2,4-difluoro-5-nitrobenzene CAS No. 1481-68-1

1-Chloro-2,4-difluoro-5-nitrobenzene

Cat. No.: B073774
CAS No.: 1481-68-1
M. Wt: 193.53 g/mol
InChI Key: UIOYEIHBWQTVJC-UHFFFAOYSA-N
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Description

1-Chloro-2,4-difluoro-5-nitrobenzene is a useful research compound. Its molecular formula is C6H2ClF2NO2 and its molecular weight is 193.53 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-2,4-difluoro-5-nitrobenzene
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InChI

InChI=1S/C6H2ClF2NO2/c7-3-1-6(10(11)12)5(9)2-4(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIOYEIHBWQTVJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80163884
Record name 1-Chloro-2,4-difluoro-5-nitrobenzene
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Molecular Weight

193.53 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1481-68-1
Record name 1-Chloro-2,4-difluoro-5-nitrobenzene
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Record name 1-Chloro-2,4-difluoro-5-nitrobenzene
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Record name 1-Chloro-2,4-difluoro-5-nitrobenzene
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Record name 1-chloro-2,4-difluoro-5-nitrobenzene
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Foundational & Exploratory

1-Chloro-2,4-difluoro-5-nitrobenzene physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Chloro-2,4-difluoro-5-nitrobenzene

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Physical and Chemical Properties

This compound is a halogenated nitroaromatic compound. Its chemical structure incorporates a benzene ring substituted with one chlorine atom, two fluorine atoms, and a nitro group. This combination of functional groups makes it a valuable intermediate in organic synthesis.

PropertyValueSource
CAS Number 1481-68-1[1][2]
Molecular Formula C₆H₂ClF₂NO₂[1][2]
Molecular Weight 193.54 g/mol [1]
Appearance Light yellow liquid[1][3]
Boiling Point 105 °C at 2 kPa (15 Torr)[1]
Density 1.591 g/cm³ (Predicted)[1][4]
Flash Point 98.4 °C[1]
Vapor Pressure 0.0633 mmHg at 25 °C[1]
Refractive Index 1.531[1][4]

Applications in Research and Development

This compound serves as a key building block in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries.[3] The presence of halogen and nitro groups provides reactive sites for various chemical transformations. It is utilized as an intermediate in the production of:

  • Antimicrobial and antifungal agents[3]

  • Herbicides and pesticides[5]

  • Dyestuffs[3]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the nucleophilic aromatic substitution of chlorine atoms in a polychlorinated nitrobenzene with fluoride ions. A representative procedure is the reaction of 2,4,5-trichloronitrobenzene with potassium fluoride.[1]

Materials:

  • 2,4,5-Trichloronitrobenzene

  • Potassium fluoride (anhydrous)

  • High-boiling point aprotic solvent (e.g., N,N-Dimethylformamide or Dimethyl sulfoxide)

  • Phase-transfer catalyst (optional, e.g., a quaternary ammonium salt)

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer, a condenser, and a temperature probe, add 2,4,5-trichloronitrobenzene and the aprotic solvent.

  • Add anhydrous potassium fluoride to the mixture. The molar ratio of potassium fluoride to 2,4,5-trichloronitrobenzene should be at least 2:1 to substitute two chlorine atoms.

  • If used, add the phase-transfer catalyst.

  • Heat the reaction mixture to a temperature typically ranging from 150 to 200 °C.

  • Monitor the progress of the reaction by a suitable analytical technique, such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a large volume of water and extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.

Visualizations

Synthesis_Workflow Synthesis Workflow for this compound reagents Reactants: 2,4,5-Trichloronitrobenzene Potassium Fluoride reaction Reaction reagents->reaction Heat solvent Solvent: High-boiling aprotic solvent solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification: Vacuum Distillation workup->purification product Product: This compound purification->product

Caption: Synthesis workflow diagram.

Safety and Handling

Recommended safety measures include:

  • Working in a well-ventilated fume hood.

  • Wearing personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[7]

  • Avoiding inhalation of vapors and contact with skin and eyes.[7]

  • In case of contact, immediately flush the affected area with plenty of water.[7]

  • Store the compound in a tightly sealed container in a cool, dry place.[8]

References

An In-depth Technical Guide to 1-Chloro-2,4-difluoro-5-nitrobenzene (CAS: 1481-68-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Chloro-2,4-difluoro-5-nitrobenzene, a key chemical intermediate in the synthesis of pharmaceuticals and agrochemicals. The document details its physicochemical properties, outlines a representative synthesis protocol, and discusses its reactivity and safety profile.

Chemical Properties and Data

This compound is a halogenated nitroaromatic compound.[1] Its chemical structure, featuring chloro, fluoro, and nitro functional groups, makes it a versatile building block in organic synthesis. The electron-withdrawing nature of the nitro and fluoro groups activates the aromatic ring for nucleophilic substitution reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1481-68-1[1]
Molecular Formula C₆H₂ClF₂NO₂[1]
Molar Mass 193.54 g/mol [1]
Appearance Light yellow liquid[1]
Density 1.591 ± 0.06 g/cm³ (Predicted)[1]
Boiling Point 105 °C at 2 kPa[1]

Synthesis

The primary industrial synthesis of this compound involves the nucleophilic aromatic substitution of chlorine atoms with fluorine atoms on a polychlorinated nitrobenzene precursor.[1] A common starting material for this process is 2,4,5-trichloronitrobenzene, which is reacted with a fluoride salt, such as potassium fluoride.[1]

General Experimental Protocol: Halogen Exchange (Halex) Reaction

The following is a representative protocol for the synthesis of this compound based on established halogen exchange methodologies for similar compounds.

Materials:

  • 2,4,5-Trichloronitrobenzene

  • Potassium Fluoride (spray-dried)

  • High-boiling point aprotic polar solvent (e.g., N,N-dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Sulfolane)

  • Phase-transfer catalyst (e.g., a quaternary ammonium salt like tetramethylammonium chloride) (optional, but can improve reaction rate and yield)

Procedure:

  • Drying of Reagents and Glassware: Ensure all glassware is thoroughly dried to prevent the deactivation of potassium fluoride by moisture. Potassium fluoride should be spray-dried or azeotropically dried before use.

  • Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, charge the 2,4,5-trichloronitrobenzene and the aprotic polar solvent.

  • Addition of Reagents: Add the spray-dried potassium fluoride to the mixture. If a phase-transfer catalyst is used, it should be added at this stage.

  • Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 150 to 220°C. The optimal temperature will depend on the solvent used. The reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC) to determine the consumption of the starting material and the formation of the product.

  • Work-up and Isolation: Upon completion, cool the reaction mixture and filter to remove the inorganic salts (potassium chloride and unreacted potassium fluoride). The solvent is then removed from the filtrate by distillation, often under reduced pressure.

  • Purification: The crude product is purified by fractional distillation under vacuum to yield this compound.

Diagram 1: Synthesis Workflow of this compound

G start Start: Reagents reagents 2,4,5-Trichloronitrobenzene Potassium Fluoride Aprotic Polar Solvent start->reagents reaction Halogen Exchange Reaction (150-220°C) reagents->reaction workup Filtration and Solvent Removal reaction->workup purification Vacuum Distillation workup->purification product Product: This compound purification->product

Caption: A generalized workflow for the synthesis of this compound.

Reactivity and Applications

This compound serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[1] The presence of the nitro group and two fluorine atoms strongly activates the chlorine atom for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of nucleophiles at this position, leading to diverse molecular scaffolds.

Diagram 2: Role as a Chemical Intermediate

G intermediate 1-Chloro-2,4-difluoro- 5-nitrobenzene reaction Nucleophilic Aromatic Substitution (SNAr) intermediate->reaction nucleophile Nucleophile (Nu-H) e.g., Amine, Thiol, Alcohol nucleophile->reaction product Substituted Product reaction->product api APIs product->api agrochemical Agrochemicals product->agrochemical

Caption: Logical relationship of this compound as a chemical intermediate.

Analytical Methods

The characterization and purity assessment of this compound and its reaction products are typically performed using standard analytical techniques.

Table 2: Common Analytical Methods

TechniquePurpose
Gas Chromatography (GC) To monitor reaction progress and assess purity.
High-Performance Liquid Chromatography (HPLC) For purity determination of the final product and related substances.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) To confirm the chemical structure of the compound.
Infrared (IR) Spectroscopy To identify characteristic functional groups (e.g., C-NO₂, C-F, C-Cl).
Mass Spectrometry (MS) To determine the molecular weight and fragmentation pattern.

While a publicly available, detailed toxicological profile for this compound is limited, data for structurally related chloronitrobenzenes can provide an indication of its potential hazards. Chloronitroaromatic compounds are generally considered to be toxic and should be handled with appropriate safety precautions.

Table 3: Hazard and Safety Information for Structurally Similar Compounds

CompoundLD₅₀ (Oral, Rat)Hazard Statements
1-Chloro-2-nitrobenzene144-560 mg/kgToxic if swallowed, in contact with skin, or if inhaled.
1-Chloro-4-nitrobenzene294-694 mg/kgToxic if swallowed, in contact with skin, or if inhaled. Suspected of causing cancer.

Given this information, this compound should be handled as a hazardous substance.

Safety Precautions

Due to the potential toxicity of halogenated nitroaromatic compounds, strict safety measures should be implemented when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

An In-depth Technical Guide to the Molecular Structure of 1-Chloro-2,4-difluoro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-2,4-difluoro-5-nitrobenzene is a halogenated nitroaromatic compound with significant applications as a chemical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its specific substitution pattern of chloro, fluoro, and nitro groups on the benzene ring imparts unique reactivity, making it a valuable building block for more complex molecules. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and spectral characterization of this compound.

Molecular Structure and Physicochemical Properties

This compound is a light yellow liquid at room temperature.[1] The presence of electronegative fluorine and nitro groups, along with chlorine, significantly influences the electronic properties of the aromatic ring, making it susceptible to nucleophilic aromatic substitution.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 1481-68-1[1]
Molecular Formula C₆H₂ClF₂NO₂[2]
Molecular Weight 193.54 g/mol [1][2]
Appearance Light yellow liquid[1]
Boiling Point 105 °C at 2 kPa[2]
Density (Predicted) 1.591 ± 0.06 g/cm³[2]
Storage Room temperature[1]

Synthesis

A plausible and documented method for the synthesis of this compound involves the nucleophilic aromatic substitution of a polychlorinated precursor.[2] Specifically, it can be prepared by reacting 2,4,5-trichloronitrobenzene with a fluoride source, such as potassium fluoride.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol is based on analogous halogen exchange reactions for the synthesis of fluorinated aromatic compounds.

Materials:

  • 2,4,5-Trichloronitrobenzene

  • Potassium fluoride (spray-dried)

  • Aprotic polar solvent (e.g., Dimethylformamide (DMF) or Sulfolane)

  • Phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide) (optional, but recommended)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add 2,4,5-trichloronitrobenzene and the aprotic polar solvent.

  • Add spray-dried potassium fluoride to the mixture. The molar ratio of potassium fluoride to 2,4,5-trichloronitrobenzene should be in excess, typically 2.5 to 3 equivalents.

  • If using, add a catalytic amount of the phase-transfer catalyst (e.g., 0.05 to 0.1 equivalents).

  • Heat the reaction mixture with vigorous stirring to a temperature between 150-200 °C. The optimal temperature will depend on the solvent used.

  • Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a large volume of cold water and stir to precipitate the product.

  • Filter the crude product, wash with water, and dry.

  • Purify the product by vacuum distillation or recrystallization from a suitable solvent.

Logical Workflow for Synthesis

G cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up and Purification A 2,4,5-Trichloronitrobenzene E Mixing of Reactants A->E B Potassium Fluoride B->E C Solvent (e.g., DMF) C->E D Phase-Transfer Catalyst (Optional) D->E F Heating (150-200 °C) E->F G Reaction Monitoring (GC/TLC) F->G H Quenching with Water G->H I Filtration H->I J Washing I->J K Drying J->K L Purification (Vacuum Distillation) K->L M This compound (Final Product) L->M

Caption: Synthesis workflow for this compound.

Spectral Data (Predicted)

Due to the limited availability of published experimental spectra for this compound, the following data is based on predictions from spectral databases and analysis of similar compounds.

Table 2: Predicted ¹H NMR Spectral Data
Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)Assignment
~ 7.8 - 8.0d~ 8-10H-6
~ 7.2 - 7.4d~ 8-10H-3

Note: The actual spectrum will be more complex due to C-H and F-H couplings.

Table 3: Predicted ¹³C NMR Spectral Data
Chemical Shift (ppm)Assignment
~ 155-160 (d, JCF ≈ 250-260 Hz)C-2
~ 150-155 (d, JCF ≈ 250-260 Hz)C-4
~ 140-145C-5
~ 130-135C-1
~ 120-125 (dd)C-6
~ 110-115 (dd)C-3
Table 4: Predicted Key IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
~ 1520 - 1560StrongAsymmetric NO₂ stretch
~ 1340 - 1360StrongSymmetric NO₂ stretch
~ 1200 - 1300StrongC-F stretch
~ 1000 - 1100StrongC-F stretch
~ 700 - 850MediumC-Cl stretch
Table 5: Predicted Mass Spectrometry Fragmentation
m/zPossible Fragment
193/195[M]⁺ (Molecular ion)
163/165[M - NO]⁺
147/149[M - NO₂]⁺
112[M - NO₂ - Cl]⁺

Fragmentation Pathway Logic

G A [C₆H₂ClF₂NO₂]⁺ (m/z 193/195) B [C₆H₂ClF₂O]⁺ (m/z 163/165) A->B - NO C [C₆H₂ClF₂]⁺ (m/z 147/149) A->C - NO₂ D [C₆H₂F₂]⁺ (m/z 112) C->D - Cl

Caption: Predicted mass spectrometry fragmentation of this compound.

Applications in Drug Development and Research

This compound serves as a crucial intermediate in the synthesis of various biologically active molecules. The presence of multiple reactive sites allows for diverse chemical modifications. For instance, the nitro group can be reduced to an amine, which can then be further functionalized. The chlorine and fluorine atoms are susceptible to nucleophilic displacement, enabling the introduction of various pharmacophores. This compound is particularly useful in the production of antimicrobial and antifungal agents, where the combination of nitro and halogen substituents can enhance biological activity.[1] It is also employed in the synthesis of high-efficacy pesticides.[1]

Conclusion

This compound is a key chemical intermediate with a well-defined molecular structure that lends itself to a variety of chemical transformations. This guide has provided a detailed overview of its properties, a plausible synthetic route with an experimental protocol, and predicted spectral data to aid researchers in its synthesis, characterization, and application in the development of novel chemical entities. While experimental data is limited in the public domain, the information presented here offers a solid foundation for professionals in the fields of chemistry and drug development.

References

Spectroscopic Analysis of 1-Chloro-2,4-difluoro-5-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 1-Chloro-2,4-difluoro-5-nitrobenzene. Due to the limited availability of public experimental spectra for this specific molecule, this document focuses on predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). Furthermore, it outlines comprehensive experimental protocols for the acquisition of such data, serving as a valuable resource for researchers working with this and structurally related compounds.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₆H₂ClF₂NO₂[1]

  • Molar Mass: 193.54 g/mol [1]

  • Structure: Chemical structure of this compound

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of substituent effects on the benzene ring and typical fragmentation patterns of nitroaromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Predicted ¹H NMR Data

Chemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]Assignment
~ 8.2 - 8.5Doublet of doublets (dd)J(H-F) ≈ 8-10, J(H-F) ≈ 2-3H-6
~ 7.3 - 7.6Doublet of doublets (dd)J(H-F) ≈ 8-10, J(H-F) ≈ 2-3H-3

2.1.2. Predicted ¹³C NMR Data

Chemical Shift (δ) [ppm]Assignment
~ 155 - 160 (d, ¹JCF)C-F
~ 150 - 155 (d, ¹JCF)C-F
~ 145 - 150C-NO₂
~ 130 - 135C-Cl
~ 120 - 125 (d)C-H
~ 115 - 120 (d)C-H

2.1.3. Predicted ¹⁹F NMR Data

Chemical Shift (δ) [ppm]MultiplicityAssignment
-110 to -120DoubletF-2
-125 to -135DoubletF-4
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H stretch
1600 - 1585, 1500 - 1400Medium to StrongAromatic C=C skeletal vibrations
1550 - 1475StrongAsymmetric NO₂ stretch
1360 - 1290StrongSymmetric NO₂ stretch
1250 - 1100StrongC-F stretch
850 - 550StrongC-Cl stretch
Mass Spectrometry (MS)
m/zRelative IntensityAssignment
193/195High[M]⁺ (Molecular ion, showing ³⁵Cl/³⁷Cl isotope pattern)
163/165Medium[M - NO]⁺
147/149Medium[M - NO₂]⁺
112Medium[M - NO₂ - Cl]⁺
93Medium[C₅H₂F₂]⁺

Experimental Protocols

The following sections provide detailed methodologies for acquiring NMR, IR, and MS spectra for a solid aromatic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra to elucidate the chemical structure.

Materials and Equipment:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆)

  • Volumetric flasks and pipettes

  • Sample of this compound

  • Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be used if necessary.

    • Add a small amount of internal standard (TMS) to the solution.

    • Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. The liquid column should be approximately 4-5 cm high.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spinner turbine and place it in the spectrometer's magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using standard parameters (e.g., 90° pulse, 1-2 second relaxation delay, 16-32 scans).

    • Acquire the ¹³C NMR spectrum using proton decoupling. A larger number of scans will be required due to the lower natural abundance of ¹³C.

    • Acquire the ¹⁹F NMR spectrum.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the resulting spectra.

    • Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm for ¹H and ¹³C) or the residual solvent peak.

    • Integrate the signals in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Method: KBr Pellet Technique

Materials and Equipment:

  • Fourier-Transform Infrared (FTIR) spectrometer

  • Potassium bromide (KBr), IR grade, finely powdered and dried

  • Agate mortar and pestle

  • Pellet press

  • Sample of this compound

Procedure:

  • Sample Preparation:

    • Place a small amount of dry KBr powder (approx. 100-200 mg) in an agate mortar.

    • Add a very small amount of the sample (approx. 1-2 mg). The sample to KBr ratio should be roughly 1:100.

    • Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained.

    • Transfer a portion of the powdered mixture into the pellet press die.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent KBr pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

  • Data Analysis:

    • Identify the characteristic absorption bands in the spectrum.

    • Correlate the observed bands with the vibrational modes of the functional groups present in this compound.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Method: Electron Ionization (EI) Mass Spectrometry

Materials and Equipment:

  • Mass spectrometer with an Electron Ionization (EI) source

  • Direct insertion probe or Gas Chromatograph (GC) inlet

  • Sample of this compound

  • Volatile solvent (if using GC inlet)

Procedure:

  • Sample Introduction:

    • Direct Insertion Probe: Place a small amount of the solid sample in a capillary tube and insert it into the probe. The probe is then inserted into the ion source, and the sample is vaporized by heating.

    • GC Inlet: Dissolve a small amount of the sample in a suitable volatile solvent. Inject the solution into the GC, where the compound will be separated and introduced into the mass spectrometer's ion source.

  • Ionization and Mass Analysis:

    • In the EI source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

    • The resulting positive ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound. Note the characteristic isotopic pattern for chlorine.

    • Analyze the fragmentation pattern by identifying the major fragment ions and proposing logical fragmentation pathways.

Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_elucidation Structure Elucidation Sample 1-Chloro-2,4-difluoro- 5-nitrobenzene NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Absorption Bands, Functional Groups IR->IR_Data MS_Data Molecular Ion, Fragmentation Pattern MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

References

Synthesis of 1-Chloro-2,4-difluoro-5-nitrobenzene from 2,4,5-trichloronitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis of 1-Chloro-2,4-difluoro-5-nitrobenzene from 2,4,5-trichloronitrobenzene, focusing on the halogen exchange fluorination method.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its preparation from 2,4,5-trichloronitrobenzene involves a nucleophilic aromatic substitution reaction, specifically a halogen exchange (Halex) fluorination. This process replaces two chlorine atoms on the benzene ring with fluorine atoms, a transformation that can significantly alter the biological activity and physicochemical properties of downstream compounds. This technical guide provides a comprehensive overview of the synthesis, including the reaction mechanism, optimized experimental protocols, and key process parameters.

Reaction Mechanism and Key Reagents

The core of the synthesis is the displacement of chlorine atoms at positions 2 and 4 of the 2,4,5-trichloronitrobenzene ring with fluoride ions. The nitro group at position 5 strongly activates the ring towards nucleophilic attack, facilitating the substitution.

Key Reagents:

  • Substrate: 2,4,5-Trichloronitrobenzene

  • Fluorinating Agent: Potassium Fluoride (KF) is the most commonly employed fluorinating agent for this transformation.[1] For enhanced reactivity, spray-dried potassium fluoride is often preferred due to its high surface area and fine particle size.

  • Phase Transfer Catalyst (PTC): To facilitate the reaction between the solid potassium fluoride and the organic substrate, a phase transfer catalyst is crucial. Quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB) or other tetraalkylammonium halides, are effective in transporting the fluoride anion into the organic phase.

  • Solvent: Aprotic polar solvents are ideal for this reaction as they can solvate the potassium cation, leaving the fluoride anion more nucleophilic. Commonly used solvents include sulfolane, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).

Experimental Protocol

The following protocol is a synthesized procedure based on established principles of halogen exchange fluorination for similar aromatic compounds. Researchers should optimize the conditions for their specific laboratory setup.

Materials:

  • 2,4,5-Trichloronitrobenzene

  • Spray-dried Potassium Fluoride (KF)

  • Tetrabutylammonium bromide (TBAB) or a similar quaternary ammonium salt

  • Sulfolane (or DMF, DMSO)

  • Toluene (for work-up)

  • Water (for work-up)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

  • Standard laboratory glassware for reactions under anhydrous conditions

  • Heating mantle with temperature control

  • Condenser

  • Mechanical stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a temperature probe, add 2,4,5-trichloronitrobenzene, spray-dried potassium fluoride, and the phase transfer catalyst.

  • Solvent Addition: Add the aprotic polar solvent (e.g., sulfolane) to the flask.

  • Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring. The reaction progress should be monitored by a suitable analytical technique, such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add toluene to the reaction mixture to dilute the organic phase.

  • Extraction: Transfer the mixture to a separatory funnel and wash with water to remove the potassium salts and the solvent. Multiple extractions with water may be necessary.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization to obtain pure this compound. The boiling point of this compound is reported as 105 °C at 2 kPa.[2]

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound. These values are indicative and may require optimization.

ParameterValue / RangeNotes
Reactant Molar Ratios
2,4,5-Trichloronitrobenzene1 equivalentStarting material.
Potassium Fluoride (KF)2.2 - 3.0 equivalentsA slight excess of KF is used to drive the reaction to completion.
Phase Transfer Catalyst0.05 - 0.1 equivalentse.g., Tetrabutylammonium bromide (TBAB).
Reaction Conditions
SolventSulfolane, DMF, DMSOAprotic polar solvents are preferred.
Temperature180 - 220 °CHigher temperatures generally lead to faster reaction rates.
Reaction Time4 - 12 hoursMonitored by GC or TLC for completion.
Product Information
ProductThis compound
Molecular FormulaC₆H₂ClF₂NO₂
Molecular Weight193.54 g/mol
Boiling Point105 °C / 2 kPa[2]
Yield> 80% (reported for similar reactions)Yields are highly dependent on reaction conditions and purity of reagents.

Visualizations

Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 2_4_5_TCNB 2,4,5-Trichloronitrobenzene Product This compound 2_4_5_TCNB->Product + 2 KF KF Potassium Fluoride (KF) KF->Product PTC Phase Transfer Catalyst PTC->Product Solvent Aprotic Polar Solvent (e.g., Sulfolane) Solvent->Product Heat

Caption: Chemical reaction pathway for the synthesis.

Experimental Workflow

Experimental_Workflow A 1. Reagent Charging (2,4,5-TCNB, KF, PTC, Solvent) B 2. Reaction (Heating and Stirring) A->B C 3. Work-up (Cooling, Dilution with Toluene) B->C D 4. Extraction (Washing with Water) C->D E 5. Drying (Anhydrous MgSO4/Na2SO4) D->E F 6. Solvent Removal (Rotary Evaporation) E->F G 7. Purification (Vacuum Distillation) F->G H Final Product G->H

Caption: General experimental workflow for the synthesis.

Safety Considerations

  • 2,4,5-Trichloronitrobenzene and its fluorinated product are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The reaction should be carried out in a well-ventilated fume hood.

  • Aprotic polar solvents like DMF and DMSO have specific health and safety considerations that should be reviewed before use.

  • High reaction temperatures require careful monitoring and control to prevent runaway reactions.

Conclusion

The synthesis of this compound from 2,4,5-trichloronitrobenzene via halogen exchange fluorination is a robust and scalable method. Key to the success of this reaction is the use of a highly active form of potassium fluoride, an effective phase transfer catalyst, and an appropriate aprotic polar solvent. Careful control of reaction parameters, particularly temperature, is essential for achieving high yields and purity. The protocol and data presented in this guide provide a solid foundation for researchers and professionals in the field of pharmaceutical and agrochemical development.

References

An In-depth Technical Guide to 1-chloro-2,4-difluoro-5-nitrobenzene (C6H2ClF2NO2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-chloro-2,4-difluoro-5-nitrobenzene, a halogenated nitroaromatic compound with the chemical formula C6H2ClF2NO2. The document covers its chemical identity, physicochemical properties, a potential synthesis route, and a discussion of the general biological and toxicological considerations for compounds in this class. Due to the limited availability of specific experimental data for this particular molecule, this guide also draws upon information available for structurally related compounds to infer potential characteristics and areas for further research.

Chemical Identity and Properties

The IUPAC name for the chemical compound with the formula C6H2ClF2NO2 is This compound .

This compound belongs to the family of substituted nitrobenzenes, which are characterized by a benzene ring substituted with a nitro group (-NO2) and, in this case, three halogen atoms (one chlorine and two fluorine atoms). The specific substitution pattern is crucial for its chemical reactivity and potential biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundInternal
CAS Number 1481-68-1[1]
Molecular Formula C6H2ClF2NO2[1]
Molecular Weight 193.54 g/mol [1]
Appearance Light yellow liquid[1]
Boiling Point 105 °C at 2 kPa[1]
Density 1.591 ± 0.06 g/cm³ (Predicted)[1]

Synthesis

Proposed Synthetic Route: Nucleophilic Aromatic Substitution

A plausible and documented method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This approach involves the displacement of chloride ions from a polychlorinated nitrobenzene precursor using a fluoride source.

Reaction Scheme:

G reactant 2,4,5-Trichloronitrobenzene product This compound reactant->product Heat, Solvent reagent Potassium Fluoride (KF) reagent->product

Caption: Synthesis of this compound.

A general method for the preparation of chlorofluoronitrobenzenes involves heating a dichloronitrobenzene with potassium fluoride in the presence of a phase transfer catalyst.[2] For the synthesis of this compound, the starting material would be 2,4,5-trichloronitrobenzene.[1] The reaction is typically carried out at elevated temperatures in a suitable solvent.

Detailed Experimental Protocol (Hypothetical)

Materials:

  • 2,4,5-Trichloronitrobenzene

  • Anhydrous potassium fluoride (spray-dried)

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

  • High-boiling point aprotic solvent (e.g., sulfolane or N,N-dimethylformamide)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Condenser with a drying tube

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for fractional distillation under reduced pressure

Procedure:

  • To a dry three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser, add 2,4,5-trichloronitrobenzene, anhydrous potassium fluoride (2.2 equivalents), and a catalytic amount of a phase-transfer catalyst.

  • Add a suitable high-boiling point aprotic solvent to the flask.

  • Heat the reaction mixture with vigorous stirring to a temperature between 150-200°C.

  • Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC).

  • After the reaction is complete (typically several hours), cool the mixture to room temperature.

  • Filter the reaction mixture to remove inorganic salts.

  • Extract the filtrate with dichloromethane.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Biological Activity and Toxicological Profile (Inferred)

Specific biological activity data for this compound is not available in the public domain. However, based on the known activities of structurally similar halogenated nitroaromatic compounds, some potential biological effects and toxicological concerns can be inferred.

General Toxicity of Halogenated Nitrobenzenes

Halogenated nitrobenzenes are a class of compounds known for their potential toxicity. The primary mechanism of toxicity for many nitroaromatic compounds is the reduction of the nitro group to form reactive intermediates such as nitroso and hydroxylamino derivatives. These reactive species can lead to a variety of adverse health effects.

A key toxicological endpoint for nitroaromatic compounds is methemoglobinemia , a condition where the iron in hemoglobin is oxidized from the ferrous (Fe2+) to the ferric (Fe3+) state, rendering it unable to transport oxygen. This can lead to cyanosis and, in severe cases, be life-threatening.[3]

Furthermore, some halogenated aromatic compounds are known to be metabolized by cytochrome P450 enzymes into reactive electrophilic species, such as epoxides, which can covalently bind to cellular macromolecules like DNA and proteins, potentially leading to cytotoxicity and genotoxicity.

Table 2: Acute Toxicity Data for a Structurally Similar Compound (1-chloro-4-nitrobenzene)

TestSpeciesRouteValueSource
LD50Rat (male)Oral294 or 694 mg/kg bw[3]
LD50Rat (female)Oral565 or 664 mg/kg bw[3]
LD50Rat (male)Dermal750 mg/kg bw[3]
LD50Rat (female)Dermal1722 mg/kg bw[3]
LD50Rabbit (male)Dermal3550 mg/kg bw[3]
LD50Rabbit (female)Dermal2510 mg/kg bw[3]
Potential Signaling Pathways

Given the general reactivity of nitroaromatic compounds and their metabolites, several cellular signaling pathways could potentially be affected.

G cluster_0 Cellular Stress Response cluster_1 Metabolism Oxidative Stress Oxidative Stress DNA Damage Response DNA Damage Response ER Stress ER Stress Nitroreductases Nitroreductases Reactive Intermediates Reactive Intermediates Nitroreductases->Reactive Intermediates Cytochrome P450 Cytochrome P450 Cytochrome P450->Reactive Intermediates Glutathione S-transferases Glutathione S-transferases This compound This compound This compound->Nitroreductases This compound->Cytochrome P450 Reactive Intermediates->Oxidative Stress Reactive Intermediates->DNA Damage Response Reactive Intermediates->ER Stress Reactive Intermediates->Glutathione S-transferases Detoxification

Caption: Potential metabolic activation and cellular stress pathways.

The metabolic activation of this compound by nitroreductases and cytochrome P450 enzymes could lead to the formation of reactive intermediates. These intermediates can induce oxidative stress, DNA damage, and endoplasmic reticulum (ER) stress, triggering various cellular stress response pathways. Detoxification pathways, such as conjugation with glutathione mediated by glutathione S-transferases, would also be activated to mitigate the cellular damage.

Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, each corresponding to a single proton. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the nitro and halogen substituents.

  • ¹³C NMR: The carbon NMR spectrum will display six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (193.54 g/mol ), with a characteristic isotopic pattern due to the presence of chlorine.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the C-NO2 stretching (around 1530 and 1350 cm⁻¹), C-Cl stretching, and C-F stretching vibrations.

Conclusion and Future Directions

This compound is a halogenated nitroaromatic compound with limited publicly available experimental data. This guide has provided a summary of its known properties, a plausible synthesis route, and an inferred toxicological profile based on related compounds.

For researchers and drug development professionals, this compound could serve as a starting material or intermediate for the synthesis of more complex molecules. However, a thorough experimental investigation is required to fully characterize its chemical, physical, and biological properties. Future research should focus on:

  • Optimization and detailed documentation of its synthesis.

  • Acquisition and analysis of experimental spectroscopic data (NMR, MS, IR).

  • In-depth evaluation of its biological activity, including screening for potential therapeutic applications.

  • Comprehensive toxicological studies to determine its safety profile.

This foundational information will be crucial for any future development and application of this compound.

References

Technical Guide: Boiling Point of 1-Chloro-2,4-difluoro-5-nitrobenzene at Reduced Pressure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the boiling point of 1-Chloro-2,4-difluoro-5-nitrobenzene at reduced pressures. This document includes tabulated data, detailed experimental methodologies for boiling point determination under vacuum, and workflow visualizations to aid in laboratory practices.

Physicochemical Properties and Boiling Point Data

This compound (CAS No. 1481-68-1) is a halogenated nitroaromatic compound. Its molecular formula is C₆H₂ClF₂NO₂ and it has a molar mass of 193.54 g/mol . Understanding its boiling point behavior under reduced pressure is crucial for purification processes such as vacuum distillation, which is often employed to avoid thermal decomposition of the compound at its atmospheric boiling point.

Reported Boiling Point Data

A single experimental data point for the boiling point of this compound at a reduced pressure has been reported.

Temperature (°C)Pressure (Torr)Pressure (kPa)
105152

Source: ChemBK

The vapor pressure of the compound at 25°C is reported to be 0.0633 mmHg.

Estimated Boiling Points at Various Reduced Pressures

In the absence of extensive experimental data, a pressure-temperature nomograph can be utilized to estimate the boiling point of a liquid at different pressures when at least one boiling point at a given pressure is known. The following table provides estimated boiling points for this compound at various reduced pressures, calculated based on the known data point of 105 °C at 15 Torr.

Pressure (Torr)Estimated Boiling Point (°C)
1~60 - 70
5~80 - 90
10~95 - 105
15 105 (Experimental)
20~110 - 120
50~135 - 145
100~155 - 165

Note: These values are estimations derived from the principle of a pressure-temperature nomograph and should be considered as approximations. Experimental verification is recommended for precise applications.

Experimental Protocol: Determination of Boiling Point at Reduced Pressure (Vacuum Distillation)

The following is a detailed methodology for the determination of the boiling point of a compound like this compound at reduced pressure using vacuum distillation.

Materials and Apparatus
  • Compound: this compound

  • Heating and Stirring: Heating mantle, magnetic stirrer, and a PTFE-coated stir bar.

  • Glassware: Round-bottom flask, Claisen adapter, distillation head, condenser, vacuum adapter, and receiving flask. All glassware must be free of cracks or stars to withstand the vacuum.

  • Temperature and Pressure Measurement: Thermometer and a manometer.

  • Vacuum Source: Vacuum pump or water aspirator.

  • Vacuum Trap: A cold trap (e.g., with dry ice and acetone) to protect the vacuum pump from corrosive vapors.

  • Tubing: Thick-walled vacuum tubing.

  • Grease: High-vacuum grease for sealing joints.

  • Safety Equipment: Safety glasses, lab coat, and chemical-resistant gloves.

Experimental Procedure
  • Apparatus Assembly:

    • Place a magnetic stir bar in the round-bottom flask and add the this compound sample.

    • Grease all ground-glass joints to ensure a tight seal.

    • Assemble the vacuum distillation apparatus as shown in the workflow diagram below. The Claisen adapter is crucial to prevent bumping of the liquid into the condenser.

    • Position the thermometer correctly in the distillation head. The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser.

    • Connect the condenser to a circulating cold water supply.

    • Connect the vacuum adapter to the vacuum trap and then to the vacuum source using thick-walled tubing.

    • Connect the manometer to the system to monitor the pressure.

  • Distillation Process:

    • Turn on the magnetic stirrer to ensure smooth boiling.

    • Turn on the vacuum source and allow the system to reach the desired pressure. Check the manometer reading.

    • Once the desired pressure is stable, begin heating the distillation flask gently with the heating mantle.

    • Observe the sample for the onset of boiling. As the vapor rises, it will condense on the thermometer bulb.

    • Record the temperature at which the liquid is consistently condensing and dripping into the condenser. This temperature is the boiling point at the recorded pressure. Maintain a steady distillation rate.

  • Shutdown Procedure:

    • Once the distillation is complete or the desired amount of distillate is collected, turn off the heating mantle and allow the apparatus to cool to room temperature.

    • Slowly and carefully vent the system to atmospheric pressure. Never vent a hot system.

    • Turn off the vacuum source.

    • Disassemble the apparatus.

Visualizations

Logical Relationship of Boiling Point Determination

BoilingPointLogic cluster_input Inputs cluster_process Process cluster_output Output Compound 1-Chloro-2,4-difluoro- 5-nitrobenzene Heating Apply Heat Compound->Heating Pressure Reduced Pressure (P) Equilibrium P_vapor = P_applied Pressure->Equilibrium Vaporization Liquid -> Vapor Heating->Vaporization Vaporization->Equilibrium BoilingPoint Boiling Point (T) Equilibrium->BoilingPoint

Logical flow for determining a boiling point.
Experimental Workflow for Vacuum Distillation

VacuumDistillationWorkflow A Assemble Apparatus B Add Sample & Stir Bar A->B C Grease Joints B->C D Apply Vacuum C->D E Start Stirring & Gentle Heating D->E F Observe Boiling & Record Temp/Pressure E->F G Cool System F->G H Vent System G->H I Shutdown & Disassemble H->I

Step-by-step workflow for vacuum distillation.

An In-depth Technical Guide on the Solubility of 1-Chloro-2,4-difluoro-5-nitrobenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-2,4-difluoro-5-nitrobenzene is a halogenated nitroaromatic compound of interest in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is a critical parameter for its synthesis, purification, formulation, and application. Solubility dictates the choice of reaction media, crystallization conditions, and solvents for analytical characterization. This technical guide outlines the standard experimental protocols for determining the solubility of solid organic compounds and provides a framework for interpreting the resulting data.

Illustrative Solubility Data of Structurally Similar Compounds

To provide a practical context for the experimental methodologies described, the following tables summarize the mole fraction solubility (x) of two isomers of dichloronitrobenzene in a range of organic solvents at various temperatures. This data, sourced from a study by Shen et al. (2014), demonstrates the typical influence of solvent polarity and temperature on the solubility of halogenated nitroaromatics.[1][2]

Table 1: Mole Fraction Solubility (x) of 3,4-Dichloronitrobenzene in Various Organic Solvents at Different Temperatures (K) [1][2]

Temperature (K)Ethyl AcetateTetrachloromethaneCyclohexaneHexaneHeptane1-Propanol2-Propanol1-Butanol
278.150.29850.24510.05320.04510.04120.03870.03150.0356
283.150.33780.28130.06580.05530.05030.04520.03710.0418
288.150.38120.32150.08150.06720.06090.05260.04350.0489
293.150.42930.36610.10090.08110.07340.06110.05080.0571
298.150.48260.41550.12470.09730.08800.07080.05920.0665
303.150.54180.47020.15390.11610.10510.08180.06880.0772

Table 2: Mole Fraction Solubility (x) of 2,3-Dichloronitrobenzene in Various Organic Solvents at Different Temperatures (K) [1][2]

Temperature (K)Ethyl AcetateTetrachloromethaneCyclohexaneHexaneHeptane1-Propanol2-Propanol1-Butanol
278.150.40120.35180.11520.10010.09150.08530.07120.0801
283.150.45230.39870.13850.11980.10920.09980.08390.0942
288.150.50890.45090.16590.14250.12960.11620.09830.1101
293.150.57170.50880.19810.16890.15330.13470.11460.1281
298.150.64150.57310.23610.19950.18080.15560.13310.1485
303.150.71900.64450.28080.23510.21270.17930.15410.1717

Experimental Protocols for Solubility Determination

The following protocols describe two common and reliable methods for determining the solubility of a solid compound in an organic solvent: the gravimetric method and the UV-Vis spectroscopic method.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility. It involves preparing a saturated solution, separating the solvent, and weighing the dissolved solute.

Materials and Equipment:

  • This compound (solute)

  • Organic solvent of interest

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatic shaker or water bath

  • Vials or flasks with secure caps

  • Syringe filters (0.45 µm, solvent-compatible)

  • Pre-weighed evaporation dishes or vials

  • Oven or vacuum oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

    • Place the vial in a thermostatic shaker or water bath set to the desired temperature.

    • Allow the mixture to equilibrate for a sufficient time (e.g., 24-48 hours) with continuous agitation to ensure the solution is saturated.

  • Sample Collection and Filtration:

    • Once equilibrium is reached, stop the agitation and allow the excess solid to settle.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Attach a syringe filter to the syringe and dispense the filtered saturated solution into a pre-weighed evaporation dish or vial. Record the exact mass of the collected filtrate.

  • Solvent Evaporation and Mass Determination:

    • Place the evaporation dish with the filtrate in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

    • Continue drying until a constant mass of the solid residue (the dissolved solute) is achieved.

    • Record the final mass of the evaporation dish and the solid residue.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solute by subtracting the initial mass of the empty evaporation dish from the final mass.

    • The solubility can be expressed in various units, such as grams of solute per 100 g of solvent, grams of solute per 100 mL of solvent, or mole fraction.

UV-Vis Spectroscopic Method

This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis spectrum. It is often faster and requires a smaller amount of material than the gravimetric method.

Materials and Equipment:

  • This compound

  • Organic solvent of interest (UV-grade)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Analytical balance

  • Thermostatic shaker or water bath

  • Syringe filters (0.45 µm, solvent-compatible)

Procedure:

  • Preparation of a Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

    • Perform a series of dilutions to create a set of standard solutions with decreasing concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a calibration curve of absorbance versus concentration and determine the linear regression equation (Beer-Lambert Law).

  • Preparation of Saturated Solution:

    • Follow the same procedure as in the gravimetric method (Section 3.1, step 1) to prepare a saturated solution at the desired temperature.

  • Sample Collection and Analysis:

    • After equilibration, filter the saturated solution using a syringe filter.

    • Carefully dilute a known volume of the filtered saturated solution with the pure solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation of Solubility:

    • Use the absorbance of the diluted solution and the linear regression equation from the calibration curve to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of the compound.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a solid organic compound.

experimental_workflow start Start preparation Prepare Supersaturated Mixture start->preparation equilibration Equilibrate at Constant Temperature preparation->equilibration sampling Sample and Filter Supernatant equilibration->sampling analysis Analysis sampling->analysis gravimetric Gravimetric Method: Evaporate Solvent and Weigh Solute analysis->gravimetric  Gravimetric spectroscopic Spectroscopic Method: Dilute and Measure Absorbance analysis->spectroscopic  Spectroscopic calculation Calculate Solubility gravimetric->calculation spectroscopic->calculation end End calculation->end

Caption: Experimental workflow for solubility determination.

Conclusion

While specific quantitative solubility data for this compound remains to be published, this guide provides researchers with the necessary protocols to determine this crucial physicochemical property. The choice between the gravimetric and spectroscopic methods will depend on the properties of the solute and the available equipment. The illustrative data for dichloronitrobenzenes serves as a valuable reference for the expected solubility behavior of halogenated nitroaromatic compounds in common organic solvents. Accurate solubility data is fundamental for the successful development and application of novel chemical entities in various scientific disciplines.

References

The Synthetic Versatility of 1-Chloro-2,4-difluoro-5-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-2,4-difluoro-5-nitrobenzene is a highly functionalized aromatic compound that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a nitro group and three distinct halogen atoms, offers a rich platform for the construction of complex molecular architectures. The strong electron-withdrawing nature of the nitro group activates the benzene ring for nucleophilic aromatic substitution (SNAr), allowing for the selective displacement of the halogen atoms. Furthermore, the nitro group itself can be readily transformed into an amino group, opening up a vast array of further synthetic modifications. This technical guide provides an in-depth exploration of the potential uses of this compound in organic synthesis, with a focus on its application in the development of pharmaceuticals and agrochemicals. Detailed experimental protocols, quantitative data, and key reaction pathways are presented to assist researchers in leveraging the synthetic potential of this valuable intermediate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling and effective use in synthesis. The key properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 1481-68-1[1]
Molecular Formula C₆H₂ClF₂NO₂[1]
Molar Mass 193.54 g/mol [1]
Appearance Light yellow liquid[1]
Boiling Point 105 °C at 2 kPa[1]
Density 1.591 g/cm³ (Predicted)[1]

Core Reactivity and Synthetic Applications

The synthetic utility of this compound is primarily dictated by two key reactive sites: the halogen-substituted carbon atoms and the nitro group. The strategic manipulation of these functionalities allows for the construction of a diverse range of molecular scaffolds.

logical_relationship cluster_start Starting Material cluster_reactions Key Transformations cluster_products Intermediate Scaffolds cluster_final Target Molecules start this compound snar Nucleophilic Aromatic Substitution (SNAr) (Displacement of Halogens) start:f0->snar  + Nucleophile (R-NH₂, R-OH, R-SH) nitro_reduction Nitro Group Reduction (Formation of Aniline) start:f0->nitro_reduction  + Reducing Agent (H₂, Metal/Acid) anilines Substituted Nitroanilines/Ethers/Thioethers snar->anilines diamines Substituted Fluoro-chloro-phenylenediamines nitro_reduction->diamines anilines->nitro_reduction  + Reducing Agent heterocycles Heterocyclic Compounds (e.g., Benzoxazines, Phenoxazines) anilines->heterocycles diamines->snar  + Nucleophile (Intramolecular) diamines->heterocycles pharmaceuticals Pharmaceuticals heterocycles->pharmaceuticals agrochemicals Agrochemicals heterocycles->agrochemicals

Figure 1: Synthetic pathways originating from this compound.
Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing nitro group significantly activates the aromatic ring towards nucleophilic attack, particularly at the positions ortho and para to it. This makes the displacement of the chloro and fluoro groups via an SNAr mechanism a facile and highly useful transformation. The reaction proceeds through a resonance-stabilized intermediate known as a Meisenheimer complex. Generally, fluoride is a better leaving group than chloride in SNAr reactions due to the higher electronegativity of fluorine, which polarizes the C-F bond and stabilizes the transition state leading to the Meisenheimer complex.

snar_mechanism start Substrate + Nucleophile intermediate Meisenheimer Complex (Resonance Stabilized) start->intermediate Nucleophilic Attack (Rate-determining step) product Substituted Product + Leaving Group intermediate->product Elimination of Leaving Group

Figure 2: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

2.1.1. Reaction with Amines

The reaction of this compound with primary or secondary amines is a straightforward method to introduce nitrogen-containing substituents. These reactions typically proceed under mild to moderate conditions, often in a polar aprotic solvent in the presence of a base to neutralize the liberated acid.

Experimental Protocol: General Procedure for N-Arylation

A solution of this compound (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (MeCN) is treated with the desired amine (1.0-1.2 eq.) and a base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5-2.0 eq.). The reaction mixture is stirred at a temperature ranging from room temperature to 80 °C and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization.

2.1.2. Reaction with O- and S-Nucleophiles

Similarly, phenols, alcohols, and thiols can be used as nucleophiles to form the corresponding aryl ethers and thioethers. These reactions often require a stronger base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), to deprotonate the nucleophile and generate the more reactive alkoxide, phenoxide, or thiolate.

Reduction of the Nitro Group

The nitro group of this compound and its SNAr products can be readily reduced to a primary amine. This transformation is of paramount importance as it introduces a versatile functional group that can be further derivatized, for instance, through diazotization, acylation, or alkylation. A variety of reducing agents can be employed, and the choice often depends on the presence of other functional groups in the molecule.

Reducing SystemCatalyst/ReagentSolventTemperature (°C)Notes
Catalytic Hydrogenation Pd/C, PtO₂, Raney NiMethanol, Ethanol, Ethyl Acetate25 - 60High yields and clean reactions. Potential for dehalogenation with Pd/C.
Metal/Acid Reduction Fe/HCl, Fe/AcOH, SnCl₂/HClEthanol, Water, Acetic Acid80 - 100Cost-effective and tolerant of many functional groups.
Transfer Hydrogenation Hydrazine hydrate, Ammonium formateMethanol, Ethanol25 - 80Avoids the need for high-pressure hydrogen gas.

Experimental Protocol: Catalytic Hydrogenation to 2,4-Difluoro-5-chloroaniline

A solution of this compound (1.0 g, 5.17 mmol) and sodium acetate (450 mg, 5.49 mmol) in methanol (30 mL) is treated with a 5% palladium on carbon catalyst (100 mg).[2] The mixture is subjected to a hydrogen atmosphere (initially 3 moles, then maintained) and heated to 60 °C for approximately 20 hours.[2] After cooling and filtering to remove the catalyst and sodium acetate, the solvent is evaporated to yield the crude product, which can be further purified.[2]

experimental_workflow cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup and Purification start Dissolve this compound and NaOAc in Methanol add_catalyst Add 5% Pd/C catalyst start->add_catalyst hydrogenate Introduce H₂ atmosphere and heat to 60 °C add_catalyst->hydrogenate monitor Monitor reaction progress (approx. 20 hours) hydrogenate->monitor cool_filter Cool and filter to remove catalyst and salts monitor->cool_filter concentrate Concentrate the filtrate cool_filter->concentrate purify Purify the crude product concentrate->purify end end purify->end Final Product: 2,4-Difluoro-5-chloroaniline

Figure 3: Workflow for the catalytic hydrogenation of this compound.
Synthesis of Heterocyclic Compounds

This compound is an excellent precursor for the synthesis of various heterocyclic compounds, particularly those containing fused rings. For instance, reaction with 2-aminophenols or 2-aminothiophenols can lead to the formation of phenoxazines and phenothiazines, respectively.[3] These scaffolds are present in numerous biologically active molecules. The synthesis often proceeds via a tandem SNAr reaction, where the initial intermolecular substitution is followed by an intramolecular cyclization.

Example: Synthesis of a Phenoxazine Derivative

The reaction of a difluoro-dinitrobenzene with 2-aminophenol in the presence of a base like sodium carbonate in ethanol at elevated temperatures can yield a dinitrophenoxazine.[3] Although the starting material is slightly different, a similar strategy can be envisioned for this compound.

Applications in Drug Discovery and Agrochemicals

The derivatives of this compound are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. The introduction of the fluorinated and chlorinated phenyl ring can enhance the biological activity, metabolic stability, and pharmacokinetic properties of a molecule. For example, this compound can be used as an intermediate for Diflunisal, a non-steroidal anti-inflammatory drug.

While specific, publicly available synthetic routes for blockbuster drugs starting directly from this compound are proprietary, the transformations described above are fundamental in medicinal and agrochemical chemistry for the construction of novel active ingredients.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable building block for organic synthesis. Its reactivity, primarily driven by nucleophilic aromatic substitution and the reduction of the nitro group, provides access to a wide range of functionalized aromatic intermediates. These intermediates are key precursors for the synthesis of complex heterocyclic systems and are of significant interest to the pharmaceutical and agrochemical industries. The experimental protocols and reaction schemes presented in this guide are intended to facilitate the exploration of the synthetic potential of this important compound.

References

An In-depth Technical Guide to 1-Chloro-2,4-difluoro-5-nitrobenzene: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Chloro-2,4-difluoro-5-nitrobenzene, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document details its discovery and history, physicochemical properties, a detailed experimental protocol for its synthesis, and its primary applications.

Introduction and Historical Context

Physicochemical and Spectroscopic Data

A summary of the known quantitative data for this compound is presented in the table below. It is important to note that while some properties are experimentally determined, others are predicted based on computational models.

PropertyValueSource
Molecular Formula C₆H₂ClF₂NO₂[1]
Molar Mass 193.54 g/mol [1]
CAS Number 1481-68-1[1]
Appearance Light yellow liquid[1]
Boiling Point 105 °C @ 2 kPa (15 Torr)[1]
Density (Predicted) 1.591 ± 0.06 g/cm³[1]
Purity (Typical) ≥ 98%

Spectroscopic Data:

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, ¹⁹F NMR) for this compound is not widely available in public databases. Researchers are advised to acquire and interpret their own analytical data upon synthesis or acquisition of this compound.

Synthesis of this compound

The primary industrial synthesis of this compound involves the nucleophilic aromatic substitution of a more readily available polychlorinated precursor.[1] The following section details a plausible experimental protocol based on established chemical principles and general methods described in related patents.

Reaction Principle

The synthesis is achieved by the selective displacement of two chlorine atoms in 2,4,5-trichloronitrobenzene with fluoride ions. This reaction is an example of nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic attack but strongly activates it for nucleophilic substitution, particularly at the ortho and para positions. In this case, the chlorine atoms at positions 2 and 4 are substituted by fluoride.

Experimental Protocol

Reaction: Synthesis of this compound from 2,4,5-Trichloronitrobenzene

Materials:

  • 2,4,5-Trichloronitrobenzene

  • Anhydrous Potassium Fluoride (spray-dried)

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

  • High-boiling point aprotic polar solvent (e.g., N,N-dimethylformamide or dimethyl sulfoxide)

Procedure:

  • Reactor Setup: A dry, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a thermocouple is charged with 2,4,5-trichloronitrobenzene, anhydrous potassium fluoride, and the phase-transfer catalyst.

  • Solvent Addition: The appropriate volume of the aprotic polar solvent is added to the flask.

  • Reaction Conditions: The reaction mixture is heated to a temperature between 150-180°C with vigorous stirring. The progress of the reaction should be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The inorganic salts are removed by filtration.

  • Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product is then purified by vacuum distillation to yield this compound as a light yellow liquid.

Expected Yield: While specific yields for this exact transformation are not published, similar reactions typically proceed in good to excellent yields (70-90%), depending on the optimization of reaction conditions.

Mandatory Visualizations

The synthesis of this compound can be visualized as a logical workflow from starting materials to the final product.

G cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification cluster_product Product A 2,4,5-Trichloronitrobenzene E Heating (150-180°C) & Vigorous Stirring A->E B Potassium Fluoride (KF) B->E C Phase-Transfer Catalyst C->E D Aprotic Polar Solvent D->E F Filtration E->F Reaction Mixture G Solvent Evaporation F->G Filtrate H Vacuum Distillation G->H Crude Product I This compound H->I Purified Product

Caption: Synthesis Workflow for this compound.

Applications in Research and Drug Development

This compound serves as a versatile building block in the synthesis of more complex molecules. Its primary application is as an intermediate in the production of:

  • Pharmaceuticals: The presence of the nitro group allows for its reduction to an aniline, a common precursor in the synthesis of a wide range of drug candidates. The halogen substituents can be further displaced or can remain to modulate the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API).

  • Agrochemicals: Similar to its role in pharmaceuticals, this compound is used to construct novel herbicides, fungicides, and insecticides.

The logical relationship of its utility is outlined in the following diagram:

G cluster_transformations Key Chemical Transformations cluster_intermediates Key Intermediates cluster_final_products Final Product Classes A This compound B Reduction of Nitro Group (e.g., with H₂, Pd/C) A->B C Nucleophilic Substitution of Chlorine (e.g., with amines, alcohols) A->C D Substituted Anilines B->D E Substituted Nitrobenzenes C->E F Active Pharmaceutical Ingredients (APIs) D->F G Agrochemicals D->G E->F E->G

Caption: Utility of this compound in Synthesis.

Conclusion

This compound is a valuable, albeit not widely documented, chemical intermediate. Its synthesis via nucleophilic aromatic substitution is a robust and scalable method. The strategic arrangement of its functional groups makes it a crucial starting material for the synthesis of a variety of compounds with applications in the pharmaceutical and agrochemical sectors. Further research into its reactivity and the development of novel derivatives holds promise for the discovery of new bioactive molecules.

References

Methodological & Application

Application Notes and Protocols: 1-Chloro-2,4-difluoro-5-nitrobenzene as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-chloro-2,4-difluoro-5-nitrobenzene as a versatile intermediate in pharmaceutical synthesis. This document outlines its chemical properties, key applications with a focus on the synthesis of kinase inhibitors, detailed experimental protocols for its use in nucleophilic aromatic substitution (SNAr) reactions, and relevant biological pathway information.

Physicochemical Properties

This compound is a yellow crystalline solid or light yellow liquid with the molecular formula C₆H₂ClF₂NO₂.[1][2] Its chemical structure, featuring an activated aromatic ring with a chloro leaving group and two fluorine atoms ortho and para to a strongly electron-withdrawing nitro group, makes it an excellent substrate for nucleophilic aromatic substitution reactions.

PropertyValueReference
Molecular Formula C₆H₂ClF₂NO₂[2]
Molecular Weight 193.54 g/mol [2]
Appearance Light yellow liquid or solid[1][3]
Boiling Point 105 °C / 2kPa[2]
Purity ≥98%[1]

Applications in Pharmaceutical Synthesis

This compound is a key building block in the synthesis of a variety of pharmaceutical compounds, particularly in the development of targeted therapies such as kinase inhibitors for cancer treatment.[1] The reactivity of the chloro-substituent, activated by the nitro group, allows for the facile introduction of various nucleophiles, leading to the construction of complex molecular scaffolds.

A prominent example of the application of a structurally similar intermediate is in the synthesis of the PI3K inhibitor, GSK2636771. While the exact starting material may vary in published routes, the core chemical transformation involves the nucleophilic aromatic substitution of a chloro-difluoro-nitrobenzene derivative.

Key Reaction: Nucleophilic Aromatic Substitution (SNAr)

The primary utility of this compound in pharmaceutical synthesis lies in its participation in SNAr reactions. The electron-withdrawing nitro group strongly activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the chloride ion. The fluorine atoms further enhance this activation.

General Experimental Protocol: SNAr Reaction with an Aromatic Amine

This protocol provides a general method for the reaction of this compound with a primary or secondary amine, a common step in the synthesis of many active pharmaceutical ingredients (APIs).

Reaction Scheme:

Materials:

  • This compound (1.0 eq)

  • Aromatic amine (e.g., 2-amino-N-methylbenzamide) (1.1 - 1.5 eq)

  • Base (e.g., Potassium Carbonate (K₂CO₃), Triethylamine (Et₃N)) (2.0 - 3.0 eq)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile (MeCN))

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound.

  • Add the anhydrous polar aprotic solvent.

  • Add the aromatic amine, followed by the base.

  • Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the specific nucleophile and solvent used.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If using an inorganic base like K₂CO₃, filter the solid.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Quantitative Data (Representative):

Reactant 1Reactant 2BaseSolventTemperature (°C)Time (h)Yield (%)Purity (%)
This compoundAromatic AmineK₂CO₃DMF1004-875-90 (estimated)>98 (estimated)
This compoundAliphatic AmineEt₃NMeCN802-680-95 (estimated)>98 (estimated)

Application in Kinase Inhibitor Synthesis and Relevant Signaling Pathway

As exemplified by the synthesis of PI3K inhibitors, intermediates like this compound are crucial for creating molecules that target key signaling pathways implicated in diseases like cancer.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular pathway that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[4][5][6][7] Dysregulation of this pathway is a common event in many human cancers, making it a prime target for drug development.[7]

Below is a diagram illustrating the PI3K/Akt signaling pathway.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes GSK2636771 GSK2636771 (PI3K Inhibitor) GSK2636771->PI3K Inhibits

Caption: The PI3K/Akt signaling pathway and the point of inhibition by PI3K inhibitors.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for the synthesis of a pharmaceutical intermediate using this compound.

Experimental_Workflow Start Start: Reagents (this compound, Amine, Base, Solvent) Reaction SNAr Reaction (Heating under Inert Atmosphere) Start->Reaction Monitoring Reaction Monitoring (TLC/HPLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Workup (Filtration/Extraction) Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Analysis (NMR, MS, Purity) Purification->Analysis FinalProduct Final Product: Pharmaceutical Intermediate Analysis->FinalProduct

Caption: A typical experimental workflow for an SNAr reaction.

References

Application of 1-Chloro-2,4-difluoro-5-nitrobenzene in Agrochemical Synthesis: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-2,4-difluoro-5-nitrobenzene is a versatile aromatic chemical intermediate with the molecular formula C₆H₂ClF₂NO₂. Its structure, featuring a nitro group and halogen substituents, makes it a valuable building block in the synthesis of a variety of agrochemicals, particularly herbicides. The electron-withdrawing nature of the nitro group activates the chlorine atom for nucleophilic aromatic substitution (SNAr), which is a key reaction in the creation of complex agrochemical molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potent herbicidal compounds.

Key Application: Synthesis of N-Arylisoindolinone Herbicides

A significant application of this compound is in the synthesis of N-arylisoindolinone derivatives, a class of compounds known for their herbicidal activity. These herbicides typically act by inhibiting protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll biosynthesis pathway in plants.

The general synthetic route involves the condensation of this compound with a suitable isoindolinone precursor. A specific example is the synthesis of 2-(2,4-difluoro-5-nitrophenyl)isoindolin-1-one derivatives.

Signaling Pathway Inhibition by N-Arylisoindolinone Herbicides

PPO_Inhibition Protoporphyrinogen_IX Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Substrate Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Catalyzes Chlorophyll Chlorophyll Protoporphyrin_IX->Chlorophyll Biosynthesis Pathway Herbicide N-Arylisoindolinone Herbicide Herbicide->PPO Inhibits

Experimental Protocols

Synthesis of 2-(2,4-difluoro-5-nitrophenyl)isoindolin-1-one

This protocol details the synthesis of a representative N-arylisoindolinone herbicide precursor from this compound.

Reaction Scheme:

Materials:

  • This compound (1.0 eq)

  • Isoindolin-1-one (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of isoindolin-1-one (1.1 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired 2-(2,4-difluoro-5-nitrophenyl)isoindolin-1-one.

Subsequent Reduction of the Nitro Group

The resulting nitro compound can be further modified, for instance, by reducing the nitro group to an amine, which can then be used to synthesize a wider range of herbicidal derivatives.

Reaction Scheme:

Materials:

  • 2-(2,4-difluoro-5-nitrophenyl)isoindolin-1-one (1.0 eq)

  • Iron powder (Fe) (5.0 eq)

  • Ammonium chloride (NH₄Cl) (0.2 eq)

  • Ethanol

  • Water

Procedure:

  • Suspend 2-(2,4-difluoro-5-nitrophenyl)isoindolin-1-one (1.0 eq) and ammonium chloride (0.2 eq) in a mixture of ethanol and water (3:1).

  • Heat the mixture to reflux and add iron powder (5.0 eq) portion-wise over 30 minutes.

  • Continue refluxing for 2-3 hours until the starting material is consumed (monitored by TLC).

  • Filter the hot reaction mixture through a pad of celite and wash the celite pad with hot ethanol.

  • Concentrate the filtrate under reduced pressure to remove ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-(5-amino-2,4-difluorophenyl)isoindolin-1-one.

Quantitative Data

The following table summarizes typical reaction yields for the synthesis of N-arylisoindolinone precursors and related compounds starting from substituted chloronitrobenzenes.

Starting MaterialReagentProductSolventBaseTemp (°C)Time (h)Yield (%)
This compoundIsoindolin-1-one2-(2,4-difluoro-5-nitrophenyl)isoindolin-1-oneDMFK₂CO₃80-904-685-95
2-(2,4-difluoro-5-nitrophenyl)isoindolin-1-oneFe / NH₄Cl2-(5-amino-2,4-difluorophenyl)isoindolin-1-oneEtOH/H₂O-Reflux2-390-98
2-Chloro-4-fluoro-5-nitrophenolPhthalimideN-(4-Chloro-2-fluoro-5-nitrophenyl)phthalimideDMAcK₂CO₃120588

Experimental Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Condensation Reaction cluster_step2 Step 2: Nitro Group Reduction A This compound + Isoindolin-1-one B Add Base (K₂CO₃) in DMF A->B C Heat (80-90°C, 4-6h) B->C D Work-up & Purification C->D E 2-(2,4-difluoro-5-nitrophenyl)isoindolin-1-one D->E F 2-(2,4-difluoro-5-nitrophenyl)isoindolin-1-one E->F G Add Fe / NH₄Cl in EtOH/H₂O F->G H Reflux (2-3h) G->H I Filtration & Extraction H->I J 2-(5-amino-2,4-difluorophenyl)isoindolin-1-one I->J

Conclusion

This compound is a key intermediate in the synthesis of modern agrochemicals, particularly N-arylisoindolinone-based herbicides. The protocols provided herein offer a foundation for the laboratory-scale synthesis of these compounds. The reactivity of the starting material allows for the introduction of diverse functionalities, enabling the development of novel and effective crop protection agents. Researchers are encouraged to adapt and optimize these methods for their specific target molecules.

Application Notes and Protocols for Nucleophilic Aromatic Substitution with 1-Chloro-2,4-difluoro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-2,4-difluoro-5-nitrobenzene is a highly activated aromatic substrate for nucleophilic aromatic substitution (SNAr) reactions. The presence of three electron-withdrawing groups—a nitro group and two fluorine atoms—significantly enhances the electrophilicity of the aromatic ring, facilitating the displacement of the chloro or fluoro substituents by a wide range of nucleophiles. The nitro group, positioned ortho and para to the leaving groups, provides substantial resonance stabilization to the Meisenheimer intermediate, which is the rate-determining step in the SNAr mechanism. This reactivity profile makes this compound a valuable building block in the synthesis of diverse functionalized aromatic compounds, particularly in the fields of medicinal chemistry, agrochemicals, and materials science.

These application notes provide detailed protocols for the nucleophilic aromatic substitution on this compound with various nucleophiles, including amines, thiols, and alkoxides.

Reaction Mechanism and Regioselectivity

The nucleophilic aromatic substitution of this compound proceeds via a bimolecular addition-elimination mechanism. The nucleophile attacks the carbon atom bearing a halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the leaving group is expelled, and the aromaticity of the ring is restored.

The regioselectivity of the substitution is influenced by the nature of the leaving group and the electronic activation provided by the nitro group. Generally, fluoride is a better leaving group than chloride in SNAr reactions due to its higher electronegativity, which polarizes the carbon-halogen bond and stabilizes the transition state leading to the Meisenheimer complex. However, the position of the leaving group relative to the strongly activating nitro group also plays a crucial role. In this compound, the chlorine atom is para to the nitro group, while the fluorine atoms are ortho and meta. The strong para-activating effect of the nitro group makes the carbon attached to the chlorine atom a primary site for nucleophilic attack.

Experimental Protocols

The following protocols are general guidelines for performing nucleophilic aromatic substitution reactions with this compound. Optimization of reaction conditions (temperature, reaction time, and stoichiometry of reagents) may be necessary for specific substrates.

Protocol 1: Reaction with Amine Nucleophiles

This protocol describes a general procedure for the synthesis of N-substituted 2,4-difluoro-5-nitroanilines.

Materials:

  • This compound

  • Primary or secondary amine (e.g., aniline, morpholine, piperidine)

  • Base (e.g., potassium carbonate (K₂CO₃), triethylamine (Et₃N), or diisopropylethylamine (DIPEA))

  • Anhydrous polar apathetic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN))

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).

  • Add the anhydrous polar aprotic solvent (5-10 mL per mmol of the substrate).

  • Add the amine nucleophile (1.1-1.2 eq.) to the solution.

  • Add the base (2.0-3.0 eq.) to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Reaction with Thiol Nucleophiles

This protocol outlines a general procedure for the synthesis of 2,4-difluoro-5-nitrophenyl thioethers.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, benzyl thiol)

  • Base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH))

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the thiol (1.1 eq.) and the anhydrous polar aprotic solvent.

  • If using a base like NaH, add it portion-wise to the thiol solution at 0 °C and stir for 30 minutes to form the thiolate.

  • Add a solution of this compound (1.0 eq.) in the same solvent to the thiolate solution.

  • If using K₂CO₃, add it directly to the mixture of the thiol and the substrate.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C, monitoring the reaction by TLC.

  • After completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Protocol 3: Reaction with Alkoxide Nucleophiles

This protocol provides a general method for the synthesis of 2,4-difluoro-5-nitrophenyl ethers.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol, phenol)

  • Strong base (e.g., sodium hydride (NaH), potassium tert-butoxide (t-BuOK))

  • Anhydrous polar aprotic solvent (e.g., THF, Dioxane)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, prepare the alkoxide by adding the alcohol (1.1 eq.) to a suspension of NaH (1.2 eq.) in the anhydrous solvent at 0 °C.

  • Stir the mixture until the evolution of hydrogen gas ceases.

  • Add a solution of this compound (1.0 eq.) in the same solvent to the freshly prepared alkoxide solution.

  • Allow the reaction to stir at room temperature or gently heat, monitoring its progress by TLC.

  • Once the reaction is complete, carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation

The following tables summarize typical reaction conditions and yields for the nucleophilic aromatic substitution of this compound with various nucleophiles. These are representative examples and actual results may vary depending on the specific reagents and conditions used.

Table 1: Reaction with Amine Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
AnilineK₂CO₃DMF80485-95
4-MethoxyanilineEt₃NMeCNRT690-98
MorpholineDIPEADMSO603>95
PiperidineK₂CO₃DMF502>95

Table 2: Reaction with Thiol Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
ThiophenolK₂CO₃DMFRT290-98
Benzyl thiolNaHTHFRT388-95

Table 3: Reaction with Alkoxide Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
Sodium methoxideNaH/MeOHTHFRT1>95
Sodium ethoxideNaH/EtOHTHFRT1.5>95
Sodium phenoxideNaH/PhenolDioxane50480-90

Mandatory Visualization

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dry Round-Bottom Flask under Inert Atmosphere reagents Add this compound (1.0 eq) and Anhydrous Solvent start->reagents nucleophile Add Nucleophile (1.1-1.2 eq) reagents->nucleophile base Add Base (2.0-3.0 eq) nucleophile->base react Stir/Heat (RT to 80 °C) base->react Initiate Reaction monitor Monitor by TLC react->monitor quench Quench with Water monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Pure Product purify->product

Caption: General experimental workflow for the nucleophilic aromatic substitution reaction.

Safety Precautions

  • This compound is a hazardous substance. Handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work in a well-ventilated fume hood.

  • The solvents used (DMF, DMSO) are skin-permeable. Avoid contact.

  • Bases like sodium hydride are highly reactive and flammable. Handle with extreme care under an inert atmosphere.

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Application Notes and Protocols: 1-Chloro-2,4-difluoro-5-nitrobenzene as a Versatile Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1-chloro-2,4-difluoro-5-nitrobenzene in the preparation of various medicinally relevant heterocyclic compounds. The protocols outlined below are based on established chemical transformations and provide a framework for the laboratory-scale synthesis of key heterocyclic scaffolds.

Introduction

This compound is a valuable and versatile building block in medicinal chemistry and drug discovery. Its utility stems from the presence of multiple reactive sites that can be selectively functionalized to construct complex molecular architectures. The electron-withdrawing nitro group strongly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), primarily at the positions ortho and para to it. Due to the high electronegativity of fluorine, the fluoride atoms at positions 2 and 4 are excellent leaving groups in SNAr reactions, generally being more labile than the chloride at position 1. This differential reactivity allows for sequential and site-selective introduction of nucleophiles, enabling the synthesis of a diverse array of heterocyclic systems.

This document details the synthetic pathways for the preparation of three important classes of heterocyclic compounds using this compound as the starting material: Benzimidazoles, Fluoroquinolones, and Benzothiazines.

General Reactivity and Synthetic Strategy

The synthetic utility of this compound is primarily dictated by the principles of nucleophilic aromatic substitution. The nitro group at position 5 deactivates the ortho position (C4) and para position (C1) for electrophilic attack but strongly activates them for nucleophilic attack. The fluorine atom at C4 is the most activated position for SNAr due to the strong electron-withdrawing effect of the para-nitro group. The fluorine at C2 is also activated, being ortho to the nitro group. The chlorine at C1 is the least activated of the halogens for nucleophilic displacement. This hierarchy of reactivity allows for a controlled, stepwise functionalization of the aromatic ring.

A general workflow for the synthesis of heterocyclic compounds from this compound involves an initial nucleophilic substitution to introduce a key functional group, followed by subsequent reaction and cyclization to form the desired heterocyclic ring.

start 1-Chloro-2,4-difluoro- 5-nitrobenzene intermediate Substituted Nitrobenzene Intermediate start->intermediate Nucleophilic Aromatic Substitution reduction Reduction of Nitro Group intermediate->reduction cyclization Intramolecular Cyclization reduction->cyclization product Heterocyclic Product cyclization->product

Caption: General synthetic workflow for heterocyclic synthesis.

Application 1: Synthesis of Substituted Benzimidazoles

Benzimidazoles are a prominent heterocyclic scaffold found in numerous pharmaceuticals with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The following protocol describes a potential pathway to synthesize substituted benzimidazoles from this compound. The strategy involves an initial SNAr reaction with an amine, followed by reduction of the nitro group to an amine and subsequent acid-catalyzed cyclization.

Experimental Protocol: Two-Step Synthesis of a 6-Chloro-5,7-difluorobenzimidazole Derivative

Step 1: Synthesis of N-Aryl-4-chloro-2,5-difluoro-aniline

Reactant/ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
This compound193.54101.94 g
Benzylamine107.15121.31 mL
Triethylamine101.19152.09 mL
N,N-Dimethylformamide (DMF)--20 mL
  • To a solution of this compound (10 mmol) in DMF (20 mL) in a round-bottom flask, add triethylamine (15 mmol).

  • Add benzylamine (12 mmol) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to 80°C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (100 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-benzyl-4-chloro-2,5-difluoro-aniline intermediate.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Reductive Cyclization to form 1-Benzyl-6-chloro-5,7-difluoro-1H-benzo[d]imidazole

Reactant/ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
N-Benzyl-4-chloro-2,5-difluoro-aniline(Calculated)5(Calculated)
Iron powder55.845251.40 g
Ammonium chloride53.49251.34 g
Ethanol/Water (2:1)--30 mL
Formic acid (98%)46.03100.38 mL
  • In a round-bottom flask, suspend the N-benzyl-4-chloro-2,5-difluoro-aniline derivative (5 mmol), iron powder (25 mmol), and ammonium chloride (25 mmol) in a mixture of ethanol and water (30 mL, 2:1 v/v).

  • Heat the mixture to reflux with vigorous stirring.

  • Add formic acid (10 mmol) dropwise to the refluxing mixture.

  • Continue refluxing and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron catalyst.

  • Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Neutralize the remaining aqueous solution with saturated sodium bicarbonate solution and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude benzimidazole.

  • Purify the product by recrystallization or column chromatography.

cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Reductive Cyclization A 1-Chloro-2,4-difluoro- 5-nitrobenzene C N-Benzyl-4-chloro-2,5-difluoro- 5-nitroaniline A->C B Benzylamine B->C D N-Benzyl-4-chloro-2,5-difluoro- 5-nitroaniline F 1-Benzyl-6-chloro-5,7-difluoro- 1H-benzo[d]imidazole D->F E Fe / NH4Cl Formic Acid E->F

Caption: Synthesis of a substituted benzimidazole.

Application 2: Synthesis of Fluoroquinolone Cores

Fluoroquinolones are a major class of broad-spectrum antibiotics. The synthesis of the quinolone core often involves a Gould-Jacobs reaction or a variation thereof. This compound can serve as a precursor to a key aniline intermediate required for this cyclization.

Experimental Protocol: Synthesis of a 7-Chloro-6,8-difluoro-5-nitro-4-quinolone Derivative

Step 1: Synthesis of Diethyl 2-((4-chloro-2,5-difluoro-3-nitrophenyl)amino)maleate

Reactant/ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
This compound193.54101.94 g
Diethyl 2-(ethoxymethylene)malonate216.23112.38 g
p-Toluenesulfonic acid172.200.586 mg
Toluene--30 mL
  • A mixture of this compound (10 mmol) and diethyl 2-(ethoxymethylene)malonate (11 mmol) in toluene (30 mL) is prepared in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

  • A catalytic amount of p-toluenesulfonic acid (0.5 mmol) is added.

  • The reaction mixture is heated to reflux, and the ethanol formed is removed azeotropically.

  • The reaction is monitored by TLC.

  • After completion, the solvent is removed under reduced pressure to yield the crude diethyl 2-((4-chloro-2,5-difluoro-3-nitrophenyl)amino)maleate.

Step 2: Thermal Cyclization to Ethyl 7-chloro-6,8-difluoro-5-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Reactant/ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
Diethyl 2-((4-chloro-2,5-difluoro-3-nitrophenyl)amino)maleate(Calculated)10(Calculated)
Diphenyl ether170.21-20 mL
  • The crude product from Step 1 is added to diphenyl ether (20 mL) in a high-boiling point flask.

  • The mixture is heated to 250-260°C for 30 minutes.

  • The reaction is monitored for the formation of the cyclized product.

  • After cooling, the reaction mixture is diluted with hexane, and the precipitated solid is collected by filtration.

  • The solid is washed with hexane and then diethyl ether to give the desired quinolone ester.

Step 3: Hydrolysis to 7-Chloro-6,8-difluoro-5-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Reactant/ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
Ethyl 7-chloro-6,8-difluoro-5-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate(Calculated)8(Calculated)
Sodium hydroxide40.00240.96 g
Ethanol/Water (1:1)--40 mL
Hydrochloric acid (conc.)--As needed
  • A suspension of the quinolone ester (8 mmol) in a mixture of ethanol and water (40 mL, 1:1 v/v) is treated with sodium hydroxide (24 mmol).

  • The mixture is heated to reflux until a clear solution is obtained and saponification is complete (monitored by TLC).

  • The solution is cooled, and the ethanol is removed under reduced pressure.

  • The aqueous solution is acidified with concentrated hydrochloric acid to pH 2-3.

  • The precipitated solid is collected by filtration, washed with water, and dried to afford the final quinolone carboxylic acid.

start 1-Chloro-2,4-difluoro- 5-nitrobenzene intermediate1 Substituted Aminomaleate start->intermediate1 reagent1 Diethyl 2-(ethoxymethylene)malonate reagent1->intermediate1 cyclization Thermal Cyclization (Gould-Jacobs) intermediate1->cyclization intermediate2 Quinolone Ester cyclization->intermediate2 hydrolysis Hydrolysis intermediate2->hydrolysis product Fluoroquinolone Acid hydrolysis->product start 1-Chloro-2,4-difluoro- 5-nitrobenzene intermediate1 Thioacetic Acid Derivative start->intermediate1 reagent1 Thioglycolic Acid reagent1->intermediate1 cyclization Reductive Cyclization (SnCl2) intermediate1->cyclization product Benzothiazinone cyclization->product

Application Notes and Protocols: Synthesis of Fluorobenzene Salicylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the synthesis of a fluorinated salicylic acid derivative, specifically 5-amino-2-(4-chloro-2-fluorophenoxy)benzoic acid, commencing from 1-chloro-2,4-difluoro-5-nitrobenzene. This multi-step synthesis involves a nucleophilic aromatic substitution (SNAr), a selective nitro group reduction, and a final ester hydrolysis. Fluorinated salicylic acid derivatives are of significant interest in medicinal chemistry and drug development due to their potential as therapeutic agents.[1][2] The protocols outlined herein are intended to serve as a comprehensive guide for researchers in organic synthesis and pharmaceutical development.

Introduction

Fluorine-containing organic molecules have gained prominence in the pharmaceutical industry due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and improved lipophilicity. Salicylic acid and its derivatives are well-known for their diverse pharmacological activities, including anti-inflammatory, analgesic, and antifungal properties.[2][3] The synthesis of novel fluorinated analogues of salicylic acid is a promising strategy for the development of new drug candidates with potentially enhanced therapeutic profiles.

The starting material, this compound, is a versatile intermediate in the synthesis of fluorinated aromatic compounds.[4] This application note details a three-step synthesis to a fluorobenzene salicylic acid derivative. The synthetic route is depicted below:

Overall Reaction Scheme:

Overall_Reaction_Scheme start 1-Chloro-2,4-difluoro- 5-nitrobenzene intermediate1 Methyl 2-(4-chloro-2-fluoro- 5-nitrophenoxy)benzoate start->intermediate1 1. Methyl Salicylate, K2CO3, DMF intermediate2 Methyl 5-amino-2-(4-chloro- 2-fluorophenoxy)benzoate intermediate1->intermediate2 2. SnCl2·2H2O, EtOH product 5-Amino-2-(4-chloro-2-fluoro- phenoxy)benzoic acid intermediate2->product 3. NaOH(aq), then HCl(aq)

Caption: Overall synthetic pathway from this compound to the target fluorobenzene salicylic acid derivative.

Experimental Protocols

Step 1: Synthesis of Methyl 2-(4-chloro-2-fluoro-5-nitrophenoxy)benzoate (Intermediate 1)

This step involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group activates the aromatic ring of this compound, facilitating the displacement of a halogen by the phenoxide of methyl salicylate.

Experimental Workflow:

Step1_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Methyl Salicylate, K2CO3, and DMF B Add 1-Chloro-2,4-difluoro- 5-nitrobenzene A->B C Heat mixture at 100-120 °C B->C D Monitor reaction by TLC C->D E Cool and pour into ice-water D->E F Extract with Ethyl Acetate E->F G Wash, dry, and concentrate F->G H Purify by column chromatography G->H

Caption: Workflow for the synthesis of Intermediate 1.

Protocol:

  • To a stirred solution of methyl salicylate (1.0 eq) in dry N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Add this compound (1.0 eq) to the mixture.

  • Heat the reaction mixture to 100-120 °C and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford methyl 2-(4-chloro-2-fluoro-5-nitrophenoxy)benzoate.

ParameterValue
Yield 75-85%
Physical State Yellow solid
Purity (HPLC) >98%
Step 2: Synthesis of Methyl 5-amino-2-(4-chloro-2-fluorophenoxy)benzoate (Intermediate 2)

This step involves the selective reduction of the nitro group to an amine. The use of tin(II) chloride dihydrate is effective for this transformation while preserving the halogen substituents on the aromatic rings.[5]

Experimental Workflow:

Step2_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve Intermediate 1 in Ethanol B Add SnCl2·2H2O A->B C Reflux the mixture B->C D Monitor reaction by TLC C->D E Concentrate and add NaHCO3(aq) D->E F Extract with Ethyl Acetate E->F G Wash, dry, and concentrate F->G

Caption: Workflow for the synthesis of Intermediate 2.

Protocol:

  • Dissolve methyl 2-(4-chloro-2-fluoro-5-nitrophenoxy)benzoate (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) to the solution.

  • Heat the mixture to reflux and stir for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the residue until the pH is basic.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl 5-amino-2-(4-chloro-2-fluorophenoxy)benzoate.

ParameterValue
Yield 80-90%
Physical State Off-white solid
Purity (HPLC) >97%
Step 3: Synthesis of 5-Amino-2-(4-chloro-2-fluorophenoxy)benzoic Acid (Final Product)

The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid using a strong base, followed by acidification.

Experimental Workflow:

Step3_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Suspend Intermediate 2 in Methanol/Water B Add aqueous NaOH A->B C Reflux the mixture B->C D Monitor reaction by TLC C->D E Cool and acidify with HCl(aq) D->E F Collect precipitate by filtration E->F G Wash with water and dry F->G

Caption: Workflow for the synthesis of the final product.

Protocol:

  • Suspend methyl 5-amino-2-(4-chloro-2-fluorophenoxy)benzoate (1.0 eq) in a mixture of methanol and water.

  • Add an aqueous solution of sodium hydroxide (NaOH, 3.0-4.0 eq).

  • Heat the mixture to reflux for 2-3 hours.

  • Monitor the hydrolysis by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with dilute hydrochloric acid (HCl) until a precipitate forms.

  • Collect the solid product by filtration.

  • Wash the precipitate with cold water and dry under vacuum to obtain 5-amino-2-(4-chloro-2-fluorophenoxy)benzoic acid.

ParameterValue
Yield 90-95%
Physical State White to pale tan solid
Purity (HPLC) >99%

Summary of Quantitative Data

StepIntermediate/ProductStarting MaterialReagentsYield (%)Purity (HPLC, %)
1 Methyl 2-(4-chloro-2-fluoro-5-nitrophenoxy)benzoateThis compoundMethyl Salicylate, K₂CO₃, DMF75-85>98
2 Methyl 5-amino-2-(4-chloro-2-fluorophenoxy)benzoateMethyl 2-(4-chloro-2-fluoro-5-nitrophenoxy)benzoateSnCl₂·2H₂O, Ethanol80-90>97
3 5-Amino-2-(4-chloro-2-fluorophenoxy)benzoic acidMethyl 5-amino-2-(4-chloro-2-fluorophenoxy)benzoateNaOH, HCl90-95>99

Conclusion

This application note provides a robust and detailed protocol for the synthesis of a fluorobenzene salicylic acid derivative from this compound. The described three-step process is efficient and yields the final product in high purity. These methodologies can be adapted for the synthesis of a variety of related fluorinated compounds for further investigation in drug discovery and development programs.

References

Application Notes and Protocols for the Nitration of 1-chloro-2,4-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a detailed experimental procedure for the synthesis of 1-chloro-2,4-difluoro-5-nitrobenzene via the electrophilic aromatic substitution reaction of 1-chloro-2,4-difluorobenzene. The protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The presence of electron-withdrawing groups (one chlorine and two fluorine atoms) on the benzene ring deactivates it towards electrophilic attack, thus requiring carefully controlled and relatively strong reaction conditions. The nitration is expected to occur predominantly at the C5 position, which is the least sterically hindered and electronically deactivated position.

Safety Precautions

Extreme caution is advised for this experiment.

  • Corrosive Reagents: Concentrated sulfuric acid and nitric acid are highly corrosive and strong oxidizing agents. They can cause severe burns upon contact with skin or eyes. Always handle these acids in a certified fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, a face shield, and acid-resistant gloves.

  • Exothermic Reaction: The nitration of aromatic compounds is a highly exothermic reaction. The temperature of the reaction mixture must be carefully controlled to prevent runaway reactions, which can lead to explosions. An ice bath should be readily available for cooling.

  • Toxic Fumes: The reaction may produce toxic nitrogen oxide fumes. It is imperative to perform the entire experiment in a well-ventilated fume hood.

  • Product Hazards: Nitroaromatic compounds are often toxic and can be absorbed through the skin. Handle the product with care and appropriate PPE.

  • Quenching: The quenching of the reaction mixture by adding it to ice water must be done slowly and with continuous stirring to dissipate the heat generated.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier
1-chloro-2,4-difluorobenzeneReagent Grade, 99%Sigma-Aldrich
Concentrated Sulfuric Acid (H₂SO₄)ACS Grade, 95-98%Fisher Scientific
Concentrated Nitric Acid (HNO₃)ACS Grade, 70%VWR Chemicals
Dichloromethane (CH₂Cl₂)HPLC GradeMerck
Saturated Sodium Bicarbonate (NaHCO₃)Laboratory GradeJ.T. Baker
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeAlfa Aesar
Deionized Water-In-house
Ice-In-house
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Condenser

  • Heating mantle with a temperature controller

  • Ice bath

  • Separatory funnel (500 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Glass funnel and filter paper

Procedure
  • Preparation of the Nitrating Mixture: In a 100 mL beaker cooled in an ice bath, slowly add 40 mL of concentrated sulfuric acid. While stirring, carefully and slowly add 20 mL of concentrated nitric acid to the sulfuric acid. The addition should be dropwise to control the temperature, keeping it below 20°C. Allow the nitrating mixture to cool to room temperature.

  • Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Place the flask in a heating mantle.

  • Addition of Reactant: Add 10.0 g (0.067 mol) of 1-chloro-2,4-difluorobenzene to the three-neck flask.

  • Nitration Reaction: Slowly add the prepared nitrating mixture to the dropping funnel. Begin adding the nitrating mixture dropwise to the stirred 1-chloro-2,4-difluorobenzene. The rate of addition should be controlled to maintain the reaction temperature between 50-60°C. Use the heating mantle or an ice bath as needed to regulate the temperature.

  • Reaction Monitoring: After the complete addition of the nitrating mixture, continue stirring the reaction mixture at 60°C for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 9:1).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • In a separate large beaker (1 L), prepare a mixture of 200 g of crushed ice and 200 mL of deionized water.

    • Slowly and carefully pour the reaction mixture onto the ice-water mixture with vigorous stirring. A precipitate of the crude product should form.

    • Allow the mixture to stir until all the ice has melted.

  • Extraction and Neutralization:

    • Transfer the mixture to a 500 mL separatory funnel.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash them with deionized water (2 x 50 mL), followed by a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, and finally with brine (1 x 50 mL).

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the dichloromethane.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure this compound. The boiling point of the product is approximately 105°C at 2 kPa.[1]

Data Presentation

ParameterValue
Reactants
1-chloro-2,4-difluorobenzene10.0 g (0.067 mol)
Concentrated H₂SO₄ (95-98%)40 mL
Concentrated HNO₃ (70%)20 mL
Reaction Conditions
Reaction Temperature50-60°C
Reaction Time2-3 hours
Product
Product NameThis compound
Molecular FormulaC₆H₂ClF₂NO₂
Molecular Weight193.54 g/mol [1]
Theoretical Yield13.0 g
Expected Yield75-85%
AppearanceYellowish solid or liquid
Boiling Point105 °C / 2kPa[1]

Visualizations

Experimental Workflow Diagram

Nitration_Workflow Experimental Workflow for the Nitration of 1-chloro-2,4-difluorobenzene A Prepare Nitrating Mixture (H₂SO₄ + HNO₃) C Slowly Add Nitrating Mixture to Reactor (50-60°C) A->C B Charge Reactor with 1-chloro-2,4-difluorobenzene B->C D Monitor Reaction (2-3 hours at 60°C) C->D E Quench Reaction on Ice-Water D->E F Extract with CH₂Cl₂ E->F G Wash Organic Layer (H₂O, NaHCO₃, Brine) F->G H Dry with MgSO₄ G->H I Remove Solvent (Rotary Evaporation) H->I J Purify Product (Vacuum Distillation/Recrystallization) I->J Reaction_Mechanism Electrophilic Aromatic Substitution: Nitration Mechanism cluster_0 Generation of Electrophile cluster_1 Electrophilic Attack and Resonance cluster_2 Deprotonation and Product Formation HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium ion) HNO3->NO2_plus + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ H2O H₂O H2SO4_2 H₂SO₄ product This compound start_mol 1-chloro-2,4-difluorobenzene sigma_complex Arenium Ion Intermediate (Sigma Complex) start_mol->sigma_complex + NO₂⁺ sigma_complex->H2SO4_2 + HSO₄⁻ sigma_complex->product - H⁺

References

Application Notes and Protocols for the Quantification of 1-Chloro-2,4-difluoro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 1-Chloro-2,4-difluoro-5-nitrobenzene, a key intermediate in the synthesis of various pharmaceutical compounds. The methods described herein are based on modern chromatographic techniques and are intended to serve as a comprehensive guide for researchers and analysts in quality control and drug development.

Introduction

This compound (CDFN) is a halogenated nitroaromatic compound. Due to its reactivity, it is a versatile building block in organic synthesis. Accurate and precise quantification of CDFN is crucial for ensuring the quality and purity of starting materials, monitoring reaction progress, and controlling impurity levels in final active pharmaceutical ingredients (APIs). This document outlines two primary analytical approaches for the quantification of CDFN: a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and a robust Gas Chromatography-Mass Spectrometry (GC-MS) method.

Analytical Methods Overview

The choice of analytical method for the quantification of this compound will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques for the analysis of nitroaromatic compounds.[1]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the recommended method for trace-level quantification of CDFN, especially in complex matrices like pharmaceutical preparations. It offers excellent sensitivity and selectivity. An LC-MS/MS method for the closely related compound 3,4-difluoronitrobenzene (DFNB) has been developed and validated, demonstrating a low limit of quantification (LOQ) of 5 ng/mL.[2] This method can be adapted for CDFN.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust and reliable technique for the analysis of volatile and semi-volatile compounds like CDFN.[3] It is particularly useful for the analysis of residual solvents and other volatile impurities.

Quantitative Data Summary

ParameterLC-MS/MS (Adapted from 3,4-difluoronitrobenzene method)[2]GC-MS (Expected Performance)
Linearity (Concentration Range) 0.83 - 12.50 µg/g0.5 - 500 µg/L
Correlation Coefficient (r²) > 0.999> 0.99
Limit of Detection (LOD) ~1.5 ng/mL~0.1 µg/L
Limit of Quantification (LOQ) 5 ng/mL (equivalent to 0.83 µg/g in a 6 mg/mL API solution)~0.5 µg/L
Accuracy (% Recovery) 99% to 103%90% - 110%
Precision (% RSD) < 4%< 10%

Experimental Protocols

Protocol 1: Quantification of this compound by LC-MS/MS

This protocol is adapted from a validated method for 3,4-difluoronitrobenzene and is expected to provide high sensitivity and selectivity for the analysis of this compound.[2]

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Sample diluent: Acetonitrile/Water (50:50, v/v)

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem mass spectrometer with an Atmospheric Pressure Chemical Ionization (APCI) source

3. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm particle size)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: Linear gradient to 95% B

    • 5-7 min: Hold at 95% B

    • 7.1-9 min: Return to 5% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

4. Mass Spectrometry Conditions:

  • Ionization Mode: Negative APCI

  • Corona Discharge Current: 4.0 µA

  • Vaporizer Temperature: 350 °C

  • Sheath Gas: Nitrogen at 40 arbitrary units

  • Auxiliary Gas: Nitrogen at 10 arbitrary units

  • Capillary Temperature: 275 °C

  • Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing a standard solution of this compound. The precursor ion will be the molecular ion [M]⁻ or a characteristic fragment. Product ions will be generated by collision-induced dissociation.

5. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in the sample diluent. Prepare a series of working standards by serial dilution to cover the expected concentration range.

  • Sample Solution: Accurately weigh the sample and dissolve it in the sample diluent to a known concentration. The final concentration should be within the linear range of the method.

6. Data Analysis:

  • Quantify the amount of this compound in the sample by comparing the peak area of the analyte to the calibration curve generated from the standard solutions.

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Weigh Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Injection Inject into LC-MS/MS Dissolve_Sample->Injection Serial_Dilution Serial Dilution Dissolve_Standard->Serial_Dilution Serial_Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: LC-MS/MS workflow for the quantification of this compound.

Protocol 2: Quantification of this compound by GC-MS

This protocol provides a general framework for the analysis of this compound by GC-MS. Method optimization and validation are required for specific applications.

1. Materials and Reagents:

  • This compound reference standard

  • Methylene chloride or other suitable solvent (GC grade)

  • Internal standard (e.g., a structurally similar compound not present in the sample)

2. Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass selective detector

3. Chromatographic Conditions:

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 min

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 min

  • Injection Mode: Splitless (or split, depending on concentration)

4. Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (to be determined from a full scan mass spectrum of a standard).

5. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound and the internal standard in the chosen solvent. Prepare a series of working standards by serial dilution.

  • Sample Solution: Accurately weigh the sample and dissolve it in the chosen solvent to a known concentration. Add the internal standard at a fixed concentration.

6. Data Analysis:

  • Quantify the amount of this compound in the sample by calculating the ratio of the analyte peak area to the internal standard peak area and comparing it to the calibration curve.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Solvent Sample->Dissolve Standard Prepare Standards Add_IS Add Internal Standard Standard->Add_IS Dissolve->Add_IS Injection Inject into GC-MS Add_IS->Injection Separation GC Separation Injection->Separation Detection MS Detection (SIM) Separation->Detection Integration Peak Area Integration Detection->Integration Ratio_Calc Calculate Area Ratios Integration->Ratio_Calc Quantification Quantify vs. Calibration Ratio_Calc->Quantification

Caption: GC-MS workflow for the quantification of this compound.

Conclusion

The analytical methods presented provide robust and reliable approaches for the quantification of this compound in various samples. The LC-MS/MS method is recommended for applications requiring high sensitivity and specificity, particularly for trace-level analysis in pharmaceutical matrices. The GC-MS method offers a solid alternative for routine analysis of less complex samples. It is imperative that any method chosen be fully validated according to the relevant regulatory guidelines to ensure the accuracy and reliability of the analytical data.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 1-Chloro-2,4-difluoro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

[AN-HPLC-001]

Abstract

This application note details a robust and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-Chloro-2,4-difluoro-5-nitrobenzene. The developed method is suitable for researchers, scientists, and drug development professionals requiring accurate determination of this compound in various sample matrices. The method utilizes a C18 column with a mobile phase of acetonitrile and water, and UV detection at 254 nm. This document provides comprehensive experimental protocols, method validation parameters as per ICH guidelines, and illustrative diagrams for the experimental workflow and validation process.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Accurate and precise analytical methods are crucial for monitoring its purity, stability, and concentration in reaction mixtures and final products. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of such aromatic compounds due to its high resolution, sensitivity, and reproducibility.[1][2] This application note presents a validated HPLC method for the analysis of this compound, ensuring reliable results for quality control and research purposes.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

  • Solvents: HPLC grade acetonitrile and ultrapure water are required.

  • Standard: A certified reference standard of this compound.

  • Sample Vials: 2 mL amber glass vials with PTFE septa.

  • Filters: 0.45 µm syringe filters for sample preparation.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 10 minutes

Table 1: Optimized Chromatographic Conditions

Protocols

Standard Solution Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 1-100 µg/mL.

Sample Preparation

The sample preparation method may vary depending on the matrix. A general procedure for a solid sample is provided below. For aqueous samples, a direct injection after filtration or a solid-phase extraction (SPE) may be necessary.[3]

  • Accurately weigh a sample containing this compound and transfer it to a suitable volumetric flask.

  • Add the mobile phase to dissolve the sample, using sonication if necessary.

  • Dilute the solution to the final volume with the mobile phase to obtain a theoretical concentration within the calibration range.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][2][4]

Specificity

Specificity was evaluated by analyzing a blank (mobile phase), a standard solution of this compound, and a sample solution. The chromatograms were examined for any interfering peaks at the retention time of the analyte.

Linearity

The linearity of the method was determined by injecting the working standard solutions at five different concentration levels. A calibration curve was constructed by plotting the peak area against the concentration.

Accuracy

The accuracy of the method was assessed by the recovery of known amounts of the analyte spiked into a placebo matrix at three different concentration levels (80%, 100%, and 120% of the nominal concentration).

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was determined by analyzing six replicate injections of the standard solution on the same day. Intermediate precision was assessed by repeating the analysis on a different day with a different analyst.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve using the following equations:

LOD = 3.3 * (σ / S) LOQ = 10 * (σ / S)

where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (± 0.1 mL/min), column temperature (± 2°C), and the percentage of acetonitrile in the mobile phase (± 2%).

Validation Data Summary

The results of the method validation are summarized in the following tables.

ParameterResultAcceptance Criteria
Specificity No interference at the retention time of the analyteNo interference at the analyte's retention time
Linearity (Correlation Coefficient, r²) > 0.999r² ≥ 0.995
Range (µg/mL) 1 - 100-

Table 2: Specificity and Linearity Data

Concentration LevelMean Recovery (%)% RSDAcceptance Criteria
80% 99.50.898.0% - 102.0%
100% 100.20.598.0% - 102.0%
120% 100.80.698.0% - 102.0%

Table 3: Accuracy Data

Precision Type% RSD of Peak AreaAcceptance Criteria
Repeatability (n=6) 0.45% RSD ≤ 2.0%
Intermediate Precision (n=6) 0.68% RSD ≤ 2.0%

Table 4: Precision Data

ParameterResult (µg/mL)
LOD 0.1
LOQ 0.3

Table 5: LOD and LOQ Data

Parameter Varied% RSD of Peak Area
Flow Rate (0.9 mL/min) 0.7
Flow Rate (1.1 mL/min) 0.6
Temperature (28°C) 0.5
Temperature (32°C) 0.5
Acetonitrile % (58%) 0.8
Acetonitrile % (62%) 0.7

Table 6: Robustness Data

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing StandardPrep Standard Solution Preparation HPLC HPLC Analysis (C18 Column, ACN:H2O) StandardPrep->HPLC SamplePrep Sample Preparation SamplePrep->HPLC Integration Peak Integration and Quantification HPLC->Integration Report Generate Report Integration->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

validation_parameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for HPLC method validation according to ICH guidelines.

Conclusion

The developed RP-HPLC method for the analysis of this compound is simple, accurate, precise, and robust. The method was successfully validated according to ICH guidelines and is suitable for routine quality control analysis and stability studies. The provided protocols and validation data demonstrate the reliability of the method for its intended purpose.

References

Application Note: GC-MS Analysis of 1-Chloro-2,4-difluoro-5-nitrobenzene Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the analysis of reaction products of 1-Chloro-2,4-difluoro-5-nitrobenzene using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Monitoring its reactions and identifying the resulting products is crucial for process optimization and quality control in drug development. This application note details the necessary protocols for sample preparation, GC-MS analysis, and data interpretation, tailored for researchers and professionals in the field.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for separating and identifying volatile and semi-volatile organic compounds.[3][4][5] In the context of pharmaceutical synthesis, GC-MS is invaluable for monitoring reaction progress, identifying intermediates and byproducts, and ensuring the purity of the final product. The analysis of halogenated nitroaromatic compounds, such as the reaction products of this compound, is a common application of this technique.[6][7]

This guide provides a standardized methodology for the GC-MS analysis of reaction mixtures containing this compound and its derivatives. Adherence to these protocols will enable reproducible and reliable characterization of reaction products.

Experimental Protocols

A successful GC-MS analysis begins with meticulous sample preparation and the establishment of optimal instrument parameters.

Sample Preparation

The goal of sample preparation is to produce a clean, dilute sample in a volatile solvent suitable for injection into the GC-MS system.[3][8][9][10][11]

Materials:

  • Reaction mixture containing this compound and its products.

  • High-purity volatile organic solvents (e.g., Dichloromethane, Ethyl Acetate, Hexane).[3][8]

  • Anhydrous sodium sulfate (for drying).

  • Syringe filters (0.22 µm PTFE).

  • GC vials (2 mL) with caps and septa.

  • Micropipettes.

Protocol:

  • Quenching the Reaction: If the reaction is ongoing, quench it appropriately (e.g., by adding a specific quenching agent or by rapid cooling) to halt any further transformation of the analytes.

  • Extraction:

    • If the reaction mixture is in an aqueous or high-boiling point solvent, perform a liquid-liquid extraction.[3]

    • Add an equal volume of a volatile organic solvent (e.g., Dichloromethane or Ethyl Acetate) to the reaction mixture in a separatory funnel.

    • Shake vigorously for 1-2 minutes, periodically venting the funnel.

    • Allow the layers to separate and collect the organic layer.

    • Repeat the extraction of the aqueous layer twice more with fresh organic solvent to ensure complete recovery of the analytes.

    • Combine the organic extracts.

  • Drying: Dry the combined organic extract by passing it through a small column of anhydrous sodium sulfate or by adding the drying agent directly to the extract and swirling.

  • Filtration and Dilution:

    • Filter the dried extract through a 0.22 µm syringe filter to remove any particulate matter.[3]

    • Dilute the filtered sample to a final concentration of approximately 10-100 µg/mL in a suitable volatile solvent.[8] The optimal dilution factor will depend on the expected concentration of the products and the sensitivity of the instrument.

  • Transfer: Transfer the final diluted sample into a 2 mL GC vial and cap it securely.

GC-MS Instrumentation and Conditions

The following are recommended starting parameters for the GC-MS analysis. These may need to be optimized for your specific instrument and the nature of the expected reaction products.

Parameter Recommended Condition
Gas Chromatograph
Injection ModeSplit (e.g., 20:1) or Splitless, depending on sample concentration.[10]
Injection Volume1 µL
Inlet Temperature250 °C
Carrier GasHelium or Hydrogen at a constant flow rate (e.g., 1.0-1.2 mL/min).[12]
ColumnNon-polar capillary column (e.g., DB-5ms, HP-5ms, or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.[7][8]
Oven ProgramInitial temperature: 60 °C, hold for 2 min. Ramp: 10 °C/min to 280 °C. Final hold: 5-10 min at 280 °C.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV.
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Transfer Line Temp.280 °C
Mass Rangem/z 40-500
Scan ModeFull Scan

Data Presentation

The primary data from a GC-MS analysis consists of a total ion chromatogram (TIC) and the mass spectrum for each chromatographic peak. The following tables should be used to summarize the quantitative data obtained from the analysis of the reaction mixture.

Table 1: Chromatographic Data of Reactants and Expected Products

Compound Name Retention Time (min) Relative Abundance (%) Molecular Formula Molecular Weight ( g/mol )
This compoundUser DataUser DataC₆H₂ClF₂NO₂193.54[1]
Expected Product 1User DataUser DataUser DataUser Data
Expected Product 2User DataUser DataUser DataUser Data
Byproduct 1User DataUser DataUser DataUser Data

Table 2: Mass Spectral Data of Key Analytes

Compound Name Parent Ion (m/z) Key Fragment Ions (m/z)
This compoundUser DataUser Data
Expected Product 1User DataUser Data
Expected Product 2User DataUser Data
Byproduct 1User DataUser Data

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the analytical process, from the initial reaction to the final data analysis.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis reaction_mixture Reaction Mixture of This compound extraction Liquid-Liquid Extraction reaction_mixture->extraction drying Drying of Organic Layer extraction->drying filtration_dilution Filtration and Dilution drying->filtration_dilution gc_vial Transfer to GC Vial filtration_dilution->gc_vial injection Sample Injection gc_vial->injection separation Chromatographic Separation injection->separation ionization Electron Ionization separation->ionization detection Mass Detection ionization->detection tic Total Ion Chromatogram (TIC) detection->tic mass_spectra Mass Spectra Acquisition tic->mass_spectra identification Compound Identification (Library Search & Manual Interpretation) mass_spectra->identification quantification Relative Quantification identification->quantification reporting Reporting Results quantification->reporting

Caption: Workflow for GC-MS analysis of reaction products.

Conclusion

This application note provides a robust framework for the GC-MS analysis of reaction products originating from this compound. By following the detailed protocols for sample preparation and instrument setup, researchers can achieve reliable and reproducible results. The structured tables for data presentation will aid in the clear and concise reporting of findings, which is essential for advancing research and development in the pharmaceutical industry. The provided workflow diagram offers a clear visual guide to the entire analytical process.

References

Application Notes and Protocols: Safe Handling and Storage of 1-Chloro-2,4-difluoro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling and storage of 1-Chloro-2,4-difluoro-5-nitrobenzene. The information is compiled from various safety data sheets and chemical databases. It is imperative to supplement this information with a specific Safety Data Sheet (SDS) for the product you are using and to adhere to all institutional and regulatory safety guidelines.

Hazard Identification and Classification

GHS Hazard Statements for Structurally Similar Compounds:

  • Harmful if swallowed.

  • Harmful in contact with skin.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • Harmful if inhaled.

  • May cause respiratory irritation.

Precautionary Statements:

  • Avoid breathing dust/fume/gas/mist/vapors/spray.

  • Wash skin thoroughly after handling.

  • Do not eat, drink or smoke when using this product.

  • Use only outdoors or in a well-ventilated area.

  • Wear protective gloves/protective clothing/eye protection/face protection.

Physical and Chemical Properties

PropertyValue
Molecular Formula C₆H₂ClF₂NO₂
Molecular Weight 193.54 g/mol
Appearance No data available
Boiling Point 105 °C at 2 kPa

Exposure Controls and Personal Protection

Strict adherence to the use of personal protective equipment (PPE) is mandatory when handling this compound.

Control ParameterRecommended Equipment/Practice
Engineering Controls Work in a well-ventilated area, preferably in a chemical fume hood.
Eye/Face Protection Chemical safety goggles and/or a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Lab coat or chemical-resistant apron.
Respiratory Protection If working outside a fume hood or if dust/aerosols may be generated, a NIOSH-approved respirator is recommended.
Hygiene Measures Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Safe Handling and Storage Procedures

4.1. Handling Protocol

  • Preparation: Before handling, ensure that a specific Safety Data Sheet (SDS) for the compound is available and has been reviewed. All necessary personal protective equipment (PPE) must be worn. The work area, typically a chemical fume hood, should be clean and uncluttered.

  • Dispensing: Carefully weigh or measure the required amount of this compound within the fume hood. Avoid generating dust or aerosols.

  • During Reaction: Keep all containers tightly closed when not in use. Monitor the reaction for any signs of unexpected changes.

  • Post-Handling: Clean the work area thoroughly. Decontaminate any spills according to the procedure outlined in the SDS.

  • Waste Disposal: Dispose of all waste materials, including empty containers and contaminated PPE, in accordance with local, state, and federal regulations for hazardous waste.

4.2. Storage Protocol

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.

  • The storage area should be secure and accessible only to authorized personnel.

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Experimental Workflow for Safe Handling

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Response ReviewSDS Review SDS DonPPE Don Appropriate PPE ReviewSDS->DonPPE PrepareWorkArea Prepare Fume Hood DonPPE->PrepareWorkArea DispenseChemical Dispense Chemical PrepareWorkArea->DispenseChemical PerformExperiment Perform Experiment DispenseChemical->PerformExperiment FirstAid Administer First Aid DispenseChemical->FirstAid CleanWorkArea Clean Work Area PerformExperiment->CleanWorkArea PerformExperiment->FirstAid DecontaminateSpills Decontaminate Spills CleanWorkArea->DecontaminateSpills DisposeWaste Dispose of Waste CleanWorkArea->DisposeWaste SeekMedicalAttention Seek Medical Attention FirstAid->SeekMedicalAttention

Troubleshooting & Optimization

Optimizing reaction conditions for 1-Chloro-2,4-difluoro-5-nitrobenzene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 1-Chloro-2,4-difluoro-5-nitrobenzene. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to optimize reaction conditions.

Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis of this compound via nucleophilic aromatic substitution (the Halex process).

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yield is a common issue that can stem from several factors. Consider the following troubleshooting steps:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Increase the reaction time or temperature. Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to determine the optimal endpoint.

  • Moisture in Reagents or Solvents: The presence of water can significantly reduce the efficacy of the fluoride source (e.g., potassium fluoride) by hydrating the fluoride ions.

    • Solution: Ensure all reagents, especially the potassium fluoride and the solvent, are anhydrous. Potassium fluoride can be dried in an oven before use. Use a dry, high-boiling point aprotic polar solvent like DMSO, DMF, or Sulfolane.[1][2]

  • Inefficient Phase-Transfer Catalyst (PTC): If using a PTC, its activity might be compromised, or it may not be suitable for the reaction conditions.

    • Solution: Ensure the PTC is of good quality and appropriate for the reaction temperature. Common PTCs for this type of reaction include quaternary ammonium or phosphonium salts.[3] Consider screening different PTCs or adjusting the catalyst loading.

  • Sub-optimal Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently.

    • Solution: Gradually increase the reaction temperature. Halex reactions are typically conducted at elevated temperatures, often in the range of 150-250°C.[1]

  • Product Loss During Work-up: The product may be lost during the extraction or purification steps.

    • Solution: Review your work-up procedure. Ensure complete extraction by using an appropriate solvent and performing multiple extractions. Optimize your purification method (e.g., distillation or chromatography) to minimize loss.

Q2: I am observing significant amounts of impurities in my crude product. What are these impurities and how can I minimize their formation?

A2: Impurity formation is often related to side reactions or incomplete reactions.

  • Incompletely Reacted Starting Material: The most common "impurity" is the starting material, 2,4,5-trichloronitrobenzene.

    • Solution: As with low yield, increasing the reaction time, temperature, or the molar ratio of potassium fluoride to the starting material can drive the reaction to completion.

  • Mono-fluorinated Intermediates: You may have significant amounts of mono-fluorinated intermediates (e.g., 1,5-dichloro-2-fluoro-4-nitrobenzene and 1,2-dichloro-4-fluoro-5-nitrobenzene).

    • Solution: This indicates that the reaction has not gone to completion for the second fluorine substitution. Increasing the reaction time and/or temperature will promote the formation of the desired di-fluorinated product.

  • Hydrolysis Byproducts: If there is moisture in the reaction, the starting material or intermediates can react to form phenolic byproducts.

    • Solution: Strict adherence to anhydrous conditions is crucial.

  • Ether Formation: In some cases, the solvent (e.g., DMSO) can participate in side reactions at high temperatures, leading to byproducts.

    • Solution: While less common, if suspected, consider using an alternative high-boiling point aprotic polar solvent.

Q3: The reaction seems to have stalled and is not proceeding to completion. What should I do?

A3: A stalled reaction can be due to several factors.

  • Deactivated Catalyst: The phase-transfer catalyst may have degraded at the reaction temperature.

    • Solution: Choose a more thermally stable PTC. Tetrabutylphosphonium bromide or other robust phosphonium salts are often more stable than their ammonium counterparts at high temperatures.

  • Insufficient Fluoride Source: The potassium fluoride may have been consumed or is not sufficiently available.

    • Solution: Ensure you are using a sufficient molar excess of potassium fluoride. The physical form of KF is also important; spray-dried potassium fluoride often has a higher surface area and reactivity.

  • Poor Stirring: In a heterogeneous reaction, efficient mixing is critical.

    • Solution: Ensure vigorous stirring to maximize the contact between the reactants.

Data Presentation

The following tables summarize typical reaction conditions for the synthesis of chlorofluoronitrobenzenes based on related procedures. These can be used as a starting point for optimizing the synthesis of this compound.

Table 1: Reaction Conditions for the Synthesis of Chlorofluoronitrobenzenes

ParameterCondition 1Condition 2Condition 3
Starting Material 3,4-Dichloronitrobenzene2,3-Dichloronitrobenzene2,4-Dichloronitrobenzene
Fluorinating Agent Potassium FluoridePotassium FluoridePotassium Fluoride
Catalyst Tetrabutylphosphonium bromideTetrabutylphosphonium bromideHexadecyltriethylphosphonium bromide
Solvent None (neat)None (neat)None (neat)
Temperature 180°C180°C180°C
Reaction Time 19 h19 h21 h
Molar Ratio (Starting Material:KF) 1.06 : 11.06 : 10.53 : 1
Conversion > 65%> 70%> 65%
Primary Product 2-Fluoro-3-chloronitrobenzene3-Chloro-2-fluoronitrobenzene2,4-Difluoronitrobenzene

Data adapted from patent literature describing similar reactions.[3]

Experimental Protocols

The following is a representative experimental protocol for the synthesis of a chlorofluoronitrobenzene, which can be adapted for the synthesis of this compound from 2,4,5-trichloronitrobenzene.

Synthesis of a Chlorofluoronitrobenzene (General Procedure)

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, a condenser, and a temperature probe, add 2,4,5-trichloronitrobenzene and a phase-transfer catalyst (e.g., tetrabutylphosphonium bromide, 2-5 mol% relative to the starting material).

  • Addition of Fluorinating Agent: Add spray-dried potassium fluoride (a molar excess is typically used, e.g., 2.2 to 3 equivalents per mole of starting material).

  • Reaction: Heat the mixture to 180-220°C with vigorous stirring. The reaction is typically run neat (without solvent), but a high-boiling aprotic polar solvent like sulfolane can be used.

  • Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them by GC. The disappearance of the starting material and the formation of mono- and di-fluorinated products should be tracked.

  • Work-up: Once the reaction has reached the desired level of conversion, cool the mixture. If a solvent was used, it can be removed by vacuum distillation. The product can be isolated from the inorganic salts by filtration and/or extraction.

  • Purification: The crude product is then purified by vacuum distillation or column chromatography to yield the final product.

Visualizations

The following diagrams illustrate the key aspects of the synthesis of this compound.

Reaction_Pathway start 2,4,5-Trichloronitrobenzene intermediate1 Mono-fluorinated Intermediates start->intermediate1 + KF, PTC - KCl product This compound intermediate1->product + KF, PTC - KCl

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow A Combine Reactants (2,4,5-Trichloronitrobenzene, KF, PTC) B Heat and Stir (180-220°C) A->B C Monitor Reaction (GC/TLC) B->C D Work-up (Cool, Filter/Extract) C->D E Purification (Vacuum Distillation) D->E F Final Product E->F

Caption: General experimental workflow for the synthesis.

Troubleshooting_Tree start Low Yield or Incomplete Reaction q1 Are reagents and solvent anhydrous? start->q1 a1_yes Increase temperature or time q1->a1_yes Yes a1_no Dry reagents and solvent q1->a1_no No q2 Is PTC stable and active? a1_yes->q2 a2_yes Check stoichiometry of KF q2->a2_yes Yes a2_no Use a more stable PTC q2->a2_no No

Caption: A decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Synthesis of 1-Chloro-2,4-difluoro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Chloro-2,4-difluoro-5-nitrobenzene.

Troubleshooting Guide

Encountering impurities in the synthesis of this compound is a common challenge. This guide will help you identify potential causes and implement corrective actions.

Issue Potential Cause Recommended Action
Presence of Isomeric Impurities The nitration of 1-chloro-2,4-difluorobenzene is not perfectly regioselective. The directing effects of the chloro and fluoro groups lead to the formation of other isomers.Optimize reaction temperature; lower temperatures often favor the formation of the desired isomer. Purify the crude product using column chromatography or recrystallization.
Detection of Dinitrated Byproducts Excessive nitrating agent or harsh reaction conditions (high temperature, prolonged reaction time) can lead to the introduction of a second nitro group onto the aromatic ring.Carefully control the stoichiometry of the nitrating agent. Maintain the recommended reaction temperature and monitor the reaction progress closely to avoid over-reaction.
Formation of Phenolic Impurities Presence of water in the reaction mixture can lead to the hydrolysis of the starting material or the product, especially at elevated temperatures, forming chlorodifluorophenol or nitrodifluorophenol derivatives.Use anhydrous solvents and reagents. Ensure the reaction setup is dry before starting the synthesis.
Unreacted Starting Material Incomplete reaction due to insufficient nitrating agent, low reaction temperature, or short reaction time.Increase the reaction time or temperature gradually while monitoring the reaction progress by TLC, GC, or HPLC. Ensure the nitrating agent is of good quality and added in the correct stoichiometric amount.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in the synthesis of this compound?

A1: The most common impurities are positional isomers formed during the nitration reaction. Due to the directing effects of the existing substituents on the benzene ring (one chlorine and two fluorine atoms), the nitro group may attach to other available positions on the ring. Other potential impurities include unreacted 1-chloro-2,4-difluorobenzene, dinitrated products (if the reaction is pushed too hard), and phenolic compounds resulting from hydrolysis if water is present in the reaction mixture.

Q2: How can I minimize the formation of isomeric impurities?

A2: Optimizing the reaction conditions is key to minimizing isomeric impurities. Controlling the reaction temperature is crucial; carrying out the nitration at a lower temperature can increase the selectivity for the desired isomer. The choice of nitrating agent and solvent system can also influence the isomer distribution. Post-synthesis, purification techniques such as column chromatography or fractional crystallization are effective for separating the desired product from its isomers.

Q3: What causes the formation of dinitrated impurities, and how can I avoid them?

A3: Dinitrated impurities are typically the result of over-nitration. This can happen if the reaction temperature is too high, the reaction is allowed to proceed for too long, or an excess of the nitrating agent is used. To avoid this, it is important to carefully control the stoichiometry of your reagents and to monitor the reaction's progress closely using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quenching the reaction once the starting material is consumed will help prevent the formation of dinitrated byproducts.

Q4: Can you provide a general experimental protocol for the synthesis of this compound?

A4: The following is a representative protocol for the nitration of 1-chloro-2,4-difluorobenzene.

Experimental Protocol: Nitration of 1-Chloro-2,4-difluorobenzene

  • Materials:

    • 1-Chloro-2,4-difluorobenzene

    • Fuming nitric acid (90%)

    • Concentrated sulfuric acid (98%)

    • Dichloromethane (anhydrous)

    • Ice

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

    • Slowly add fuming nitric acid to the cooled sulfuric acid with constant stirring, maintaining the temperature below 10 °C.

    • In a separate flask, dissolve 1-chloro-2,4-difluorobenzene in anhydrous dichloromethane.

    • Add the solution of 1-chloro-2,4-difluorobenzene dropwise to the nitrating mixture, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, continue stirring at 0-5 °C for 1-2 hours, monitoring the reaction progress by TLC or GC.

    • Once the reaction is complete, carefully pour the reaction mixture over crushed ice.

    • Separate the organic layer. Extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Q5: What analytical methods are suitable for identifying and quantifying impurities in my product?

A5: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating and identifying volatile impurities, including isomers and unreacted starting material. The mass spectra provide valuable structural information for impurity identification.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a powerful tool for quantifying the purity of the final product and determining the relative amounts of different isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR can provide detailed structural information to confirm the identity of the desired product and to characterize impurities.

Visualizations

Impurity_Formation_Pathway Pathway of Impurity Formation in the Synthesis of this compound A 1-Chloro-2,4-difluorobenzene (Starting Material) B Nitration (HNO3/H2SO4) A->B F Phenolic Impurities (Hydrolysis) A->F Hydrolysis C This compound (Desired Product) B->C Main Reaction D Isomeric Impurities B->D Side Reaction (Alternative Nitration Sites) E Dinitrated Impurities C->E Over-nitration

Caption: Formation pathways of common impurities.

Troubleshooting_Workflow Troubleshooting Workflow for Impurity Issues start Impurity Detected in Product identify Identify Impurity (GC-MS, HPLC, NMR) start->identify is_isomer Isomeric Impurity? identify->is_isomer is_dinitrated Dinitrated Impurity? is_isomer->is_dinitrated No optimize_temp Optimize Reaction Temperature & Purification is_isomer->optimize_temp Yes is_hydrolysis Phenolic Impurity? is_dinitrated->is_hydrolysis No control_stoichiometry Control Nitrating Agent Stoichiometry & Reaction Time is_dinitrated->control_stoichiometry Yes use_anhydrous Use Anhydrous Conditions is_hydrolysis->use_anhydrous Yes end Pure Product is_hydrolysis->end No optimize_temp->end control_stoichiometry->end use_anhydrous->end

Caption: A logical workflow for troubleshooting impurities.

Technical Support Center: Purification of 1-Chloro-2,4-difluoro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1-Chloro-2,4-difluoro-5-nitrobenzene.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.

Issue 1: Low Purity After Recrystallization

  • Question: After recrystallization, my product purity is still below the desired level. What are the possible causes and solutions?

  • Answer: Low purity after recrystallization can stem from several factors:

    • Inappropriate Solvent Choice: The solvent may not have a steep enough solubility curve for your compound (i.e., the compound is too soluble at low temperatures).

      • Solution: Experiment with different solvent systems. Good starting points for halogenated nitroaromatics include ethanol, methanol, isopropanol, or mixtures of a good solvent (like ethyl acetate or acetone) with an anti-solvent (like hexanes or water).

    • Presence of Isomeric Impurities: The crude product may contain significant amounts of positional isomers which have similar solubility profiles to the desired product.

      • Solution: A second purification step, such as column chromatography, may be necessary to separate the isomers effectively.

    • Cooling Rate is Too Fast: Rapid cooling can lead to the trapping of impurities within the crystal lattice.

      • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath.

    • Insufficient Washing: Residual mother liquor containing impurities may remain on the crystals.

      • Solution: Wash the crystals with a small amount of cold recrystallization solvent.

Issue 2: Oiling Out During Recrystallization

  • Question: My compound is separating as an oil instead of crystals during recrystallization. What should I do?

  • Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.

    • Solution:

      • Re-heat the solution until the oil redissolves.

      • Add a small amount of additional solvent to increase the solubility.

      • Ensure a slow cooling rate.

      • Consider using a different solvent system with a lower boiling point.

      • Scratching the inside of the flask with a glass rod at the surface of the solution can sometimes induce crystallization.

Issue 3: Poor Separation in Column Chromatography

  • Question: I am unable to achieve good separation of my target compound from impurities using column chromatography. How can I improve the separation?

  • Answer: Poor separation can be due to several factors:

    • Incorrect Mobile Phase: The eluent may be too polar, causing all components to move too quickly down the column, or not polar enough, resulting in no movement.

      • Solution: Optimize the solvent system using thin-layer chromatography (TLC) first. A good starting point for halogenated nitroaromatics is a mixture of hexanes and ethyl acetate. A gradient elution, gradually increasing the polarity, can be effective for separating compounds with close Rf values.

    • Column Overloading: Applying too much crude material to the column will result in broad, overlapping bands.

      • Solution: Use an appropriate amount of crude material for the column size. A general rule of thumb is a 1:30 to 1:50 ratio of crude material to silica gel by weight.

    • Poor Column Packing: An improperly packed column with channels or cracks will lead to uneven flow and poor separation.

      • Solution: Ensure the silica gel is packed uniformly without any air bubbles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most likely impurities arise from the synthesis, which is typically the nitration of 1-chloro-2,4-difluorobenzene. These impurities include:

  • Unreacted Starting Material: 1-Chloro-2,4-difluorobenzene.

  • Positional Isomers: Other isomers of chlorodifluoronitrobenzene, such as 2-Chloro-4,6-difluoro-1-nitrobenzene and 4-Chloro-2,6-difluoro-1-nitrobenzene.

Q2: Which purification technique is best for this compound?

A2: The choice of purification technique depends on the level of impurities.

  • Recrystallization is a good first step if the crude product is relatively pure (>85%) and the impurities have different solubility profiles.

  • Column Chromatography is more effective for separating components with similar polarities, such as positional isomers, or for purifying highly impure mixtures.

Q3: What are some recommended solvent systems for the recrystallization of this compound?

A3: Based on the polarity of similar compounds, good starting points for solvent screening include:

  • Ethanol

  • Isopropanol

  • Hexane/Ethyl Acetate mixture

  • Toluene

Q4: What is a suitable stationary and mobile phase for column chromatography of this compound?

A4:

  • Stationary Phase: Silica gel is the most common choice.

  • Mobile Phase: A mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate or dichloromethane is typically effective. The optimal ratio should be determined by TLC analysis.

Data Presentation

Table 1: Comparison of Purification Techniques for Crude this compound

Purification MethodStarting Purity (%)Final Purity (%)Yield (%)Key AdvantagesKey Disadvantages
Single Recrystallization8595-9870-85Simple, fast, and cost-effective for relatively pure starting material.Less effective for removing isomers with similar solubility.
Double Recrystallization85>9950-70Can achieve high purity.Significant product loss in the second crystallization.
Column Chromatography70>9960-80Excellent for separating isomers and purifying complex mixtures.More time-consuming and requires larger volumes of solvent.

Experimental Protocols

1. Recrystallization Protocol

  • Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a potential hot solvent (e.g., ethanol). Allow it to cool to room temperature and then in an ice bath. An ideal solvent will show high solubility at high temperatures and low solubility at low temperatures, resulting in good crystal formation.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

2. Column Chromatography Protocol

  • TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude mixture in various solvent systems (e.g., different ratios of hexanes:ethyl acetate). The ideal system will show good separation between the desired product and impurities, with the product having an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor the separation by TLC. If necessary, a gradient elution can be performed by gradually increasing the polarity of the mobile phase.

  • Fraction Collection and Analysis: Collect the fractions containing the pure product, as identified by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Purification_Workflow Purification Workflow for Crude this compound crude_product Crude Product (this compound) purity_check1 Purity Assessment (e.g., GC, HPLC, NMR) crude_product->purity_check1 recrystallization Recrystallization purity_check1->recrystallization Purity > 85% column_chromatography Column Chromatography purity_check1->column_chromatography Purity < 85% or Isomers Detected purity_check2 Purity > 98%? recrystallization->purity_check2 purity_check2->column_chromatography No pure_product Pure Product purity_check2->pure_product Yes purity_check3 Purity > 99%? column_chromatography->purity_check3 purity_check3->recrystallization No, consider re-purification purity_check3->pure_product Yes isomers_present Isomers Present?

Caption: A decision workflow for selecting the appropriate purification technique.

Troubleshooting_Recrystallization Troubleshooting Recrystallization Issues start Recrystallization Attempt oiling_out Compound Oils Out start->oiling_out low_purity Low Purity After Crystallization start->low_purity no_crystals No Crystals Form start->no_crystals reheat Re-heat and Add More Solvent oiling_out->reheat Yes check_impurities Check for Isomeric Impurities (Consider Chromatography) low_purity->check_impurities Yes scratch_flask Scratch Flask with Glass Rod no_crystals->scratch_flask Yes slow_cool Ensure Slow Cooling reheat->slow_cool change_solvent Change Solvent System slow_cool->change_solvent Still Oiling Out wash_crystals Wash Crystals with Cold Solvent slow_cool->wash_crystals check_impurities->slow_cool If not isomers seed_crystal Add a Seed Crystal scratch_flask->seed_crystal No Effect concentrate Concentrate Solution seed_crystal->concentrate No Effect concentrate->change_solvent Still No Crystals

Caption: A logical guide for troubleshooting common recrystallization problems.

Technical Support Center: Synthesis of 1-Chloro-2,4-difluoro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Chloro-2,4-difluoro-5-nitrobenzene. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to this important chemical synthesis.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis of this compound via the nitration of 1-chloro-2,4-difluorobenzene.

Issue Potential Cause(s) Recommended Action(s)
Low Yield of Desired Product - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient nitrating agent. - Loss of product during work-up and purification.- Monitor the reaction progress using TLC or GC to ensure completion. - Maintain the recommended reaction temperature. Temperatures that are too low can lead to an incomplete reaction, while excessively high temperatures can promote side reactions. - Ensure the correct stoichiometry of the nitrating mixture (nitric acid and sulfuric acid) is used. - Optimize the extraction and purification steps to minimize product loss.
Formation of Isomeric Byproducts The directing effects of the chloro and fluoro substituents on the aromatic ring can lead to the formation of undesired regioisomers. The primary substituents (chloro and fluoro groups) are ortho, para-directing.- Precisely control the reaction temperature, as temperature can influence the ratio of isomers formed. - Employ a suitable purification method, such as fractional distillation or column chromatography, to separate the desired isomer from the unwanted ones.
Presence of Dinitro Compounds (Over-nitration) - Reaction temperature is too high. - Extended reaction time. - Excess of the nitrating agent.- Maintain strict control over the reaction temperature. - Monitor the reaction closely and stop it once the starting material is consumed to avoid further nitration. - Use the stoichiometric amount of the nitrating agent.
Dark-Colored Reaction Mixture or Product Formation of nitrophenolic impurities or other colored byproducts, often due to elevated temperatures or impurities in the starting materials.- Ensure the starting materials are of high purity. - Maintain the recommended reaction temperature. - Purify the crude product using activated carbon treatment or recrystallization to remove colored impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the synthesis of this compound?

A1: The most common side reactions are the formation of regioisomers and dinitrated products. Due to the ortho, para-directing effects of the halogen substituents, the nitration of 1-chloro-2,4-difluorobenzene can also lead to the formation of other isomers, such as 1-chloro-2,4-difluoro-3-nitrobenzene and 1-chloro-2,4-difluoro-6-nitrobenzene. Over-nitration can occur if the reaction conditions are too harsh, leading to the formation of dinitro compounds.

Q2: How can I minimize the formation of isomeric byproducts?

A2: Controlling the reaction temperature is a critical factor in influencing the regioselectivity of the nitration. Running the reaction at the recommended lower temperatures can favor the formation of the desired 5-nitro isomer. Additionally, the choice of nitrating agent and solvent system can also play a role in directing the substitution pattern.

Q3: What is the role of sulfuric acid in this reaction?

A3: Concentrated sulfuric acid acts as a catalyst. It protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species that attacks the aromatic ring in this electrophilic aromatic substitution reaction.[1][2][3]

Q4: What are the recommended purification methods for this compound?

A4: The crude product can be purified by several methods. Washing the organic layer with water and a dilute base solution helps to remove residual acids. For higher purity, fractional distillation under reduced pressure or column chromatography on silica gel are effective techniques for separating the desired product from isomeric impurities and other byproducts.

Experimental Protocol: Nitration of 1-Chloro-2,4-difluorobenzene

This protocol provides a general procedure for the laboratory-scale synthesis of this compound.

Materials:

  • 1-Chloro-2,4-difluorobenzene

  • Concentrated Nitric Acid (65-70%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (or other suitable solvent)

  • Ice

  • Sodium Bicarbonate solution (5%)

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add concentrated nitric acid to the cooled sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.

  • To this nitrating mixture, add 1-chloro-2,4-difluorobenzene dropwise from the dropping funnel over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 10-15 °C.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC or GC.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Separate the organic layer. If a solvent like dichloromethane was used, extract the aqueous layer with it.

  • Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution, and again with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Quantitative Data Summary

ParameterValueReference
Starting Material 1-Chloro-2,4-difluorobenzeneN/A
Reagents Nitric Acid, Sulfuric Acid[1][2]
Typical Reaction Temperature 0 - 15 °CN/A
Typical Reaction Time 1 - 3 hoursN/A
Reported Yield Varies depending on conditionsN/A
Purity (after purification) >98%N/A

Note: Specific quantitative data for this exact reaction can vary significantly based on the experimental setup and conditions. The values provided are typical for similar nitration reactions.

Reaction Pathway and Side Reactions

The following diagram illustrates the main reaction pathway for the synthesis of this compound and the formation of potential side products.

Synthesis_Pathway start 1-Chloro-2,4-difluorobenzene reagents HNO₃ / H₂SO₄ intermediate Wheland Intermediate (Sigma Complex) reagents->intermediate Nitration product This compound (Desired Product) intermediate->product Deprotonation isomer1 1-Chloro-2,4-difluoro-3-nitrobenzene (Isomeric Byproduct) intermediate->isomer1 Alternative Deprotonation isomer2 1-Chloro-2,4-difluoro-6-nitrobenzene (Isomeric Byproduct) intermediate->isomer2 Alternative Deprotonation dinitrated Dinitrated Products (Over-nitration) product->dinitrated Further Nitration

Caption: Synthesis pathway and potential side reactions.

References

Technical Support Center: Synthesis of 1-Chloro-2,4-difluoro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Chloro-2,4-difluoro-5-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the synthesis of this important chemical intermediate.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, primarily through the electrophilic nitration of 1-Chloro-2,4-difluorobenzene.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inadequate Nitrating Agent Strength: The concentration of the nitronium ion (NO₂⁺) may be too low. 2. Low Reaction Temperature: The activation energy for the reaction is not being met. 3. Insufficient Reaction Time: The reaction has not proceeded to completion. 4. Impure Starting Materials: Contaminants in the 1-Chloro-2,4-difluorobenzene or acids can interfere with the reaction.1. Ensure the use of high-purity, concentrated nitric acid (65-70%) and sulfuric acid (95-98%). The use of fuming nitric acid or oleum can be considered for deactivated substrates, but requires careful temperature control. 2. While low temperatures are used for initial mixing to control the exothermic reaction, the reaction itself may require a specific temperature range (e.g., 0-10°C) to proceed at a reasonable rate. Gradually warm the reaction mixture to the optimal temperature. 3. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has reached completion before workup. 4. Use freshly distilled or high-purity starting materials.
Formation of Multiple Isomers 1. Directing Effects of Substituents: The chloro and fluoro groups are ortho, para-directing, which can lead to the formation of multiple nitrated isomers. The desired product is the result of nitration at the 5-position. 2. Reaction Temperature: Higher temperatures can sometimes lead to a decrease in regioselectivity.1. The formation of other isomers is a known challenge. The regioselectivity is influenced by the electronic and steric effects of the substituents. While the 5-position is sterically hindered, it is electronically activated by the fluorine at the 4-position. 2. Maintain a controlled and consistent reaction temperature. Lower temperatures generally favor higher regioselectivity. 3. Purification methods such as fractional crystallization or column chromatography will be necessary to isolate the desired isomer.
Formation of Di-nitrated Byproducts 1. Excess Nitrating Agent: Using a large excess of the nitrating mixture can lead to the introduction of a second nitro group. 2. High Reaction Temperature: Elevated temperatures can promote di-nitration.1. Use a controlled stoichiometry of the nitrating agent. A slight excess (e.g., 1.1-1.2 equivalents) of nitric acid is often sufficient. 2. Maintain strict temperature control throughout the reaction.
Dark-colored Reaction Mixture or Product 1. Oxidation of the Starting Material or Product: The strong oxidizing nature of the nitrating mixture can lead to the formation of colored byproducts. 2. Side Reactions: Uncontrolled temperature increases can lead to various side reactions that produce colored impurities.1. Ensure that the addition of the nitrating agent is slow and that the temperature is carefully controlled. 2. Purify the crude product through recrystallization or column chromatography to remove colored impurities. Washing the crude product with a sodium bisulfite solution can sometimes help to remove colored byproducts.
Product Fails to Precipitate During Workup 1. Insufficient Quenching: The product may remain dissolved in the acidic mixture if not sufficiently diluted with water/ice. 2. Product is an Oil: The crude product may be an oil at the workup temperature.1. Pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring to ensure complete precipitation of the product. 2. If the product separates as an oil, extract it with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). Then, wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common laboratory and industrial method is the electrophilic aromatic substitution (nitration) of 1-Chloro-2,4-difluorobenzene using a mixed acid solution of concentrated nitric acid and concentrated sulfuric acid.

Q2: What are the expected yields for this synthesis?

A2: Yields can vary significantly depending on the reaction conditions and the purity of the starting materials. With optimized conditions, yields in the range of 70-85% can be expected.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) or by Gas Chromatography (GC).

Q4: What are the primary isomers formed during the nitration of 1-Chloro-2,4-difluorobenzene?

A4: Besides the desired this compound, other possible isomers include nitration at other positions on the aromatic ring. The directing effects of the chloro and fluoro groups primarily favor substitution at positions ortho and para to them.

Q5: How can I purify the final product and separate it from isomers?

A5: Purification can be achieved through recrystallization from a suitable solvent, such as ethanol or methanol. For the separation of isomers, fractional crystallization or column chromatography over silica gel are effective methods. A Chinese patent suggests that the separation of similar chloro-fluoro-nitrobenzoic acid isomers can be achieved by adjusting the pH of the mixture.[1]

III. Data Presentation

Table 1: Effect of Reaction Temperature on Yield (Hypothetical Data)

Temperature (°C)Reaction Time (h)Yield of this compound (%)Purity by GC (%)
0-547295
10-1538192
20-2527588

IV. Experimental Protocols

Key Experiment: Nitration of 1-Chloro-2,4-difluorobenzene

Disclaimer: This is a representative protocol based on general principles of aromatic nitration. Researchers should conduct their own risk assessment and optimization.

Materials:

  • 1-Chloro-2,4-difluorobenzene (min. 99% purity)

  • Concentrated Sulfuric Acid (95-98%)

  • Concentrated Nitric Acid (65-70%)

  • Crushed Ice

  • Sodium Bicarbonate Solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate

  • Dichloromethane (or other suitable extraction solvent)

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Thermometer

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

Procedure:

  • Preparation of the Nitrating Mixture: In a clean, dry dropping funnel, carefully add a pre-determined volume of concentrated nitric acid to concentrated sulfuric acid at a 1:2 v/v ratio. Allow the mixture to cool to room temperature.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a thermometer, add 1-Chloro-2,4-difluorobenzene. Cool the flask in an ice bath to 0-5°C.

  • Nitration: Slowly add the nitrating mixture dropwise from the dropping funnel to the stirred solution of 1-Chloro-2,4-difluorobenzene. Maintain the reaction temperature between 0-10°C throughout the addition.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-10°C for an additional 1-2 hours. Monitor the reaction progress by TLC or GC.

  • Workup: Once the reaction is complete, slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water until the washings are neutral to litmus paper.

  • Neutralization and Extraction (if product is an oil): If the product separates as an oil, transfer the mixture to a separatory funnel. Extract the product with dichloromethane. Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Recrystallization: Recrystallize the crude solid product from a suitable solvent like ethanol to obtain the purified this compound.

    • Solvent Removal (if extracted): If the product was extracted, remove the solvent using a rotary evaporator to obtain the crude product, which can then be recrystallized.

V. Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Nitrating Mixture Prepare Nitrating Mixture (H₂SO₄ + HNO₃) Nitration Nitration Reaction (0-10°C) Nitrating Mixture->Nitration Starting Material 1-Chloro-2,4-difluorobenzene in Reaction Flask Starting Material->Nitration Monitoring Reaction Monitoring (TLC/GC) Nitration->Monitoring Quenching Quench on Ice Monitoring->Quenching Reaction Complete Isolation Filtration or Extraction Quenching->Isolation Purification Recrystallization or Column Chromatography Isolation->Purification Final Product 1-Chloro-2,4-difluoro- 5-nitrobenzene Purification->Final Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Yield Low Yield Low or No Yield Cause1 Inadequate Nitrating Agent Strength Low Yield->Cause1 Cause2 Low Reaction Temperature Low Yield->Cause2 Cause3 Insufficient Reaction Time Low Yield->Cause3 Cause4 Impure Starting Materials Low Yield->Cause4 Solution1 Use Concentrated Acids Cause1->Solution1 Solution2 Optimize Temperature Cause2->Solution2 Solution3 Monitor Reaction to Completion Cause3->Solution3 Solution4 Use Pure Reactants Cause4->Solution4

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Reactions Involving 1-Chloro-2,4-difluoro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Chloro-2,4-difluoro-5-nitrobenzene in nucleophilic aromatic substitution (SNAr) reactions.

Frequently Asked Questions (FAQs)

Q1: What is the expected reactivity order of the halogens in this compound towards nucleophilic aromatic substitution?

A1: In nucleophilic aromatic substitution (SNAr) reactions, the reactivity of halogens is opposite to that in SN1 and SN2 reactions. For aryl halides, fluorine is the most activating leaving group, followed by chlorine. This is because the rate-determining step is the initial nucleophilic attack on the aromatic ring, which is accelerated by the strong electron-withdrawing inductive effect of fluorine.[1][2] Therefore, the fluorine atoms in this compound are expected to be more readily substituted than the chlorine atom.

Q2: Which position on the aromatic ring is most susceptible to nucleophilic attack?

A2: The positions ortho and para to the strongly electron-withdrawing nitro group are the most activated towards nucleophilic attack. In this compound, the fluorine at C2 and the chlorine at C1 are ortho and para, respectively, to the nitro group at C5. The fluorine at C4 is meta and thus less activated. Therefore, nucleophilic attack is most likely to occur at the carbon bearing the fluorine at position 2 or the chlorine at position 1. Due to fluorine being a better leaving group in SNAr reactions, substitution of the fluorine at C2 is generally favored.

Q3: My reaction is showing low to no conversion. What are the potential causes and solutions?

A3: Low or no conversion in SNAr reactions with this compound can be attributed to several factors:

  • Insufficiently activated substrate: While the nitro group is strongly activating, highly electron-rich nucleophiles or mild reaction conditions may not be sufficient.

  • Poor nucleophile: The nucleophile may not be strong enough to attack the electron-deficient ring.

  • Inappropriate solvent: The choice of solvent is crucial for SNAr reactions.

  • Low temperature: The reaction may require thermal energy to overcome the activation barrier.

  • Presence of water: Water can protonate the nucleophile, reducing its nucleophilicity, or compete in the reaction.

Troubleshooting Steps:

ProblemPotential Solution
Low Reactivity Increase the reaction temperature. Consider using a stronger base to generate a more potent nucleophile.
Poor Nucleophile Switch to a more nucleophilic reagent. For example, use an alkoxide instead of an alcohol with a base.
Solvent Issues Use a polar aprotic solvent such as DMF, DMSO, or NMP to solvate the cation and leave the nucleophile more reactive.[3][4]
Moisture Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Q4: I am observing the formation of multiple products. How can I improve the regioselectivity?

A4: The formation of multiple products is often due to the substitution of different halogen atoms. To improve regioselectivity for substitution at a specific position:

  • Temperature Control: Lowering the reaction temperature can sometimes favor the substitution of the more reactive halogen (fluorine at C2).

  • Choice of Nucleophile: The steric hindrance of the nucleophile can influence which position is attacked. A bulkier nucleophile might preferentially attack the less sterically hindered position.

  • Solvent Effects: The solvent can influence the relative reactivity of the different positions. Experiment with a range of polar aprotic solvents.

Q5: What are common side reactions to be aware of?

A5: Common side reactions include:

  • Di-substitution: If the reaction conditions are too harsh or the reaction time is too long, the nucleophile may substitute more than one halogen.

  • Hydrolysis: If water is present, hydrolysis of the starting material or the product can occur, especially under basic conditions.[3]

  • Reaction with the nitro group: Under certain reducing conditions, the nitro group can be reduced to an amino group.

  • Polymerization: Some nucleophiles, especially if they have vinyl groups, can be prone to polymerization under the reaction conditions.[5]

Troubleshooting Guide

This section provides a more detailed breakdown of common problems and their solutions.

Low Yield
SymptomPossible CauseSuggested Action
Starting material remains largely unreacted. Insufficient activation energy.Gradually increase the reaction temperature in increments of 10-20°C.
Weak nucleophile.If using a neutral nucleophile (e.g., alcohol, amine), add a base to generate the more reactive anionic form. Consider using a stronger, non-nucleophilic base like DBU or a metal hydride.
Inappropriate solvent.Switch to a polar aprotic solvent like DMF, DMSO, or NMP. Ensure the solvent is anhydrous.
Product is formed, but in low yield with significant side products. Reaction conditions are too harsh.Decrease the reaction temperature. Reduce the reaction time and monitor closely by TLC or LC-MS.
Incorrect stoichiometry.Optimize the molar ratio of the nucleophile and base to the substrate. An excess of the nucleophile can sometimes lead to di-substitution.
Impurity Profile
Observed ImpurityPotential SourceMitigation Strategy
Di-substituted product Reaction time is too long or temperature is too high.Monitor the reaction closely and stop it once the mono-substituted product is maximized. Use a milder base or a stoichiometric amount of the nucleophile.
Hydrolysis product (e.g., a phenol) Presence of water in the reaction mixture.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.
Starting material Incomplete reaction.See "Low Yield" section for troubleshooting.
Polymeric material Side reaction of the nucleophile or product.Lower the reaction temperature. Consider using a polymerization inhibitor if the nucleophile is prone to polymerization.[5]

Experimental Protocols

The following are generalized protocols for SNAr reactions with this compound. Note: These are starting points and may require optimization for specific nucleophiles.

General Protocol for Reaction with Amines
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq).

  • Solvent and Reagents: Add a polar aprotic solvent (e.g., DMF, DMSO, or NMP, approximately 5-10 mL per mmol of substrate). Add the amine nucleophile (1.1-1.2 eq) and a base (e.g., K2CO3, Et3N, or DIPEA, 1.5-2.0 eq).[6]

  • Reaction Conditions: Stir the mixture at room temperature or heat to 50-80°C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x volume of the aqueous layer).[6]

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for Reaction with Alcohols or Phenols (Alkoxides)
  • Alkoxide Formation: In a separate flame-dried flask under an inert atmosphere, dissolve the alcohol or phenol (1.2 eq) in an anhydrous polar aprotic solvent (e.g., THF or DMF). Add a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (1.1 eq) portion-wise at 0°C. Stir for 30 minutes at room temperature to ensure complete formation of the alkoxide.

  • Reaction Setup: In another dry flask, dissolve this compound (1.0 eq) in the same anhydrous solvent.

  • Reaction Conditions: Add the freshly prepared alkoxide solution to the solution of the substrate at 0°C. Allow the reaction to warm to room temperature or heat to 50-80°C, monitoring by TLC or LC-MS.

  • Work-up and Purification: Follow steps 4-7 from the amine protocol.

General Protocol for Reaction with Thiols (Thiolates)
  • Thiolate Formation: In a flame-dried flask under an inert atmosphere, suspend a strong base like NaH (1.1 eq) in an anhydrous polar aprotic solvent (e.g., THF or DMF) and cool to 0°C. Slowly add the thiol (1.2 eq) and stir for 30 minutes at 0°C.[6]

  • Reaction Setup: In a separate flask, dissolve this compound (1.0 eq) in the same anhydrous solvent.

  • Reaction Conditions: Add the solution of the substrate to the thiolate solution at 0°C. Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Work-up and Purification: Follow steps 4-7 from the amine protocol.

Visualizing Workflows and Concepts

Experimental Workflow for a Typical SNAr Reaction

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Dissolve Substrate & Nucleophile in Anhydrous Solvent base Add Base reagents->base Under Inert Atm. heat Heat & Stir (e.g., 50-80°C) base->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench with Water monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Column Chromatography extract->purify product Pure Product purify->product

Caption: Generalized workflow for a nucleophilic aromatic substitution reaction.

Troubleshooting Logic for Low Reaction Yield

troubleshooting_low_yield start Low Yield Observed check_temp Is Reaction Temperature Sufficiently High? start->check_temp increase_temp Increase Temperature check_temp->increase_temp No check_nucleophile Is the Nucleophile Strong Enough? check_temp->check_nucleophile Yes increase_temp->check_nucleophile use_stronger_nucleophile Use Stronger Nucleophile or Add Stronger Base check_nucleophile->use_stronger_nucleophile No check_solvent Is the Solvent Polar Aprotic? check_nucleophile->check_solvent Yes use_stronger_nucleophile->check_solvent change_solvent Switch to DMF, DMSO, etc. check_solvent->change_solvent No check_moisture Is the Reaction Anhydrous? check_solvent->check_moisture Yes change_solvent->check_moisture dry_reagents Use Anhydrous Reagents & Inert Atmosphere check_moisture->dry_reagents No success Improved Yield check_moisture->success Yes dry_reagents->success

Caption: Decision-making process for troubleshooting low reaction yields.

SNAr Reaction Mechanism

snar_mechanism cluster_substrate This compound cluster_intermediate Resonance-Stabilized Intermediate cluster_product Substituted Product Substrate + Nu- Substrate + Nu- Meisenheimer Complex\n(Rate-determining Step) Meisenheimer Complex (Rate-determining Step) Substrate + Nu-->Meisenheimer Complex\n(Rate-determining Step) Attack Product + L- Product + L- Meisenheimer Complex\n(Rate-determining Step)->Product + L- Loss of Leaving Group sub inter prod

Caption: The two-step addition-elimination mechanism of SNAr reactions.

References

Preventing decomposition of 1-Chloro-2,4-difluoro-5-nitrobenzene during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 1-Chloro-2,4-difluoro-5-nitrobenzene during storage and experimentation.

Troubleshooting Guides

Issue 1: Visible Color Change or Crystal Formation in Liquid Sample During Storage

Possible Cause: Decomposition of this compound due to improper storage conditions. Decomposition products often lead to discoloration (e.g., yellowing or browning) or the formation of precipitates.

Troubleshooting Steps:

  • Immediate Action: Quarantine the affected vial to prevent cross-contamination. Do not use the material in any experiment until its purity has been verified.

  • Verify Storage Conditions:

    • Temperature: Confirm that the compound was stored at the recommended temperature (cool and dry place).

    • Light Exposure: Ensure the storage location is dark and protected from direct sunlight and UV sources.

    • Atmosphere: Check if the container was tightly sealed to prevent exposure to moisture and air.

  • Analytical Verification:

    • Perform analytical testing to confirm the identity and purity of the material. Recommended techniques include High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Compare the analytical results with the Certificate of Analysis (CoA) of a fresh, unopened sample.

  • Preventative Measures:

    • Always store this compound in a tightly sealed, amber glass vial to protect it from light and moisture.

    • For long-term storage, consider purging the vial with an inert gas (e.g., argon or nitrogen) before sealing to minimize oxidative degradation.

    • Store in a refrigerator or a cool, dedicated chemical storage cabinet away from incompatible substances like strong oxidizing agents.

Issue 2: Inconsistent or Unexpected Experimental Results

Possible Cause: Use of partially degraded this compound. The presence of impurities or degradation products can interfere with chemical reactions and lead to unreliable outcomes.

Troubleshooting Steps:

  • Assess Reactant Purity: Re-evaluate the purity of the this compound used in the experiment using HPLC or GC-MS.

  • Review Handling Procedures:

    • Ensure that the compound was handled in a well-ventilated area, and that appropriate personal protective equipment was used.

    • Minimize the time the container is open to the atmosphere.

  • Conduct a Forced Degradation Study (for method validation): To understand potential degradation pathways and identify degradation products, a forced degradation study can be performed on a small sample. This involves subjecting the compound to stress conditions such as heat, light, acid/base hydrolysis, and oxidation.

  • Adopt Best Practices:

    • Use fresh, unopened vials of the compound for critical experiments whenever possible.

    • If a larger container is used, aliquot the required amount into smaller, single-use vials for daily use to avoid repeated opening and closing of the main stock.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To minimize decomposition, this compound should be stored in a cool, dry, and dark place. The container should be tightly sealed to protect it from moisture and air. For long-term storage, refrigeration and an inert atmosphere are recommended.

Q2: What are the likely decomposition products of this compound?

A2: While specific studies on this compound are limited, halogenated nitroaromatic compounds can degrade through several pathways. Potential decomposition products could include:

  • Hydrolysis products: Substitution of the chlorine or fluorine atoms with hydroxyl groups.

  • Reduction products: Reduction of the nitro group to a nitroso, hydroxylamino, or amino group (e.g., 2,4-difluoro-5-chloroaniline).

  • Photodegradation products: Complex reaction products resulting from exposure to UV light.

Q3: How can I test the stability of my sample of this compound?

A3: A stability testing protocol can be designed based on ICH guidelines. This typically involves subjecting the sample to various stress conditions and analyzing for degradation over time.

Stability Test Conditions Purpose
Thermal Stability Elevated temperatures (e.g., 40°C, 60°C)To assess the effect of heat on decomposition.
Photostability Exposure to controlled light sources (ICH Q1B)To determine sensitivity to light.
Hydrolytic Stability Aqueous solutions at different pH values (e.g., pH 2, 7, 9)To evaluate susceptibility to hydrolysis.
Oxidative Stability Exposure to an oxidizing agent (e.g., H₂O₂)To assess the potential for oxidative degradation.

Q4: Which analytical methods are suitable for detecting decomposition?

A4: HPLC with a UV detector is a common and effective method for quantifying the parent compound and detecting degradation products. GC-MS is also highly suitable for separating and identifying volatile degradation products.

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment and Stability Testing
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is a 60:40 (v/v) mixture.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of this compound in acetonitrile or a suitable solvent.

Protocol 2: Forced Degradation Study
  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. Heat at 60°C for a specified period (e.g., 24, 48 hours).

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Heat at 60°C for a specified period.

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Store the solid compound in an oven at a temperature above the recommended storage temperature (e.g., 60°C).

  • Photodegradation: Expose a solution of the compound to a controlled light source as per ICH Q1B guidelines.

  • Analysis: At each time point, withdraw a sample, neutralize if necessary, and analyze by the validated HPLC method to determine the percentage of degradation and identify any new peaks.

Visualizations

Decomposition_Pathway This compound This compound Decomposition_Triggers Heat Light (UV) Moisture (Hydrolysis) Oxidizing Agents This compound->Decomposition_Triggers Degradation_Products Potential Degradation Products Decomposition_Triggers->Degradation_Products Hydrolysis_Products Hydrolysis Products (e.g., Phenols) Degradation_Products->Hydrolysis_Products Reduction_Products Reduction Products (e.g., Anilines) Degradation_Products->Reduction_Products Photodegradation_Products Photodegradation Products Degradation_Products->Photodegradation_Products

Caption: Potential decomposition pathways for this compound.

Troubleshooting_Workflow Start Observed Issue: Color Change or Inconsistent Results Quarantine Quarantine Affected Sample Start->Quarantine Verify_Storage Verify Storage Conditions (Temp, Light, Seal) Quarantine->Verify_Storage Analytical_Check Purity Matches CoA? Verify_Storage->Analytical_Check Use_Sample Proceed with Caution (Consider Re-purification) Analytical_Check->Use_Sample Yes Discard_Sample Discard Sample and Use Fresh Stock Analytical_Check->Discard_Sample No Implement_Prevention Implement Preventative Storage Measures Use_Sample->Implement_Prevention Discard_Sample->Implement_Prevention

Caption: Troubleshooting workflow for suspected sample decomposition.

Technical Support Center: Managing Exothermic Reactions with 1-Chloro-2,4-difluoro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for handling exothermic reactions involving 1-Chloro-2,4-difluoro-5-nitrobenzene. This guide is intended for experienced professionals in chemical research and development. The following information provides essential guidance on safely managing potential thermal hazards during chemical synthesis with this reactive compound. It is crucial to supplement this information with a comprehensive, site-specific risk assessment for your particular experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What makes reactions with this compound potentially hazardous?

A1: this compound is an electron-deficient aromatic compound due to the presence of three electron-withdrawing groups (a nitro group and two fluorine atoms). This high degree of activation makes it very susceptible to nucleophilic aromatic substitution (SNAr). These SNAr reactions, particularly with strong nucleophiles like amines, alkoxides, or thiolates, can be highly exothermic, meaning they release a significant amount of heat. If this heat is generated faster than it can be dissipated by the reactor's cooling system, a dangerous and rapid increase in temperature and pressure, known as a thermal runaway, can occur.[1][2]

Q2: What are the early warning signs of a potential thermal runaway?

A2: Be vigilant for the following indicators of a developing thermal runaway:

  • A sudden and accelerating rise in the internal reaction temperature that does not respond to standard cooling adjustments.[3][4]

  • An unexpected increase in pressure within the reaction vessel.[3]

  • Noticeable changes in the appearance of the reaction mixture, such as a rapid color change or an increase in viscosity.

  • An increased rate of gas evolution.

Q3: What immediate actions should I take if I suspect a thermal runaway?

A3: If you suspect a thermal runaway is in progress, prioritize personnel safety above all else:

  • Alert : Immediately inform all personnel in the vicinity and contact your lab supervisor or safety officer.

  • Stop Addition : If it is safe to do so, immediately stop the addition of any reagents to the reaction.[3]

  • Maximize Cooling : Increase the cooling to the reactor by lowering the setpoint of the circulating bath or by applying an external cooling bath (e.g., an ice-water bath).[3]

  • Activate Quench : If your setup includes a quenching system, activate it according to your established standard operating procedure.

  • Evacuate : If the situation continues to escalate, evacuate the area immediately and follow your institution's emergency protocols.[3]

Q4: How can I proactively manage the exothermic nature of these reactions?

A4: Proactive management is key to ensuring safety.

  • Effective Cooling : Ensure your reactor is equipped with a cooling system that can handle the anticipated heat load of the reaction.[5][6]

  • Solvent Choice : Select a solvent with a boiling point that is significantly higher than your intended reaction temperature to provide a margin of safety.

  • Controlled Addition : Utilize a syringe pump or an addition funnel for the slow, controlled, and subsurface addition of the limiting reagent. This prevents the accumulation of unreacted reagents.

  • Continuous Monitoring : Continuously monitor the internal temperature of the reaction. An automated system that can shut off reagent addition if the temperature exceeds a predefined safety limit is highly recommended.[3]

Troubleshooting Guide

Issue Potential Causes Recommended Actions
Reaction temperature is consistently above the setpoint. 1. Inaccurate temperature probe reading.2. Insufficient cooling capacity for the scale of the reaction.3. The addition rate of the nucleophile is too high.1. Verify the calibration of your temperature probe.2. Reduce the scale of the reaction or use a more efficient cooling system.3. Decrease the rate of addition of the nucleophile.
A sudden temperature spike occurred during reagent addition. 1. The rate of addition is too fast.2. Inadequate mixing leading to localized "hot spots."3. An accumulation of unreacted reagents followed by a sudden, rapid reaction.1. Immediately halt the addition and allow the temperature to stabilize before resuming at a slower rate.2. Increase the stirring speed to ensure proper agitation.3. Slow the addition rate to ensure a steady reaction progression.
The exotherm is difficult to control even with very slow addition. 1. The reaction is inherently too energetic for the current cooling setup.2. The concentration of the reagents is too high.1. Consider using a continuous flow reactor for better heat transfer.2. Dilute the reaction mixture by using more solvent.

Experimental Protocols

While specific calorimetric data for reactions with this compound is not widely available in the public domain, the following general protocol for a nucleophilic aromatic substitution with an amine can be adapted. A thorough risk assessment and a small-scale trial are mandatory before proceeding.

General Protocol for Reaction with a Primary or Secondary Amine

  • Reactor Setup :

    • Use a jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and an inlet for inert gas.

    • Connect the reactor jacket to a circulating chiller/heater for precise temperature control.[6]

    • Set up a syringe pump for the controlled addition of the amine.

  • Reaction Execution :

    • Charge the reactor with this compound and a suitable anhydrous polar aprotic solvent (e.g., DMF, DMSO).

    • Establish an inert atmosphere (e.g., nitrogen or argon) and begin stirring.

    • Bring the reactor contents to the desired initial temperature (a low starting temperature, e.g., 0-10 °C, is recommended for initial trials).

    • Begin the slow, subsurface addition of the amine (1.0-1.2 equivalents) via the syringe pump.

    • Continuously monitor the internal temperature. The rate of addition should be adjusted to ensure the temperature does not rise more than a few degrees above the setpoint.

    • After the addition is complete, allow the reaction to stir at the set temperature until completion, monitoring by a suitable analytical technique (e.g., TLC, LC-MS).

  • Workup :

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by carefully adding water.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Visualizations

Logical Workflow for Managing a Temperature Spike

cluster_0 Troubleshooting a Temperature Spike A Temperature Spike Detected B Is it safe to approach the reactor? A->B C Evacuate and follow emergency procedures B->C No D Immediately stop reagent addition B->D Yes E Maximize cooling D->E F Monitor temperature and pressure E->F G Has the temperature stabilized? F->G G->C No H Continue monitoring until stable G->H Yes I Investigate the cause of the spike H->I

Caption: A decision tree for responding to a temperature spike.

Experimental Workflow for a Controlled Exothermic Reaction

cluster_1 Controlled Exothermic Reaction Workflow prep 1. Prepare Reagents and Reactor charge 2. Charge Reactor with Substrate and Solvent prep->charge equilibrate 3. Equilibrate to Initial Temperature charge->equilibrate add 4. Slow, Controlled Addition of Nucleophile equilibrate->add monitor 5. Continuously Monitor Temperature add->monitor monitor->add Adjust Addition Rate react 6. Maintain Temperature Until Reaction is Complete monitor->react workup 7. Quench and Workup react->workup

References

Technical Support Center: Catalyst Selection for 1-Chloro-2,4-difluoro-5-nitrobenzene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing nucleophilic aromatic substitution (SNAr) reactions involving 1-Chloro-2,4-difluoro-5-nitrobenzene. The focus is on catalyst selection to improve reaction efficiency, yield, and selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in achieving high efficiency in nucleophilic substitution reactions with this compound?

The primary challenge lies in the relatively low reactivity of the chlorine atom compared to the fluorine atoms in nucleophilic aromatic substitution (SNAr) reactions. Generally, in SNAr, fluorine is a better leaving group than chlorine. However, the strong electron-withdrawing effect of the nitro group, positioned ortho and para to the chlorine and one of the fluorine atoms, activates the aromatic ring for nucleophilic attack. Catalyst selection is crucial to enhance the reaction rate and selectivity, particularly for the displacement of the chloro group.

Q2: What type of catalyst is typically recommended for improving the efficiency of SNAr reactions with this substrate?

Phase-transfer catalysts (PTCs) are highly recommended for this type of reaction. Specifically, quaternary ammonium salts such as Tetrabutylammonium Bromide (TBAB) have been shown to be effective. These catalysts facilitate the transfer of the nucleophile from an aqueous or solid phase to the organic phase where the this compound is dissolved, thereby accelerating the reaction rate.

Q3: How does a phase-transfer catalyst like Tetrabutylammonium Bromide (TBAB) work in this reaction?

In a typical reaction, the nucleophile (e.g., an amine or an alkoxide) may exist as a salt (e.g., sodium or potassium salt) with limited solubility in the organic solvent. The quaternary ammonium cation from the PTC forms an ion pair with the nucleophile's anion. This new, more lipophilic ion pair is soluble in the organic phase, allowing for a homogenous reaction with the this compound to occur at a much faster rate.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Recommendations
Low to No Reaction 1. Insufficient catalyst loading.2. Inappropriate solvent choice.3. Low reaction temperature.4. Inactive catalyst.1. Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%).2. Ensure the use of a suitable solvent system. For PTC, a biphasic system (e.g., toluene/water) or a polar aprotic solvent (e.g., DMF, DMSO) can be effective.3. Gradually increase the reaction temperature. SNAr reactions often require elevated temperatures (e.g., 80-120°C).4. Use a fresh batch of the phase-transfer catalyst. Quaternary ammonium salts can degrade over time, especially at high temperatures.
Low Product Yield 1. Incomplete reaction.2. Formation of side products.3. Catalyst poisoning.1. Monitor the reaction progress using TLC or GC/LC-MS and extend the reaction time if necessary.2. See "Common Side Reactions" section below. Optimize reaction conditions (temperature, catalyst loading, stoichiometry) to favor the desired product.3. Ensure all reagents and solvents are free from impurities that could poison the catalyst, such as certain sulfur compounds or heavy metals.
Formation of Multiple Products (Low Selectivity) 1. Substitution at one of the fluorine positions.2. Di-substitution on the aromatic ring.1. While the chloro group is generally less reactive, steric hindrance and electronic effects of the specific nucleophile can influence selectivity. Lowering the reaction temperature may improve selectivity for the chloro-substitution.2. Use a stoichiometric amount of the nucleophile. An excess of the nucleophile can lead to the substitution of both the chlorine and one of the fluorine atoms.
Difficulty in Product Isolation 1. Emulsion formation during workup (in biphasic systems).2. Catalyst difficult to remove.1. Add a small amount of brine to the aqueous layer to break the emulsion.2. Most quaternary ammonium salt catalysts are water-soluble and can be removed by aqueous washes. If the product is also water-soluble, chromatographic purification may be necessary.

Catalyst Performance Data

The following table summarizes typical performance data for the amination of this compound with a generic primary amine using a phase-transfer catalyst. Please note that specific yields and reaction times will vary depending on the nucleophile, solvent, and precise reaction conditions.

CatalystCatalyst Loading (mol%)NucleophileSolvent SystemTemperature (°C)Reaction Time (h)Typical Yield (%)
Tetrabutylammonium Bromide (TBAB) 2 - 5Primary AmineToluene / 50% aq. K₂CO₃90 - 1104 - 1285 - 95
No Catalyst 0Primary AmineToluene / 50% aq. K₂CO₃90 - 110> 24< 10

Experimental Protocols

General Protocol for Phase-Transfer Catalyzed Amination

This protocol provides a general procedure for the nucleophilic aromatic substitution of this compound with a primary amine using Tetrabutylammonium Bromide (TBAB) as a phase-transfer catalyst.

Materials:

  • This compound

  • Primary amine (e.g., aniline or a derivative)

  • Tetrabutylammonium Bromide (TBAB)

  • Potassium Carbonate (K₂CO₃)

  • Toluene

  • Deionized Water

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), the primary amine (1.1 eq), Tetrabutylammonium Bromide (0.05 eq), and toluene (5-10 mL per mmol of the substrate).

  • Addition of Base: Prepare a 50% (w/v) solution of potassium carbonate in deionized water. Add the aqueous potassium carbonate solution to the reaction mixture (2.0-3.0 eq of K₂CO₃).

  • Reaction Conditions: Heat the biphasic mixture to 90-110 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Transfer the mixture to a separatory funnel.

  • Extraction: Add ethyl acetate to the separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure N-aryl-2,4-difluoro-5-nitroaniline product.

Visualizing Reaction Workflow and Troubleshooting Logic

Experimental Workflow for Catalyst Screening

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Stock Solutions (Substrate, Nucleophile) C Set up Parallel Reactions (Varying Catalysts) A->C B Prepare Catalyst Solutions (e.g., TBAB, TEBAC) B->C D Add Reagents & Catalysts C->D E Heat and Stir (Controlled Temperature) D->E F Monitor Reaction Progress (TLC/GC-MS) E->F G Work-up and Isolate Crude Product F->G Reaction Complete H Purify Product (Column Chromatography) G->H I Characterize and Quantify Yield H->I

Caption: Workflow for screening different phase-transfer catalysts to optimize the reaction conditions.

Troubleshooting Logic for Low Yield

troubleshooting_logic Start Low Product Yield Observed Check_Conversion Check Reaction Conversion (TLC/GC-MS) Start->Check_Conversion Incomplete Incomplete Reaction Check_Conversion->Incomplete Low Complete Reaction is Complete Check_Conversion->Complete High Action_Incomplete Increase Reaction Time or Temperature Incomplete->Action_Incomplete Check_Side_Products Analyze for Side Products (Mass Spectrometry) Complete->Check_Side_Products Side_Products_Present Significant Side Products Check_Side_Products->Side_Products_Present Yes No_Side_Products No Major Side Products Check_Side_Products->No_Side_Products No Action_Side_Products Optimize Conditions: - Adjust Stoichiometry - Lower Temperature - Change Catalyst Side_Products_Present->Action_Side_Products Check_Catalyst Evaluate Catalyst Activity: - Use Fresh Catalyst - Check for Poisons No_Side_Products->Check_Catalyst Final_Action Purification Issues or Mechanical Loss Check_Catalyst->Final_Action

Caption: A logical flow diagram for troubleshooting low product yield in the catalytic reaction.

Technical Support Center: Purification of 1-Chloro-2,4-difluoro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Chloro-2,4-difluoro-5-nitrobenzene. The information herein is designed to address common issues encountered during the removal of residual solvents, a critical step in ensuring the purity of this important intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common residual solvents in this compound?

Based on typical synthesis routes for analogous compounds, the most probable residual solvents include:

  • Dichloromethane (DCM): Often used as a reaction solvent.[1][2][3]

  • Ethyl Acetate: Commonly used for extraction of the product from an aqueous phase.[4]

  • Petroleum Ether / Hexanes / Heptane: Frequently used as an anti-solvent or for column chromatography.[4]

  • Toluene: Can be used in some synthetic procedures and for azeotropic water removal.

  • Ethanol / Methanol: May be used for recrystallization.[5]

Q2: What are the acceptable limits for these residual solvents?

Acceptable limits for residual solvents in pharmaceutical intermediates are guided by the International Council for Harmonisation (ICH) Q3C guidelines. Solvents are categorized into three classes based on their toxicity.

Data Presentation: ICH Q3C Guideline Summary for Common Solvents

SolventClassConcentration Limit (ppm)Permitted Daily Exposure (PDE) (mg/day)
Dichloromethane26006.0
Toluene28908.9
Methanol2300030.0
Hexane22902.9
Ethyl Acetate3500050.0
Ethanol3500050.0
Heptane3500050.0
Petroleum Ether3N/AN/A

Note: Petroleum Ether is a mixture of hydrocarbons and its limits would be dependent on its specific composition.

Q3: How can I determine the level of residual solvents in my sample?

The standard analytical method for quantifying residual solvents is Headspace Gas Chromatography (HS-GC) with a Flame Ionization Detector (FID). This technique is highly sensitive and specific for volatile organic compounds.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Issues

Problem: My this compound is "oiling out" instead of forming crystals.

Possible Causes & Solutions:

  • High Solute Concentration: The concentration of your compound in the solvent is too high.

    • Solution: Add a small amount of hot solvent to the mixture until the oil redissolves, then allow it to cool slowly.

  • Inappropriate Solvent System: The chosen solvent may be too good of a solvent, even at lower temperatures.

    • Solution: Try a different solvent system. A common approach for nitroaromatic compounds is to use a binary solvent system, such as ethanol/water or a hydrocarbon/ether mixture (e.g., hexane/ethyl acetate).[6] Start by dissolving the compound in a minimal amount of the "good" solvent (e.g., ethyl acetate) at an elevated temperature, and then slowly add the "poor" solvent (e.g., hexane) until turbidity persists. Reheat to get a clear solution and then cool slowly.

  • Cooling Too Rapidly: Rapid cooling can favor oil formation over crystal nucleation and growth.

    • Solution: Allow the solution to cool to room temperature slowly. Insulating the flask can help. Once at room temperature, cooling in an ice bath can be attempted.

Problem: No crystals are forming, even after extended cooling.

Possible Causes & Solutions:

  • Solution is Too Dilute: There is too much solvent, and the solution is not saturated.

    • Solution: Evaporate some of the solvent under reduced pressure (e.g., using a rotary evaporator) and then attempt to recrystallize.

  • Supersaturation: The solution is supersaturated, but crystal nucleation has not initiated.

    • Solution 1 (Scratching): Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

    • Solution 2 (Seeding): If you have a pure crystal of this compound, add a tiny amount to the solution to act as a seed for crystal growth.

Inefficient Solvent Removal by Distillation/Drying

Problem: After rotary evaporation, I still detect a significant amount of a high-boiling solvent like toluene.

Possible Causes & Solutions:

  • Insufficient Vacuum or Temperature: The combination of vacuum and temperature is not adequate to efficiently remove the high-boiling solvent. This compound has a boiling point of 105 °C at 2 kPa (15 torr).[7]

    • Solution: Increase the bath temperature, but be mindful of the thermal stability of your compound. A higher vacuum will also lower the boiling point of the solvent.

  • Azeotrope Formation: The residual solvent may form an azeotrope with your compound or with trace amounts of water.

    • Solution: Consider adding a co-solvent that can form a lower-boiling azeotrope with the residual solvent and then remove the new azeotrope by distillation. For example, adding a small amount of a lower-boiling alcohol might help in some cases.

Problem: My solid product is not completely dry after vacuum oven drying.

Possible Causes & Solutions:

  • Insufficient Drying Time or Temperature: The conditions are not sufficient to remove trapped solvent molecules.

    • Solution: Increase the drying time and/or temperature. Be cautious with increasing the temperature to avoid decomposition of the product.

  • Inefficient Vacuum: The vacuum in the oven is not low enough.

    • Solution: Check for leaks in your vacuum oven system and ensure your vacuum pump is functioning correctly.

  • Product Clumping: Large clumps of solid can trap solvent.

    • Solution: Gently grind the solid into a fine powder before placing it in the vacuum oven to increase the surface area for drying.

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Example: Ethyl Acetate/Hexane)
  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethyl acetate. Stir continuously.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add hexane dropwise with continuous stirring until you observe persistent cloudiness (turbidity).

  • Re-dissolution: Add a few drops of hot ethyl acetate until the solution becomes clear again.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, you can then place the flask in an ice bath for 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Removal of Residual Solvents by Vacuum Distillation
  • Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed.

  • Heating: Place the flask containing the crude this compound in a heating mantle.

  • Applying Vacuum: Gradually apply vacuum to the system. The boiling point of this compound is approximately 105 °C at 15 torr (2 kPa).[7] Adjust the vacuum and temperature to achieve a steady distillation rate. Lower boiling residual solvents will distill first.

  • Collection: Collect the purified this compound in a receiving flask.

  • Monitoring: Monitor the temperature of the vapor throughout the distillation. A stable boiling point indicates the collection of a pure fraction.

Visualizations

Troubleshooting_Workflow start High Residual Solvent Content Detected check_solvent Identify Residual Solvent(s) (e.g., by GC-HS) start->check_solvent is_high_boiler Is it a high-boiling solvent (e.g., Toluene, DMF)? check_solvent->is_high_boiler is_low_boiler Is it a low/medium-boiling solvent (e.g., DCM, Ethyl Acetate, Hexane)? check_solvent->is_low_boiler rotovap Rotary Evaporation is_high_boiler->rotovap No vacuum_distillation Vacuum Distillation is_high_boiler->vacuum_distillation Yes recrystallize Perform Recrystallization is_low_boiler->recrystallize Yes is_low_boiler->rotovap No vacuum_dry Vacuum Oven Drying recrystallize->vacuum_dry check_purity Analyze for Residual Solvents vacuum_dry->check_purity rotovap->vacuum_dry vacuum_distillation->check_purity troubleshoot_recrystallization Troubleshoot Recrystallization (Oiling out, no crystals) check_purity->troubleshoot_recrystallization Recrystallization needed troubleshoot_drying Troubleshoot Drying (Insufficient time/temp/vacuum) check_purity->troubleshoot_drying Further drying needed troubleshoot_recrystallization->recrystallize troubleshoot_drying->vacuum_dry

Caption: Troubleshooting workflow for residual solvent removal.

Logical_Relationships cluster_factors Key Factors cluster_techniques Solvent Removal Techniques solvent_bp Solvent Boiling Point rotovap Rotary Evaporation Removes bulk low-boiling solvents solvent_bp->rotovap Low vacuum_distillation Vacuum Distillation For high-boiling solvents & liquid products solvent_bp->vacuum_distillation High product_stability Product Thermal Stability product_stability->rotovap Moderate product_stability->vacuum_distillation High vacuum_drying Vacuum Oven Drying Final drying of solids product_stability->vacuum_drying Consider temperature desired_purity Desired Purity Level recrystallization Recrystallization High purity for solids desired_purity->recrystallization Very High desired_purity->vacuum_distillation High

References

Validation & Comparative

A Researcher's Guide to the Synthesis of 1-Chloro-2,4-difluoro-5-nitrobenzene: A Comparative Analysis of Nitrating Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of pharmaceutical and fine chemical synthesis, the introduction of a nitro group onto an aromatic ring is a pivotal transformation. This process, known as aromatic nitration, serves as a gateway to a multitude of functional group interconversions, enabling the construction of complex molecular architectures. The compound 1-chloro-2,4-difluoro-5-nitrobenzene is a valuable intermediate, and its synthesis is achieved through the nitration of its precursor, 1-chloro-2,4-difluorobenzene.

This guide provides an objective comparison of common nitrating agents used for the synthesis of this compound and similar nitroaromatic compounds. The selection of an appropriate nitrating agent is critical, as it profoundly influences the reaction's yield, regioselectivity, and safety profile. We will delve into a comparative analysis of three widely used nitrating systems: the classic mixed acid (a combination of nitric and sulfuric acid), nitric acid in acetic anhydride, and the pre-formed electrophile, nitronium tetrafluoroborate. This guide will present available experimental data, detailed reaction protocols, and mechanistic diagrams to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.

Comparative Performance of Nitrating Agents

The efficacy of a nitrating agent is evaluated based on several key parameters, including reaction yield, regioselectivity, the harshness of reaction conditions, and safety considerations. The substrate, 1-chloro-2,4-difluorobenzene, possesses three substituents on the aromatic ring, which direct the incoming nitro group. The chloro and fluoro groups are ortho-, para-directing, while the overall electronic nature of the ring is deactivated due to the inductive effect of the halogens.

Below is a summary of the expected performance of common nitrating agents for the synthesis of nitro-haloaromatic compounds.

Nitrating AgentSubstrateTemperature (°C)o:m:p RatioYield (%)Reference
Mixed Acid (HNO₃/H₂SO₄)Chlorobenzene30-4030:1:69~96[1]
Nitric Acid in Acetic AnhydrideChlorobenzene010:0:90High[2]
Nitronium Tetrafluoroborate (NO₂BF₄)HalobenzenesRoom TempVariesHigh[3]

Regioselectivity in the Nitration of 1-chloro-2,4-difluorobenzene

The directing effects of the substituents on 1-chloro-2,4-difluorobenzene will govern the position of the incoming nitro group. Both chlorine and fluorine are ortho, para-directors. However, the positions ortho and para to the chloro and fluoro groups are sterically hindered and electronically influenced by the other halogens. The most likely position for nitration is C5, which is para to the fluorine at C2 and ortho to the fluorine at C4, and meta to the chlorine at C1. This leads to the desired product, this compound.

Reaction Mechanisms and Experimental Workflows

The following diagrams illustrate the general mechanism of electrophilic aromatic nitration, the generation of the active nitrating species from different precursors, and a typical experimental workflow.

Nitration_Mechanism cluster_generation Generation of Electrophile cluster_substitution Electrophilic Aromatic Substitution HNO3 Nitric Acid (HNO₃) NO2+ Nitronium Ion (NO₂⁺) HNO3->NO2+ + H₂SO₄ H2SO4 Sulfuric Acid (H₂SO₄) H2SO4->NO2+ HSO4- Bisulfate (HSO₄⁻) H3O+ Hydronium (H₃O⁺) AromaticRing Aromatic Ring (Ar-H) SigmaComplex Arenium Ion Intermediate (Sigma Complex) AromaticRing->SigmaComplex + NO₂⁺ Product Nitroaromatic Product (Ar-NO₂) SigmaComplex->Product - H⁺

Figure 1: General mechanism of electrophilic aromatic nitration.

Nitronium_Generation cluster_mixed_acid Mixed Acid cluster_acetic_anhydride Nitric Acid / Acetic Anhydride cluster_nitronium_salt Nitronium Salt NO2+ Nitronium Ion (NO₂⁺) HNO3_MA HNO₃ HNO3_MA->NO2+ + H₂SO₄ H2SO4_MA H₂SO₄ H2SO4_MA->NO2+ HNO3_AA HNO₃ AcetylNitrate Acetyl Nitrate (CH₃COONO₂) HNO3_AA->AcetylNitrate + Ac₂O Ac2O Ac₂O Ac2O->AcetylNitrate AcetylNitrate->NO2+ NO2BF4 NO₂BF₄ NO2BF4->NO2+

Figure 2: Generation of the nitronium ion from various precursors.

Workflow Start Reaction Setup (Substrate in Solvent) NitratingAgent Slow Addition of Nitrating Agent at 0-10°C Start->NitratingAgent Reaction Reaction Monitoring (TLC, GC, or LCMS) NitratingAgent->Reaction Quench Quenching (e.g., pouring onto ice) Reaction->Quench Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Quench->Extraction Wash Washing of Organic Layer (H₂O, NaHCO₃, Brine) Extraction->Wash Dry Drying (e.g., over Na₂SO₄) Wash->Dry Evaporation Solvent Removal (Rotary Evaporation) Dry->Evaporation Purification Purification (Column Chromatography or Recrystallization) Evaporation->Purification Product Pure Nitroaromatic Product Purification->Product

Figure 3: General experimental workflow for aromatic nitration.

Detailed Experimental Protocols

The following are representative protocols for the nitration of a haloaromatic substrate. Note: These are generalized procedures and may require optimization for specific substrates and scales. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Nitration using Mixed Acid (HNO₃/H₂SO₄)
  • Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice-water bath, slowly add 15 mL of concentrated sulfuric acid. To the stirred sulfuric acid, slowly add 15 mL of concentrated nitric acid, ensuring the temperature is maintained below 20°C.

  • Reaction: In a separate three-necked flask equipped with a dropping funnel, thermometer, and magnetic stirrer, dissolve 1-chloro-2,4-difluorobenzene (0.1 mol) in 20 mL of a suitable solvent like dichloromethane. Cool the solution to 0-5°C.

  • Add the pre-cooled nitrating mixture dropwise to the solution of the substrate over 30-60 minutes, maintaining the reaction temperature between 0-10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, slowly pour the reaction mixture into 200 g of crushed ice with vigorous stirring.

  • Separate the organic layer. If the product is a solid, it may precipitate and can be collected by vacuum filtration. If it is an oil, extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL), followed by 5% sodium bicarbonate solution (2 x 50 mL), and finally with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Nitration using Nitric Acid in Acetic Anhydride
  • Preparation of the Nitrating Agent: In a flask cooled to 0°C, slowly add 10 mL of concentrated nitric acid to 30 mL of acetic anhydride with stirring.

  • Reaction: Dissolve 1-chloro-2,4-difluorobenzene (0.1 mol) in 20 mL of acetic anhydride in a separate flask and cool to 0°C.

  • Add the nitrating mixture dropwise to the substrate solution while maintaining the temperature at 0-5°C.

  • Stir the reaction mixture at 0-5°C for 2-4 hours, monitoring by TLC or GC.

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.

Protocol 3: Nitration using Nitronium Tetrafluoroborate (NO₂BF₄)
  • Reaction: In a dry, inert atmosphere (e.g., under nitrogen), suspend nitronium tetrafluoroborate (0.11 mol) in 50 mL of a dry, inert solvent such as sulfolane or acetonitrile.

  • To this suspension, add a solution of 1-chloro-2,4-difluorobenzene (0.1 mol) in 20 mL of the same solvent dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC or GC.

  • Work-up and Purification: Quench the reaction by pouring it into a mixture of ice and water. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product as described in Protocol 1.

Safety Profile of Nitrating Agents

Aromatic nitration reactions are inherently hazardous due to the use of strong acids, oxidizing agents, and the exothermic nature of the reactions. A thorough risk assessment must be conducted before performing any nitration.

HazardMixed Acid (HNO₃/H₂SO₄)Nitric Acid / Acetic AnhydrideNitronium Tetrafluoroborate (NO₂BF₄)
Corrosivity Extremely corrosive to skin, eyes, and metals. Causes severe burns.Highly corrosive.Corrosive, especially upon contact with moisture. Causes severe skin and eye burns.
Reactivity/Explosion Hazard Strong oxidizing agent. Can react violently with organic materials. Highly exothermic reaction can lead to thermal runaway if not controlled.Can form acetyl nitrate, which is explosive. The mixture can be thermally unstable.Reacts violently with water. Strong oxidizing agent.
Toxicity Vapors (NOx) are highly toxic upon inhalation.Vapors are toxic and corrosive.Toxic and corrosive. Inhalation may cause respiratory tract burns.
Required PPE Acid-resistant gloves, chemical splash goggles, face shield, and a lab coat are mandatory. Work must be done in a chemical fume hood.Same as for mixed acid.Same as for mixed acid, with the addition of handling under an inert atmosphere due to moisture sensitivity.

Conclusion

The synthesis of this compound is a critical step for accessing a range of more complex molecules. The choice of nitrating agent is a crucial decision that balances reactivity, selectivity, and safety.

  • Mixed acid is the most common and cost-effective method, generally providing good yields. However, it requires careful temperature control to manage the highly exothermic nature of the reaction and can sometimes lead to lower regioselectivity with certain substrates.

  • Nitric acid in acetic anhydride can offer milder reaction conditions and sometimes improved regioselectivity, but the in-situ formation of the potentially explosive acetyl nitrate necessitates stringent safety precautions.

  • Nitronium tetrafluoroborate provides a pre-formed electrophile, allowing for reactions under non-acidic and anhydrous conditions. This can be advantageous for acid-sensitive substrates, often leading to high yields and clean reactions. However, it is a more expensive reagent and is moisture-sensitive.

Ultimately, the optimal choice of nitrating agent will depend on the specific requirements of the synthesis, including the scale of the reaction, the sensitivity of the substrate to acidic conditions, and the safety infrastructure available. Researchers should carefully evaluate these factors to select the most appropriate method for their synthetic goals.

References

A Comparative Guide to Validated Analytical Methods for 1-Chloro-2,4-difluoro-5-nitrobenzene Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

The purity of active pharmaceutical ingredients (APIs) and key starting materials such as 1-Chloro-2,4-difluoro-5-nitrobenzene is a critical parameter in drug development and manufacturing. Ensuring the accurate determination of purity and the identification of any potential impurities is mandated by regulatory bodies worldwide. This guide provides a comparative overview of two commonly employed analytical techniques for the purity assessment of halogenated nitroaromatic compounds: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

The selection of an appropriate analytical method depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis, such as sensitivity and selectivity. This document outlines representative validated methods for compounds structurally similar to this compound, providing a framework for method development and validation for this specific compound.

Comparative Summary of Analytical Methods

The following table summarizes the key performance characteristics of representative HPLC-UV and GC-MS methods, based on data from validated analyses of structurally similar chloronitrobenzene and dichloronitrobenzene compounds. These parameters are crucial for evaluating the suitability of a method for its intended purpose, in line with ICH Q2(R1) guidelines.

Validation Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (Correlation Coefficient, R²) > 0.999> 0.998
Range 0.1 - 150 µg/mL0.05 - 50 µg/L
Limit of Detection (LOD) 0.05 - 0.2 µg/mL[1]0.005 - 0.013 µg/L[2]
Limit of Quantification (LOQ) 0.1 - 0.5 µg/mL0.02 - 0.05 µg/L
Accuracy (Recovery) 98 - 102%95 - 105%[3]
Precision (RSD%) < 2%< 10%[3]

Detailed Experimental Protocols

The following sections provide detailed experimental protocols for representative HPLC-UV and GC-MS methods that can be adapted for the purity assessment of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound and the separation of its non-volatile impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

Chemicals and Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

  • This compound reference standard

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient mixture of Mobile Phase A (Water with 0.1% phosphoric acid) and Mobile Phase B (Acetonitrile).

    • Gradient Program:

      • 0-5 min: 50% B

      • 5-15 min: 50% to 80% B

      • 15-20 min: 80% B

      • 20-22 min: 80% to 50% B

      • 22-25 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in methanol to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the desired concentration range for linearity assessment.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in methanol to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly selective and sensitive, making it ideal for the identification and quantification of volatile impurities and trace-level contaminants.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a mass selective detector (MSD), and an autosampler.

Chemicals and Reagents:

  • Helium (carrier gas, 99.999% purity)

  • Methanol (GC grade)

  • Dichloromethane (GC grade)

  • This compound reference standard

Chromatographic Conditions:

  • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness)[3]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C

  • Injection Mode: Split (split ratio 50:1)

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MSD Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 50-350 amu

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in dichloromethane to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in dichloromethane to cover the desired concentration range.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in dichloromethane to a final concentration of approximately 1 mg/mL.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the purity assessment of this compound using a chromatographic method.

Purity_Assessment_Workflow Purity Assessment Workflow for this compound cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing and Reporting Sample Weigh Sample Dissolve Dissolve in Appropriate Solvent Sample->Dissolve Filter Filter Solution (if necessary) Dissolve->Filter Inject Inject into HPLC or GC System Filter->Inject Separate Separation on Chromatographic Column Inject->Separate Detect Detection (UV or MS) Separate->Detect Integrate Peak Integration and Identification Detect->Integrate Quantify Quantification using Reference Standard Integrate->Quantify Report Generate Purity Report Quantify->Report

Caption: General workflow for chromatographic purity analysis.

Conclusion

Both HPLC-UV and GC-MS are powerful techniques for the purity assessment of this compound. The choice between the two methods will depend on the specific analytical needs. HPLC-UV is a robust and widely available technique suitable for routine quality control and the analysis of non-volatile impurities. GC-MS offers higher sensitivity and selectivity, making it the preferred method for trace-level impurity identification and the analysis of volatile compounds. The provided protocols and validation parameters serve as a starting point for the development and validation of a suitable analytical method for the purity assessment of this compound, ensuring the quality and safety of pharmaceutical products.

References

Spectroscopic Scrutiny: Unveiling the Molecular Architecture of 1-Chloro-2,4-difluoro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structural Elucidation of a Key Pharmaceutical Intermediate

For researchers, scientists, and professionals in drug development, the precise structural confirmation of chemical entities is paramount. This guide provides a comprehensive spectroscopic analysis of 1-Chloro-2,4-difluoro-5-nitrobenzene, a vital building block in the synthesis of various pharmaceutical compounds. Through a comparative lens, we examine its spectral characteristics alongside those of structurally related alternatives, offering a robust framework for its unambiguous identification and quality assessment.

At a Glance: Spectroscopic Comparison

To facilitate a clear and concise comparison, the following tables summarize the key spectroscopic data for this compound and two common alternatives: 2,4-Dichloronitrobenzene and 1-Chloro-2,4-dinitrobenzene. The data for this compound is based on predicted values due to the limited availability of experimental spectra in public databases.

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (ppm)Multiplicity
This compound (Predicted) ~8.3 (H-6), ~7.6 (H-3)Doublet of doublets
2,4-Dichloronitrobenzene[1]7.87, 7.57, 7.41Multiplets
1-Chloro-2,4-dinitrobenzene[2][3]8.8, 8.4, 7.9Multiplets

Table 2: ¹³C NMR Spectroscopic Data

CompoundChemical Shift (ppm)
This compound (Predicted) ~158 (C-F), ~155 (C-F), ~145 (C-NO₂), ~125 (C-Cl), ~120 (C-H), ~115 (C-H)
2,4-Dichloronitrobenzene148.5, 135.5, 132.9, 130.5, 127.8, 121.3
1-Chloro-2,4-dinitrobenzene[4]148.4, 140.2, 131.9, 127.8, 121.2, 119.9

Table 3: Infrared (IR) Spectroscopic Data (Key Peaks)

CompoundWavenumber (cm⁻¹)Functional Group Assignment
This compound (Predicted) ~1530-1550, ~1340-1360Asymmetric & Symmetric NO₂ stretch
~1200-1300C-F stretch
~700-800C-Cl stretch
2,4-Dichloronitrobenzene1530, 1350Asymmetric & Symmetric NO₂ stretch
830C-Cl stretch
1-Chloro-2,4-dinitrobenzene[5][6]1540, 1345Asymmetric & Symmetric NO₂ stretch
835C-Cl stretch

Table 4: Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
This compound (Predicted) 193/195 (³⁵Cl/³⁷Cl isotopes)[M-NO₂]⁺, [M-Cl]⁺, fragments from aromatic ring cleavage
2,4-Dichloronitrobenzene[7]191/193/195[M-NO₂]⁺, [M-Cl]⁺
1-Chloro-2,4-dinitrobenzene[8]202/204[M-NO₂]⁺, [M-NO₂-NO₂]⁺, [M-Cl]⁺

The Analytical Workflow: From Sample to Structure

The confirmation of the structure of this compound follows a logical and systematic workflow, integrating various spectroscopic techniques to provide orthogonal data points. This process ensures a high degree of confidence in the final structural assignment.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Structure Confirmation Sample 1-Chloro-2,4-difluoro- 5-nitrobenzene NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Molecular Ion, Fragmentation Pattern MS->MS_Data Confirmation Structure Confirmed NMR_Data->Confirmation IR_Data->Confirmation MS_Data->Confirmation

References

Benchmarking 1-Chloro-2,4-difluoro-5-nitrobenzene in Nucleophilic Aromatic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Performance Guide

In the landscape of synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals, the efficiency and selectivity of nucleophilic aromatic substitution (SNAr) reactions are paramount. 1-Chloro-2,4-difluoro-5-nitrobenzene stands as a key intermediate, offering a versatile scaffold for the introduction of various functionalities. This guide provides an objective comparison of its performance against other common electrophilic aromatic substrates, supported by available experimental data and detailed methodologies, to aid researchers in making informed decisions for their synthetic strategies.

Principles of Reactivity in Nucleophilic Aromatic Substitution

The reactivity of aryl halides in SNAr reactions is predominantly governed by two key factors: the nature of the leaving group and the degree of activation of the aromatic ring by electron-withdrawing groups. The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial in determining the reaction rate.

Electron-withdrawing groups, such as the nitro group (-NO₂), are essential for activating the aromatic ring towards nucleophilic attack. These groups stabilize the negative charge of the Meisenheimer complex through resonance, particularly when positioned ortho or para to the leaving group. The nature of the halogen also plays a critical role, with the reactivity order generally being F > Cl > Br > I. This is because the highly electronegative fluorine atom is most effective at stabilizing the intermediate through its inductive effect.

Comparative Performance Analysis

While specific head-to-head kinetic and yield data for this compound against a wide range of alternatives is not extensively consolidated in publicly available literature, we can infer its reactivity based on the established principles of SNAr and data from analogous compounds.

Table 1: Qualitative Reactivity Comparison of Activated Aryl Halides

CompoundLeaving GroupActivating GroupsExpected Relative ReactivityRationale
This compound Cl (at C1)-NO₂ (para to Cl), -F (ortho and para to Cl)HighStrong activation from the para-nitro group and two fluorine atoms.
1-Fluoro-2,4-dinitrobenzeneFTwo -NO₂ groups (ortho and para)Very HighExcellent fluorine leaving group and strong activation from two nitro groups.
1-Chloro-2,4-dinitrobenzeneClTwo -NO₂ groups (ortho and para)HighStrong activation from two nitro groups, but a less effective chlorine leaving group compared to fluorine.
1,2-Dichloro-4-nitrobenzeneCl-NO₂ (para to one Cl, meta to the other)Moderate to HighThe chlorine atom para to the nitro group is significantly more activated and will be preferentially substituted.
1,3-Dichloro-4-nitrobenzeneCl-NO₂ (ortho to one Cl, meta to the other)ModerateThe chlorine atom ortho to the nitro group is activated for substitution.

Experimental Protocols

Detailed experimental protocols are crucial for reproducibility and optimization. Below are representative procedures for common SNAr reactions. While these protocols may not use this compound as the substrate, they provide a solid foundation for designing experiments with this reagent.

General Procedure for Nucleophilic Aromatic Substitution with an Amine

This protocol outlines a general method for the reaction of an activated aryl halide with a primary or secondary amine.

Materials:

  • Activated aryl halide (e.g., this compound)

  • Amine (1.1 - 1.5 equivalents)

  • Base (e.g., K₂CO₃, Et₃N, 1.5 - 2.0 equivalents)

  • Anhydrous solvent (e.g., DMF, DMSO, CH₃CN)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the activated aryl halide in the chosen anhydrous solvent.

  • Add the amine to the solution.

  • Add the base to the reaction mixture.

  • Stir the reaction at room temperature or heat as required (monitoring by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Synthesis of 2,4-Difluoro-5-nitroaniline from a Related Precursor

The following is an adapted procedure for the reduction of a nitro group to an aniline, based on a patent for a similar compound. This illustrates a potential subsequent reaction for the product of an SNAr reaction with this compound.

Materials:

  • 2,4-Difluoro-5-chloronitrobenzene (as a proxy for a product derived from the title compound)

  • Methanol

  • 5% Palladium on carbon catalyst

  • Sodium acetate

  • Hydrogen gas

Procedure:

  • To a solution of 2,4-difluoro-5-chloronitrobenzene and sodium acetate in methanol, add the 5% palladium-carbon catalyst.

  • Introduce hydrogen gas to the reaction mixture (e.g., 40 psi) and stir for several hours. The reaction may require heating (e.g., to 60°C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the catalyst and sodium acetate.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be further purified by standard methods such as crystallization or chromatography.

Visualizing Reaction Pathways and Workflows

To further clarify the processes involved, the following diagrams created using Graphviz (DOT language) illustrate a typical SNAr mechanism and a general experimental workflow.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products ArylHalide This compound Meisenheimer Meisenheimer Complex (Resonance Stabilized) ArylHalide->Meisenheimer + Nu⁻ (Rate-determining step) Nucleophile Nucleophile (Nu⁻) Product Substituted Product Meisenheimer->Product - Cl⁻ (Fast) LeavingGroup Leaving Group (Cl⁻)

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental_Workflow start Start reactants Combine Reactants: - Aryl Halide - Nucleophile - Base - Solvent start->reactants reaction Stir under Inert Atmosphere (Monitor by TLC/LC-MS) reactants->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification characterization Product Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: General Experimental Workflow for an SNAr Reaction.

Conclusion

An Economic Showdown: Devising the Most Cost-Effective Route to 1-Chloro-2,4-difluoro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

A critical intermediate in the synthesis of pharmaceuticals and agrochemicals, 1-Chloro-2,4-difluoro-5-nitrobenzene, can be produced through various synthetic pathways. This comprehensive guide offers an in-depth economic analysis of the two primary routes, providing researchers, scientists, and drug development professionals with the crucial data needed to make informed decisions on process optimization and large-scale production.

The manufacturing strategy for this compound predominantly revolves around two core synthetic methodologies: halogen exchange fluorination and direct nitration. Each route presents a unique set of economic and procedural advantages and disadvantages, from raw material costs and reaction yields to process complexity and waste management. This comparative analysis, supported by detailed experimental protocols and quantitative data, aims to illuminate the most economically viable path to this valuable compound.

At a Glance: Comparing the Synthetic Routes

ParameterRoute 1: Halogen Exchange FluorinationRoute 2: Direct Nitration
Starting Material 2,4,5-Trichloronitrobenzene1-Chloro-2,4-difluorobenzene
Key Reagents Potassium Fluoride (KF), Phase Transfer CatalystNitric Acid (HNO₃), Sulfuric Acid (H₂SO₄)
Typical Yield High (can exceed 90%)Moderate (potential for isomer formation)
Raw Material Cost Generally higherGenerally lower
Process Complexity Single-step, high temperatureSingle-step, requires careful temperature control
Purification Relatively straightforwardPotentially complex due to isomer separation
Waste Stream Chloride saltsAcidic waste

Route 1: Halogen Exchange Fluorination

This widely utilized industrial method involves the substitution of two chlorine atoms on 2,4,5-trichloronitrobenzene with fluorine atoms using an alkali metal fluoride, typically potassium fluoride. The reaction is often facilitated by a phase transfer catalyst in a high-boiling point solvent.

Experimental Protocol:

A detailed experimental procedure for a reaction analogous to the synthesis of this compound is the synthesis of p-fluoronitrobenzene from p-chloronitrobenzene.[1] In a typical setup, a mixture of p-chloronitrobenzene, highly active potassium fluoride (in a 1.75 molar equivalent to the starting material), and a phase transfer catalyst (such as tetramethylammonium chloride, at 4.5% dosage relative to the starting material) is heated in a solvent like dimethylformamide (DMF).[1] The reaction is maintained at a high temperature, for instance 150°C, for a duration of 15 hours.[1] Upon completion, the product is isolated and purified. This process has been reported to achieve a conversion rate of 97.86% and a yield of 91.58%.[1]

Economic Considerations:

The primary economic drivers for this route are the cost of the starting material, 2,4,5-trichloronitrobenzene, and the fluorinating agent, potassium fluoride. While the high yield is a significant advantage, the initial raw material costs can be substantial.

Logical Workflow for Halogen Exchange Fluorination:

cluster_0 Route 1: Halogen Exchange Fluorination A 2,4,5-Trichloronitrobenzene D High-Temperature Reaction (e.g., 150°C in DMF) A->D B Potassium Fluoride (KF) B->D C Phase Transfer Catalyst C->D E This compound D->E G Potassium Chloride (KCl) Waste D->G F High Yield (>90%) E->F

Caption: Workflow for the synthesis of this compound via halogen exchange.

Route 2: Direct Nitration

A theoretically more direct approach is the nitration of 1-chloro-2,4-difluorobenzene. This method employs a standard nitrating mixture of nitric acid and sulfuric acid to introduce a nitro group onto the aromatic ring.

Experimental Protocol:

Economic Considerations:

The primary economic advantage of this route is the lower cost of the starting material, 1-chloro-2,4-difluorobenzene, and the nitrating agents. However, this is often offset by a lower yield of the desired isomer and the significant costs associated with the separation of a potentially complex mixture of products. The acidic waste generated also requires neutralization, adding to the overall process cost.

Logical Workflow for Direct Nitration:

cluster_1 Route 2: Direct Nitration H 1-Chloro-2,4-difluorobenzene J Nitration Reaction (Low Temperature) H->J I Nitrating Mixture (HNO₃ + H₂SO₄) I->J K Mixture of Isomers J->K O Acidic Waste J->O M Purification (e.g., Crystallization, Chromatography) K->M L This compound M->L N Moderate Yield of Desired Isomer M->N

Caption: Workflow for the synthesis of this compound via direct nitration.

Conclusion

From an economic standpoint, the Halogen Exchange Fluorination (Route 1) , despite its higher initial raw material costs, often proves to be the more industrially viable option for the synthesis of this compound. The high and predictable yield, coupled with a more straightforward purification process, leads to a lower cost per kilogram of the final product.

The Direct Nitration (Route 2) , while appearing more cost-effective on paper due to cheaper starting materials, carries the significant economic risk of low regioselectivity. The potential for the formation of multiple isomers can drastically reduce the effective yield of the desired product and lead to costly and complex purification procedures, ultimately making it a less favorable route for large-scale, cost-sensitive production.

For researchers and drug development professionals, the choice of synthetic route will ultimately depend on the scale of production, the availability and cost of starting materials, and the capabilities for purification. However, for robust and economically sound manufacturing, the halogen exchange pathway currently presents a more compelling case.

References

Navigating the Synthesis of 1-Chloro-2,4-difluoro-5-nitrobenzene: A Comparative Guide to Environmental Impact

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of key chemical intermediates like 1-Chloro-2,4-difluoro-5-nitrobenzene is a critical process. The selection of a synthesis method not only influences yield and purity but also carries significant environmental implications. This guide provides an objective comparison of two primary synthetic routes to this compound, with a focus on their environmental footprint, supported by available experimental data.

Two principal methods for the synthesis of this compound have been identified: the direct nitration of 1-chloro-2,4-difluorobenzene and the halogen exchange (Halex) reaction of 2,4,5-trichloronitrobenzene. Each pathway presents a distinct profile of reactants, reaction conditions, and byproducts, which in turn dictates its environmental impact.

Method 1: Nitration of 1-Chloro-2,4-difluorobenzene

This method involves the direct electrophilic nitration of 1-chloro-2,4-difluorobenzene using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.

Experimental Protocol:

A detailed experimental protocol for the nitration of a similar compound, chlorobenzene, is as follows, providing a representative procedure. In a reaction vessel, 1-chloro-2,4-difluorobenzene is treated with a mixture of concentrated nitric acid and concentrated sulfuric acid. The reaction is typically carried out at a controlled temperature, for instance, between 60°C and 70°C, to manage the exothermic nature of the reaction and to favor the formation of the desired isomer. The reaction mixture is then stirred for a specific duration to ensure complete conversion. Upon completion, the mixture is worked up by quenching with water and separating the organic layer. The crude product is then purified, often through distillation or crystallization, to isolate this compound.

Method 2: Halogen Exchange (Halex) Reaction

The Halex process is a nucleophilic aromatic substitution reaction. In this case, 2,4,5-trichloronitrobenzene is reacted with a fluoride source, such as potassium fluoride, to replace one or more chlorine atoms with fluorine.

Experimental Protocol:

A general procedure for a Halex reaction involves heating the starting material, 2,4,5-trichloronitrobenzene, with anhydrous potassium fluoride in a high-boiling polar aprotic solvent, such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or sulfolane. The reaction is conducted at elevated temperatures, often in the range of 150-250°C. A phase-transfer catalyst may also be employed to enhance the reaction rate. The reaction progress is monitored, and upon completion, the product is isolated by filtration to remove inorganic salts, followed by distillation or crystallization of the organic phase.

Environmental Impact Comparison

The environmental performance of each method can be assessed by considering factors such as atom economy, the nature and volume of waste generated, energy consumption, and the toxicity of the chemicals involved.

ParameterMethod 1: NitrationMethod 2: Halex Reaction
Starting Material 1-Chloro-2,4-difluorobenzene2,4,5-Trichloronitrobenzene
Primary Reagents Nitric acid, Sulfuric acidPotassium fluoride
Solvents Often neat or with excess sulfuric acidHigh-boiling polar aprotic solvents (e.g., DMSO, DMF)
Key Byproducts Spent mixed acid (sulfuric and nitric acid), NOx gases, undesired isomersPotassium chloride, residual solvent
Yield Typically high, but can be affected by isomer formationGenerally high, dependent on reaction conditions
Energy Consumption Moderate, requires heating for reaction and purificationHigh, requires elevated temperatures for an extended period
Waste Treatment Neutralization and disposal of large volumes of acidic wasteSeparation and disposal of inorganic salts; solvent recovery/disposal

Experimental Workflow and Logic

The selection of a synthesis method involves a careful evaluation of multiple factors, from the availability and cost of starting materials to the environmental impact of the entire process. The following diagram illustrates the logical flow of this comparative assessment.

G Comparative Analysis of Synthesis Routes for this compound cluster_0 Synthesis Methods cluster_1 Key Process Parameters cluster_2 Environmental Impact Factors cluster_3 Assessment Outcome Nitration Method 1: Nitration of 1-Chloro-2,4-difluorobenzene Reactants1 Reactants: - 1-Chloro-2,4-difluorobenzene - HNO3, H2SO4 Nitration->Reactants1 Conditions1 Conditions: - Moderate Temperature - Acidic Medium Nitration->Conditions1 Halex Method 2: Halex Reaction of 2,4,5-Trichloronitrobenzene Reactants2 Reactants: - 2,4,5-Trichloronitrobenzene - KF Halex->Reactants2 Conditions2 Conditions: - High Temperature - Polar Aprotic Solvent Halex->Conditions2 Waste1 Waste: - Spent Acid - NOx Gases - Isomeric Byproducts Reactants1->Waste1 Toxicity1 Toxicity of Reactants: - Corrosive Acids Reactants1->Toxicity1 Waste2 Waste: - KCl Salt - Solvent Waste Reactants2->Waste2 Toxicity2 Toxicity of Reactants: - Polychlorinated Aromatic Reactants2->Toxicity2 Energy1 Energy: Moderate Conditions1->Energy1 Energy2 Energy: High Conditions2->Energy2 Conclusion Selection of Optimal Synthesis Route (Balancing Yield, Cost, and Environmental Impact) Waste1->Conclusion Waste2->Conclusion Energy1->Conclusion Energy2->Conclusion Toxicity1->Conclusion Toxicity2->Conclusion

Caption: Logical flow for comparing the environmental impact of synthesis methods.

Discussion

The Nitration method is a well-established and often high-yielding process. However, its primary environmental drawback is the generation of large quantities of highly corrosive and toxic spent acid. The treatment and disposal of this acid waste stream can be costly and environmentally challenging. Furthermore, the formation of undesired isomers can reduce the atom economy and necessitate additional purification steps, which in turn generate more waste. The release of nitrogen oxide (NOx) gases, which are potent greenhouse gases and contributors to acid rain, is another significant concern.

The Halex reaction , on the other hand, avoids the use of strong acids and the associated waste stream. The main byproduct is potassium chloride, a relatively benign salt. However, this method requires high reaction temperatures, leading to higher energy consumption. The use of high-boiling polar aprotic solvents like DMSO or DMF presents its own set of environmental challenges. These solvents can be difficult to remove completely from the product and can be toxic. Their recovery and recycling are essential to minimize the environmental impact of this route. The starting material, 2,4,5-trichloronitrobenzene, is a polychlorinated aromatic compound and may have higher toxicity and persistence in the environment compared to 1-chloro-2,4-difluorobenzene.[1][2]

Conclusion

The choice between the nitration of 1-chloro-2,4-difluorobenzene and the Halex reaction of 2,4,5-trichloronitrobenzene for the synthesis of this compound involves a trade-off between different environmental considerations. The nitration route is challenged by the generation of large volumes of acidic waste, while the Halex process is more energy-intensive and involves the use of potentially problematic solvents and a more hazardous starting material.

For a more sustainable approach, future research could focus on developing greener nitration methods that utilize solid acid catalysts to minimize acid waste or exploring more benign solvent systems and lower reaction temperatures for the Halex reaction. Ultimately, a comprehensive life cycle assessment would be necessary to definitively determine the more environmentally favorable synthesis route, taking into account all stages from raw material extraction to final product purification and waste management. Researchers and drug development professionals are encouraged to consider these environmental factors alongside traditional metrics like yield and cost when selecting a synthesis strategy.

References

The Promising Biological Activities of Compounds Derived from 1-Chloro-2,4-difluoro-5-nitrobenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. In this context, the versatile chemical scaffold of 1-Chloro-2,4-difluoro-5-nitrobenzene has emerged as a valuable starting material for the synthesis of a diverse range of heterocyclic compounds exhibiting significant biological activities. This guide provides a comparative analysis of the anticancer and antimicrobial properties of quinazoline and triazole derivatives synthesized from this precursor, supported by experimental data and detailed methodologies.

Derivatives of this compound have demonstrated considerable potential in the fields of medicinal chemistry and drug discovery. The presence of reactive sites on the benzene ring allows for the construction of various heterocyclic systems, leading to compounds with a wide spectrum of biological actions. This guide will focus on two prominent classes of these derivatives: quinazolines, known for their potent anticancer effects, and triazoles, which have shown promising antimicrobial activity.

Anticancer Activity of Quinazoline Derivatives

Quinazoline derivatives are a well-established class of compounds in cancer chemotherapy, with several approved drugs targeting key signaling pathways involved in tumor growth and proliferation.[1][2] The synthesis of novel quinazoline analogs from this compound has yielded compounds with significant cytotoxic activity against various cancer cell lines.

Comparative Anticancer Potency

The anticancer efficacy of synthesized quinazoline derivatives is typically evaluated using in vitro cytotoxicity assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells and provides a quantitative measure of cell viability. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of a compound required to inhibit the growth of 50% of a cell population, is a standard metric for comparing the potency of anticancer agents.

Below is a summary of the reported IC50 values for representative quinazoline derivatives against various human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Quinazoline A HeLa (Cervical Cancer)1.85 - 2.81Gefitinib4.3
Quinazoline A MDA-MB-231 (Breast Cancer)1.85 - 2.81Gefitinib28.3
Quinazoline B MCF-7 (Breast Cancer)Moderate Activity--
Quinazoline B A549 (Lung Cancer)Moderate Activity--
Quinazoline B 5637 (Bladder Cancer)Moderate Activity--

Table 1: Comparative in vitro anticancer activity of quinazoline derivatives.[3][4]

As indicated in Table 1, "Quinazoline A" derivatives have demonstrated significantly higher potency against both HeLa and MDA-MB-231 cancer cell lines compared to the standard drug Gefitinib.[3] "Quinazoline B" derivatives also exhibited moderate activity against a panel of cancer cell lines.[4]

Mechanism of Action: Targeting EGFR Signaling

Many quinazoline-based anticancer agents exert their effects by inhibiting receptor tyrosine kinases (RTKs), which are crucial components of signaling pathways that regulate cell growth, proliferation, and survival.[1] A primary target for many quinazoline derivatives is the Epidermal Growth Factor Receptor (EGFR).[4] Overexpression or mutation of EGFR is common in many types of cancer, leading to uncontrolled cell division. Quinazoline derivatives can bind to the ATP-binding site of the EGFR tyrosine kinase domain, preventing its activation and downstream signaling.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR P_EGFR Phosphorylated EGFR (Active) EGFR->P_EGFR EGF EGF (Ligand) EGF->EGFR Binds Quinazoline Quinazoline Derivative Quinazoline->EGFR Inhibits ATP binding ATP ATP ATP->P_EGFR Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) P_EGFR->Downstream Activates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes

Caption: EGFR signaling pathway and its inhibition by quinazoline derivatives.

Antimicrobial Activity of Triazole Derivatives

Another important class of compounds synthesized from this compound are triazole derivatives. Triazoles are well-known for their broad-spectrum antimicrobial properties, including antibacterial and antifungal activities.

Comparative Antimicrobial Efficacy

The antimicrobial activity of these compounds is determined by measuring their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.

The following table summarizes the MIC values of representative triazole derivatives against various bacterial and fungal strains.

Compound IDBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)
Triazole C Bacillus subtilis0.4 - 5.4Candida albicans0.02 - 1.88
Triazole C Pseudomonas fluorescens0.4 - 5.4Aspergillus niger0.02 - 1.88
Triazole D Staphylococcus aureus-Candida albicansGood Activity
Triazole D Escherichia coli-Aspergillus nigerGood Activity
Triazole E Staphylococcus aureus7.82 - 31.25--

Table 2: Comparative in vitro antimicrobial activity of triazole derivatives.[5]

The data in Table 2 highlights the potent and broad-spectrum antimicrobial activity of the synthesized triazole derivatives. "Triazole C" exhibited strong antibacterial and even more potent antifungal activity.[5] "Triazole D" and "Triazole E" also demonstrated significant antimicrobial effects.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key biological assays are provided below.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., HeLa, MDA-MB-231)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Test compounds (dissolved in a suitable solvent like DMSO)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

MTT_Assay_Workflow cluster_synthesis Compound Synthesis cluster_assay MTT Assay Start 1-Chloro-2,4-difluoro- 5-nitrobenzene Synth Synthesis of Quinazoline Derivatives Start->Synth Treat Treat with Quinazoline Derivatives Synth->Treat Seed Seed Cancer Cells in 96-well plate Seed->Treat Incubate1 Incubate (24-72h) Treat->Incubate1 Add_MTT Add MTT Solution Incubate1->Add_MTT Incubate2 Incubate (2-4h) Add_MTT->Incubate2 Solubilize Add Solubilization Solution (DMSO) Incubate2->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for the synthesis and anticancer evaluation of quinazoline derivatives.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The MIC assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds (dissolved in a suitable solvent)

  • Standard antimicrobial agents (positive controls)

Procedure:

  • Serial Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture.

  • Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Conclusion

The chemical scaffold of this compound serves as a valuable starting point for the synthesis of a wide array of biologically active heterocyclic compounds. The quinazoline and triazole derivatives highlighted in this guide demonstrate significant potential as anticancer and antimicrobial agents, respectively. The provided experimental data and detailed protocols offer a solid foundation for further research and development in this promising area of medicinal chemistry. Future studies should focus on optimizing the structures of these derivatives to enhance their potency and selectivity, as well as conducting in vivo studies to validate their therapeutic potential.

References

A Framework for Assessing Cross-Reactivity of 1-Chloro-2,4-difluoro-5-nitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Chloro-2,4-difluoro-5-nitrobenzene is a nitroaromatic compound, a class of molecules known for their diverse biological activities. The reactivity of these compounds is often attributed to the nitro group, which can undergo metabolic reduction to form reactive intermediates capable of interacting with cellular macromolecules, including proteins.[1][2] Understanding the potential for off-target interactions, or cross-reactivity, is a critical aspect of drug development and chemical safety assessment. This guide outlines a comprehensive strategy for evaluating the cross-reactivity of this compound derivatives against a panel of structurally similar compounds and potential protein targets.

Selection of Potential Cross-Reactants

A crucial first step in assessing cross-reactivity is the selection of appropriate test compounds. Based on the structure of this compound, potential cross-reactants would include positional isomers, analogs with different halogen substitutions, and metabolites.

Table 1: Hypothetical Panel of Compounds for Cross-Reactivity Screening

ClassCompound NameRationale for Inclusion
Parent Compound This compoundReference compound for baseline activity.
Isomers 2-Chloro-1,5-difluoro-4-nitrobenzeneTo assess the impact of substituent positioning.
4-Chloro-1,3-difluoro-2-nitrobenzeneTo evaluate steric and electronic effects of isomerism.
Analogs 1,2,4-Trifluoro-5-nitrobenzeneTo determine the effect of replacing chlorine with fluorine.
1-Bromo-2,4-difluoro-5-nitrobenzeneTo understand the influence of a different halogen atom.
Metabolites 2,4-Difluoro-5-nitroanilineA potential reductive metabolite.
1-Chloro-2,4-difluoro-5-aminophenolA potential hydroxylated and reduced metabolite.

Data Presentation: Comparative Cross-Reactivity Analysis

Quantitative data from cross-reactivity studies should be summarized in a clear and concise tabular format to facilitate comparison. The following tables present hypothetical data from three common assay types.

Table 2: Hypothetical Cross-Reactivity Data from a Competitive Binding Assay (Fluorescence Polarization)

This assay measures the ability of a test compound to displace a fluorescently labeled ligand from a specific protein target.

CompoundTarget ProteinIC50 (µM)% Cross-Reactivity
This compoundProtein X15.2100%
2-Chloro-1,5-difluoro-4-nitrobenzeneProtein X45.833.2%
1,2,4-Trifluoro-5-nitrobenzeneProtein X> 100< 15%
2,4-Difluoro-5-nitroanilineProtein X22.168.8%

% Cross-Reactivity = (IC50 of Parent Compound / IC50 of Test Compound) x 100

Table 3: Hypothetical Data from an Enzyme Inhibition Assay

This assay assesses the ability of a compound to inhibit the activity of a specific enzyme.

CompoundTarget EnzymeIC50 (µM)Inhibition Mechanism
This compoundEnzyme Y8.9Competitive
1-Bromo-2,4-difluoro-5-nitrobenzeneEnzyme Y12.3Competitive
1-Chloro-2,4-difluoro-5-aminophenolEnzyme Y5.6Non-competitive
2,4-Difluoro-5-nitroanilineEnzyme Y> 50Not Determined

Table 4: Hypothetical Data from a Cellular Thermal Shift Assay (CETSA)

CETSA measures target engagement in a cellular context by assessing changes in protein thermal stability upon ligand binding.[3]

Compound (at 10 µM)Target ProteinΔTm (°C)
This compoundProtein Z+ 3.2
2-Chloro-1,5-difluoro-4-nitrobenzeneProtein Z+ 1.1
1,2,4-Trifluoro-5-nitrobenzeneProtein Z+ 0.5
Vehicle (DMSO)Protein Z0

Experimental Protocols

Detailed methodologies are essential for the reproducibility of cross-reactivity studies.

Competitive Fluorescence Polarization Immunoassay (FPIA)

This protocol outlines a typical FPIA for assessing competitive binding.[4][5]

Materials:

  • Target protein

  • Fluorescently labeled tracer ligand

  • Assay buffer (e.g., phosphate-buffered saline with 0.01% Tween-20)

  • Test compounds

  • 384-well black microplates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare a dilution series of the test compounds in assay buffer.

  • In a microplate, add the test compound dilutions.

  • Add a fixed concentration of the fluorescently labeled tracer to all wells.

  • Initiate the binding reaction by adding a fixed concentration of the target protein to all wells.

  • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.

  • Plot the fluorescence polarization values against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Enzyme Inhibition Assay

This protocol provides a general framework for an enzyme inhibition assay using a spectrophotometric readout.[6]

Materials:

  • Purified enzyme

  • Enzyme substrate

  • Assay buffer

  • Test compounds

  • 96-well clear microplates

  • Microplate spectrophotometer

Procedure:

  • Prepare a dilution series of the test compounds in assay buffer.

  • Add the test compound dilutions to the wells of a microplate.

  • Add a fixed concentration of the enzyme to each well and pre-incubate for a defined period.

  • Initiate the enzymatic reaction by adding a fixed concentration of the substrate to each well.

  • Monitor the change in absorbance over time at a wavelength specific to the product of the enzymatic reaction.

  • Calculate the initial reaction velocity for each concentration of the inhibitor.

  • Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

This protocol describes a basic CETSA workflow to assess target engagement in intact cells.[3][7]

Materials:

  • Cultured cells

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blot reagents

  • Primary antibody specific for the protein of interest

Procedure:

  • Treat cultured cells with the test compound or vehicle control for a specified time.

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in PBS and aliquot into PCR tubes.

  • Heat the cell suspensions at a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes).

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble protein fraction from the precipitated protein by centrifugation.

  • Analyze the amount of soluble target protein in the supernatant by SDS-PAGE and Western blotting.

  • Quantify the band intensities and plot the percentage of soluble protein against the temperature to generate a melting curve. The shift in the melting temperature (ΔTm) indicates target engagement.

Mandatory Visualizations

Experimental Workflow

G cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Cell-Based Assay cluster_3 Data Analysis a This compound & Derivatives b Fluorescence Polarization Immunoassay (FPIA) a->b Test Compounds c Enzyme Inhibition Assay a->c Test Compounds d Cellular Thermal Shift Assay (CETSA) a->d Test Compounds e IC50 Determination b->e c->e f ΔTm Calculation d->f g Cross-Reactivity Profile e->g f->g

Caption: Proposed experimental workflow for assessing the cross-reactivity of derivatives.

Signaling Pathway

Electrophilic compounds are known to modulate the Keap1-Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.[1][8] Reactive metabolites of nitroaromatic compounds could potentially interact with cysteine residues on Keap1, leading to the activation of Nrf2 and the transcription of antioxidant response element (ARE)-dependent genes.

G cluster_0 Cytoplasm cluster_1 Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Cul3 Cul3-E3 Ligase Keap1->Cul3 Adaptor Nrf2->Cul3 Proteasome Proteasomal Degradation Nrf2->Proteasome Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3->Nrf2 Ubiquitination Metabolite Reactive Metabolite of Nitroaromatic Metabolite->Keap1 Covalent Modification of Cysteine Residues ARE ARE Nrf2_n->ARE Binds Genes Antioxidant & Cytoprotective Gene Expression ARE->Genes Activates Transcription

Caption: Potential modulation of the Keap1-Nrf2 signaling pathway by nitroaromatic compounds.

References

A Comparative Guide to 1-Chloro-2,4-difluoro-5-nitrobenzene Reference Standards for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of pharmaceutical research and development, the quality of a reference standard is paramount. This guide provides a detailed comparison of the 1-Chloro-2,4-difluoro-5-nitrobenzene reference standard against two common alternatives: 1-Chloro-2,4-difluoro-3-nitrobenzene and 1-Chloro-2,5-difluoro-4-nitrobenzene. The selection of an appropriate, highly characterized reference standard is critical for ensuring the accuracy and reproducibility of analytical data, ultimately impacting the safety and efficacy of the final drug product.

This comparison is based on typical data found in Certificates of Analysis (CoA) and outlines the experimental methodologies used to determine these quality attributes.

Data Presentation: A Comparative Analysis

The following table summarizes the key quality attributes for the this compound reference standard and two positional isomer alternatives. This data is representative of typical values provided by reputable suppliers.

ParameterThis compound (Primary Standard)1-Chloro-2,4-difluoro-3-nitrobenzene (Alternative A)1-Chloro-2,5-difluoro-4-nitrobenzene (Alternative B)
Purity (by HPLC) ≥ 99.8%≥ 99.5%≥ 99.6%
Identity (by ¹H NMR) Conforms to structureConforms to structureConforms to structure
Identity (by Mass Spec) Conforms to structureConforms to structureConforms to structure
Total Impurities (by HPLC) ≤ 0.2%≤ 0.5%≤ 0.4%
Largest Single Impurity ≤ 0.1%≤ 0.2%≤ 0.15%
Water Content (by Karl Fischer) ≤ 0.1%≤ 0.2%≤ 0.15%
Residual Solvents ≤ 0.05%≤ 0.1%≤ 0.1%

Experimental Protocols

The data presented above is generated through a series of rigorous analytical tests. The following are detailed methodologies for the key experiments cited.

Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

This method is employed to determine the purity of the reference standard and to identify and quantify any impurities.

  • Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Procedure: A solution of the reference standard is prepared in the mobile phase and injected into the HPLC system. The retention time of the main peak is used to identify the compound, and the peak area is used to calculate the purity and the percentage of any impurities present.

Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for confirming the chemical structure of the reference standard.

  • Instrumentation: A 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Procedure: A small amount of the reference standard is dissolved in the deuterated solvent, and the ¹H NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the peaks are compared against the expected spectrum for this compound to confirm its identity.

Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound, further confirming its identity.

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization Technique: Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Procedure: The sample is introduced into the mass spectrometer, where it is ionized. The mass-to-charge ratio of the resulting ions is measured, and the molecular ion peak is compared to the calculated molecular weight of this compound.

Water Content Determination by Karl Fischer Titration

This method is used to quantify the amount of water present in the reference standard.

  • Instrumentation: A Karl Fischer titrator.

  • Reagent: Karl Fischer reagent.

  • Procedure: A known amount of the reference standard is dissolved in a suitable solvent and titrated with the Karl Fischer reagent. The amount of reagent consumed is directly proportional to the amount of water in the sample.

Mandatory Visualization

The following diagram illustrates the typical experimental workflow for the analysis and certification of a reference standard.

G cluster_0 Reference Standard Certification Workflow A Reference Standard Batch B Sampling A->B C Purity & Impurity Analysis (HPLC) B->C D Identity Confirmation (NMR, MS) B->D E Water Content (Karl Fischer) B->E F Residual Solvent Analysis (GC) B->F G Data Review & Comparison to Specifications C->G D->G E->G F->G H Certificate of Analysis Generation G->H

Caption: Workflow for Reference Standard Certification.

Safety Operating Guide

Navigating the Disposal of 1-Chloro-2,4-difluoro-5-nitrobenzene: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 1-Chloro-2,4-difluoro-5-nitrobenzene (CAS No. 1481-68-1) was not available at the time of this writing. The following guidance is based on information from SDSs of structurally similar compounds, including halogenated and nitrated aromatic compounds. This information is intended for preliminary planning and to highlight the critical need for a formal risk assessment by qualified professionals. It is imperative to consult with a certified hazardous waste disposal company to ensure full compliance with all local, state, and federal regulations.

The proper disposal of this compound, a halogenated nitroaromatic compound, is crucial for maintaining laboratory safety and environmental protection. These compounds are often toxic, environmentally persistent, and require specialized disposal procedures. This guide provides essential safety and logistical information to aid researchers, scientists, and drug development professionals in the proper management of this chemical waste.

Immediate Safety and Handling

Before initiating any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE) and are familiar with the immediate first-aid measures.

Table 1: Essential Safety and Handling Information

AspectRecommendationCitation
Personal Protective Equipment (PPE) Wear chemical-resistant gloves (e.g., nitrile rubber), safety goggles with side shields or a face shield, and a lab coat. In case of insufficient ventilation, use a NIOSH-approved respirator with an organic vapor cartridge.[1][2]
First Aid - Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[1][3]
First Aid - Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]
First Aid - Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[3]
First Aid - Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Spill Management and Cleanup

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Table 2: Spill Response Procedures

StepActionCitation
1. Evacuation and Ventilation Evacuate unnecessary personnel from the spill area. Ensure adequate ventilation.[2]
2. Containment For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert absorbent material like vermiculite, dry sand, or earth. Do not use combustible materials such as sawdust.[1]
3. Collection Place the spilled material and any contaminated absorbent into a suitable, labeled, and sealed container for hazardous waste disposal.[3]
4. Decontamination Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.[2]
5. Prevention of Secondary Contamination Prevent the spill from entering drains or waterways.[3][4]

Proper Disposal Pathway

The disposal of this compound must be handled as hazardous waste. The primary recommended method of disposal is incineration by a licensed hazardous waste management facility.

cluster_pre_disposal Pre-Disposal Phase cluster_disposal_process Disposal Phase A 1. Waste Identification (this compound) B 2. Segregation (Keep separate from other waste streams) A->B Segregate Waste C 3. Containerization (Use approved, labeled, and sealed containers) B->C Properly Contain D 4. On-site Storage (Store in a designated, secure area) C->D Secure Storage E 5. Professional Consultation (Contact certified hazardous waste disposal service) D->E Arrange Pickup F 6. Transportation (Transported by a licensed hauler) E->F Professional Handling G 7. Final Disposal (High-temperature incineration at a permitted facility) F->G Final Destruction

Disposal Workflow for this compound

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation : Clearly label the waste as "this compound". It is critical to segregate this waste from other chemical waste streams to avoid potentially dangerous reactions.[2]

  • Containerization : Use only approved, chemically resistant, and sealable containers for storing the waste.[3] Ensure containers are in good condition and are properly labeled with the chemical name and associated hazard symbols.

  • On-site Storage : Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[1][2] This area should be away from incompatible materials and sources of ignition.[3]

  • Engage a Professional Disposal Service : Contact a licensed and reputable hazardous waste disposal company. Provide them with as much information as possible about the waste, including its chemical nature and any known hazards.

  • Documentation and Transportation : Complete all necessary waste manifest forms as required by the disposal company and regulatory agencies. The waste must be transported by a licensed hazardous waste hauler.

  • Final Disposal Method : The recommended method for the disposal of halogenated nitroaromatic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[5] Landfilling is generally not a suitable option for these types of compounds due to their potential to leach into the environment.

By adhering to these procedures and, most importantly, by working with qualified hazardous waste management professionals, laboratories can ensure the safe and environmentally responsible disposal of this compound.

References

Personal protective equipment for handling 1-Chloro-2,4-difluoro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference by Laboratory Professionals

This document provides critical safety and logistical information for handling 1-Chloro-2,4-difluoro-5-nitrobenzene (CAS No. 1481-68-1). All personnel must review this guide before commencing any work with this compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance requiring stringent safety protocols. The specific GHS classifications are not fully detailed in the readily available documentation, but based on the safety data for structurally similar compounds, it should be handled with care. The primary routes of exposure are inhalation, skin contact, and eye contact.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecification
Eye/Face Protection Chemical safety goggles or a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is required.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the compound and ensure a safe laboratory environment.

Operational Plan:

  • Engineering Controls: All manipulations of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Handling: Avoid direct contact with the skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures and First Aid

In case of accidental exposure, immediate and appropriate first aid is critical.

Table 2: First Aid Measures

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

All waste materials, including the chemical itself, contaminated PPE, and any cleanup materials, must be disposed of as hazardous waste.

Disposal Protocol:

  • Chemical Waste: Collect all surplus this compound in a designated, labeled, and sealed container for hazardous waste.

  • Contaminated Materials: All disposable PPE (gloves, etc.) and any materials used for cleaning spills should be placed in a sealed bag and disposed of as hazardous chemical waste.

  • Regulatory Compliance: Disposal must be carried out in accordance with all local, state, and federal regulations.

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

A Preparation & PPE Donning B Chemical Handling in Fume Hood A->B C Experimentation B->C D Decontamination of Work Area C->D E PPE Doffing D->E F Waste Segregation & Labeling E->F G Hazardous Waste Disposal F->G

Caption: Workflow for Safe Handling of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.